5-Bromochroman
Description
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Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCOEOUYRDDIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621459 | |
| Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319478-14-3 | |
| Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Navigating the Landscape of a Niche Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties of 5-Bromochroman
For researchers and drug development professionals, the exploration of novel chemical space is both a challenge and an opportunity. This compound (CAS No. 319478-14-3) represents a key heterocyclic building block with significant potential, yet it exists in a domain where comprehensive, publicly available experimental data is scarce. This guide is structured to address this reality. Instead of presenting a simple data sheet, we will embark on a deductive exploration of this compound's chemical properties. By combining foundational chemical principles with comparative data from structurally analogous compounds, this document aims to provide a robust, predictive, and practical framework for scientists looking to incorporate this molecule into their research. We will clearly delineate between established data and scientifically grounded predictions to ensure the utmost integrity and utility.
Molecular Profile and Physicochemical Properties
This compound is a substituted chroman, featuring a bromine atom on the aromatic ring at the 5-position. This structure marries the reactivity of an aryl bromide with the stereochemical potential of the chroman scaffold.
Core Structural and Physical Data
The fundamental properties of this compound have been established and are summarized below. These values serve as the foundation for its handling, purification, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 319478-14-3 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Boiling Point | 274.6°C at 760 mmHg | [1] |
| Purity | ≥95% (Typical Commercial) | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon, Nitrogen) | [1] |
Predicted Spectroscopic Signature
While specific, experimentally verified spectra for this compound are not widely published, we can predict its spectral characteristics with a high degree of confidence based on the analysis of its functional groups and data from similar brominated aromatic compounds. These predictions are invaluable for the identification and characterization of this molecule in a laboratory setting.[2]
¹H and ¹³C NMR Spectroscopy
The nuclear magnetic resonance (NMR) spectra are dictated by the molecule's unique electronic environment. The electron-withdrawing effect of the bromine and the influence of the heterocyclic ring are key determinants of the chemical shifts.[3]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (δ 6.8-7.5 ppm): Three signals are expected in the aromatic region. The proton at C6 (ortho to the bromine) will likely be a doublet. The proton at C8 (para to the bromine) will also be a doublet, and the proton at C7 will be a triplet or doublet of doublets, coupled to both H6 and H8.
-
Methylene Protons (δ 4.2-4.4 ppm, C2-H₂): The two protons on the carbon adjacent to the oxygen (C2) are expected to appear as a triplet.
-
Methylene Protons (δ 2.7-2.9 ppm, C4-H₂): The protons on the benzylic carbon (C4) will likely be a triplet.
-
Methylene Protons (δ 1.9-2.1 ppm, C3-H₂): The protons at C3, coupled to both C2 and C4 protons, will appear as a multiplet, likely a pentet or sextet.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon bearing the bromine (C5) will be significantly shifted. The carbon attached to the oxygen (C8a) will be downfield.
-
Aliphatic Carbons (δ 20-70 ppm): Three signals corresponding to C2, C3, and C4 are expected in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations corresponding to the aromatic and aliphatic C-H bonds, the C-O ether linkage, and the C-Br bond.[4]
Predicted Key IR Absorptions (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-2850 | Medium-Strong | C-H (sp³) stretching (aliphatic CH₂) |
| ~3050 | Medium-Weak | C-H (sp²) stretching (aromatic C-H) |
| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |
| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretching (symmetric) |
| 600-500 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry using electron ionization (EI) will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[5]
Predicted Key MS Fragments (EI):
| m/z (mass-to-charge) | Proposed Fragment | Notes |
|---|---|---|
| 212/214 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 133 | [M - Br]⁺ | Loss of the bromine atom. |
| 105 | [C₇H₅O]⁺ | Fragmentation of the chroman ring. |
Reactivity and Synthetic Applications
This compound is primarily valued as a synthetic intermediate.[1] Its utility stems from the reactivity of the C-Br bond, which allows for the introduction of new functional groups onto the aromatic core via transition-metal-catalyzed cross-coupling reactions.
The Carbon-Bromine Bond: The Center of Reactivity
The C(sp²)-Br bond at the 5-position is the molecule's primary reactive site for synthetic transformations. Its reactivity is comparable to other aryl bromides and is suitable for a range of palladium- or nickel-catalyzed reactions. The general order of halide reactivity in such couplings is I > Br > Cl, making this compound a reliable and moderately reactive substrate.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds. This compound is an excellent candidate for this reaction.[7][8]
Diagram: Predicted Suzuki-Miyaura Coupling Pathway
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis, analysis, and application of this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of a suitable precursor, such as 3-(3-bromophenoxy)propan-1-ol, under acidic conditions (e.g., intramolecular Friedel-Crafts-type reaction).
Diagram: Proposed Synthetic Workflow
Caption: A logical workflow for the proposed synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3-bromophenoxy)propan-1-ol (1.0 eq).
-
Cyclization: Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (approx. 10 eq by weight) to the flask.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the coupling of this compound with an arylboronic acid.[7]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 4-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 5-aryl-chroman product.
Protocol: Acquisition of Spectroscopic Data
The following are generalized protocols for obtaining the analytical data needed to characterize this compound.[2]
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled experiment is standard.
IR Spectroscopy:
-
Sample Preparation: Place a small drop of neat this compound liquid directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Data Acquisition: Inject the sample into a GC-MS system. The compound will be separated on the GC column and subsequently ionized (typically by electron ionization) and analyzed by the mass spectrometer.
Conclusion and Future Outlook
This compound stands as a versatile yet under-characterized building block. This guide provides a comprehensive, albeit largely predictive, overview of its chemical properties, grounded in established principles of organic chemistry. The true potential of this molecule will be fully realized as more researchers synthesize, characterize, and employ it in the creation of novel compounds. The protocols and data presented herein serve as a foundational resource to facilitate and inspire such work, particularly in the fields of medicinal chemistry and materials science where the chroman scaffold continues to be of immense interest.[1]
References
- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.
- El-Sayed, M. A. A. et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5012821/]
- BenchChem. An In-depth Technical Guide to the Synthesis of 5-Bromobenzofuran. [URL: https://www.benchchem.com/product/b8979/technical-manual/synthesis-of-5-bromobenzofuran]
- BenchChem. Technical Support Center: Synthesis of Chroman Derivatives. [URL: https://www.benchchem.
- BenchChem. Application Notes and Protocols: Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. [URL: https://www.benchchem.
- BenchChem. An In-depth Technical Guide to the Spectral Data of 5-Bromo-1-pentyne. [URL: https://www.benchchem.
- Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. [URL: https://www.researchgate.
- Heron, B. M., Kanjia, M., & Rahman, M. M. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [URL: https://www.researchgate.net/publication/251786591_Synthesis_and_Reactivity_of_Some_4-Bromo-2H-chromenes_and_-2H-thiochromenes]
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [URL: https://www.magritek.com/products/spinsolve/5-bromo-123-trifluorobenzene/]
- ResearchGate. (2024). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [URL: https://www.researchgate.net/figure/Coupling-reactions-of-5-bromosalicylaldehyde-with-various-arylboronic-acids-a_tbl3_264434283]
- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. [URL: https://www.benchchem.
- BenchChem. Technical Support Center: Synthesis of 5-bromo-2-pyrone. [URL: https://www.benchchem.com/technical-support/synthesis-of-5-bromo-2-pyrone]
- Wikipedia. (n.d.). Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- BenchChem. Application Notes and Protocols for 5-Bromo-1-pentyne in Click Chemistry. [URL: https://www.benchchem.
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- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.
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- Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [URL: https://www.mdpi.com/1420-3049/20/9/16485]
- Li, W., et al. (2019). Dataset of the infrared spectrometry, gas chromatography-mass spectrometry analysis and nuclear magnetic resonance spectroscopy of the polysaccharides from C. militaris. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6381014/]
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Spectroscopic Fingerprinting of 5-Bromochroman: A Technical Guide for Advanced Drug Discovery
Introduction: Unveiling the Molecular Architecture of a Key Intermediate
In the landscape of modern drug development and medicinal chemistry, chroman-based scaffolds are of paramount importance due to their prevalence in a wide array of biologically active molecules. Their unique structural and electronic properties make them privileged frameworks for the design of novel therapeutic agents. 5-Bromochroman, a halogenated derivative, serves as a crucial intermediate in the synthesis of a multitude of complex molecular architectures. The precise placement of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical spaces.
A thorough and unambiguous characterization of this compound is a non-negotiable prerequisite for its effective utilization in any synthetic workflow. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientist, my objective is not merely to present data, but to offer a detailed interpretation grounded in fundamental principles and practical expertise, thereby empowering researchers to confidently identify and utilize this key building block. This guide is structured to provide not only the spectral data but also the causality behind the experimental choices and a self-validating system of protocols.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the this compound molecule.
A. Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is directly contingent on the meticulous execution of the experimental setup. The following protocol outlines the best practices for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.
-
For ¹H NMR:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Employ a standard pulse program.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H).
-
Optimize the number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.
-
Increase the number of scans significantly compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[2]
-
B. Predicted ¹H NMR Spectral Data
Based on the structure of this compound and established chemical shift principles, the following ¹H NMR spectrum is predicted.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 7.4 | d | 1H | Ar-H | Aromatic proton ortho to the bromine, deshielded by the halogen. |
| ~6.9 - 7.1 | t | 1H | Ar-H | Aromatic proton para to the bromine. |
| ~6.7 - 6.9 | d | 1H | Ar-H | Aromatic proton ortho to the ether oxygen. |
| ~4.2 | t | 2H | -OCH₂- | Protons on the carbon adjacent to the oxygen are deshielded. |
| ~2.8 | t | 2H | -ArCH₂- | Benzylic protons, deshielded by the aromatic ring. |
| ~2.0 | m | 2H | -CH₂CH₂CH₂- | Aliphatic protons in the middle of the chain. |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific spectrometer used.
Interpretation: The aromatic region is expected to show three distinct signals due to the substitution pattern. The protons on the aliphatic ring will exhibit characteristic triplet and multiplet patterns due to coupling with their neighbors. The protons alpha to the oxygen atom are the most downfield of the aliphatic protons due to the electronegativity of oxygen.[3][4]
C. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in this compound.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | Ar-C-O | Aromatic carbon attached to the electronegative oxygen atom is significantly deshielded. |
| ~130 - 135 | Ar-C | Aromatic carbons. |
| ~120 - 128 | Ar-C | Aromatic carbons. |
| ~115 - 120 | Ar-C | Aromatic carbons. |
| ~110 | Ar-C-Br | The carbon bearing the bromine atom is shielded due to the "heavy atom effect". |
| ~68 | -OCH₂- | Carbon adjacent to the oxygen is deshielded. |
| ~29 | -ArCH₂- | Benzylic carbon. |
| ~22 | -CH₂CH₂CH₂- | Aliphatic carbon. |
Note: The assignment of specific aromatic carbons can be confirmed using advanced 2D NMR techniques such as HSQC and HMBC.
Interpretation: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.[2][5] Aromatic carbons typically resonate between 110 and 160 ppm. The carbon attached to the oxygen atom is expected to be the most downfield aromatic carbon, while the carbon attached to the bromine will be more upfield than a typical aromatic carbon due to the heavy atom effect. The aliphatic carbons will appear in the upfield region of the spectrum.
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient and rapid technique for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation.
1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[6]
B. Predicted IR Spectral Data
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1200 | Strong | C-O stretch | Aryl-Alkyl Ether |
| 700-500 | Medium-Strong | C-Br stretch | Alkyl Halide |
Interpretation: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The strong absorption in the 1250-1200 cm⁻¹ region is a key indicator of the aryl-alkyl ether linkage. The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
A. Experimental Protocol: Electron Ionization (EI)-MS
Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.
1. Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
2. Ionization and Analysis:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
B. Predicted Mass Spectrum and Fragmentation Analysis
A key feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).[7]
Molecular Ion:
-
M⁺: m/z = 212 (for ⁷⁹Br)
-
[M+2]⁺: m/z = 214 (for ⁸¹Br)
Major Fragmentation Pathways:
-
Loss of Br radical: The C-Br bond is relatively weak and can cleave to give a fragment at m/z = 133.
-
[C₉H₉O]⁺
-
-
Loss of C₃H₆ (propylene) via retro-Diels-Alder-type reaction: This is a characteristic fragmentation for chroman systems, leading to a fragment containing the bromine atom. This will also show the characteristic isotopic pattern.
-
m/z = 170/172
-
-
Loss of an ethyl radical: Cleavage of the aliphatic ring can lead to the loss of a C₂H₅ radical.
-
m/z = 183/185
-
Interpretation: The presence of the M⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio is a definitive indicator of a monobrominated compound.[7] The fragmentation pattern will provide further confirmation of the chroman skeleton. The most abundant fragment ions will be those that are most stable.
IV. Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The predicted NMR spectra reveal the detailed proton and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns indicative of the bromine substituent and the chroman core. This in-depth guide, grounded in established scientific principles and best practices, serves as an essential resource for researchers, enabling the confident identification and utilization of this compound in the synthesis of novel compounds for drug discovery and development.
V. References
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Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5]. [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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An In-depth Technical Guide to the Molecular Structure of 5-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
Foreword
The chroman scaffold is a privileged heterocyclic motif, forming the core of a multitude of biologically active compounds, both natural and synthetic. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of therapeutic agents with a wide array of activities, including anticancer, anti-inflammatory, and neuroprotective effects. Within this important class of molecules, halogenated derivatives such as 5-Bromochroman serve as versatile building blocks, offering a reactive handle for further molecular elaboration and diversification. The introduction of a bromine atom onto the chroman ring system not only influences the molecule's intrinsic physicochemical properties but also provides a strategic site for carbon-carbon and carbon-heteroatom bond formation, pivotal for the construction of complex molecular architectures.
This technical guide provides a comprehensive exploration of the molecular structure of this compound. Moving beyond a superficial overview, this document delves into the nuanced details of its three-dimensional conformation, spectroscopic signature, and chemical reactivity. By synthesizing theoretical predictions with established analytical principles, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth understanding necessary to effectively utilize this compound as a strategic tool in the design and synthesis of novel bioactive molecules. We will dissect its structural features through the lens of modern spectroscopic techniques, explore its synthesis and reactivity, and contextualize its utility within the broader landscape of medicinal chemistry.
Unveiling the Core: The Chroman Framework
This compound belongs to the chroman family of heterocyclic compounds. The fundamental chroman structure consists of a dihydropyran ring fused to a benzene ring. This fusion imparts a unique conformational character to the molecule, which is crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| CAS Number | 36399-27-0 |
The strategic placement of a bromine atom at the C-5 position of the aromatic ring significantly influences the electronic distribution and reactivity of the entire molecule. This halogen substituent serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions and other transformations.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-6, H-7, H-8 (Aromatic) | 6.8 - 7.5 | Multiplets | The bromine atom at C-5 will influence the electronic environment of the adjacent aromatic protons, leading to a complex splitting pattern in this region. |
| H-2 (Aliphatic) | ~4.2 | Triplet | Protons on the carbon adjacent to the oxygen atom are deshielded and will appear as a triplet due to coupling with the H-3 protons. |
| H-4 (Aliphatic) | ~2.8 | Triplet | Protons on the benzylic carbon are deshielded and will appear as a triplet due to coupling with the H-3 protons. |
| H-3 (Aliphatic) | ~2.0 | Multiplet | These protons are coupled to both H-2 and H-4, resulting in a more complex multiplet. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, one for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Carbons (C-4a, C-5a, C-6, C-7, C-8) | 110 - 160 | The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the bromine (C-5) will have a distinct chemical shift. |
| C-5 (Aromatic) | ~115 | The "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected based on electronegativity alone. |
| C-2 (Aliphatic) | ~65 | The carbon atom bonded to the electronegative oxygen will be significantly deshielded. |
| C-4 (Aliphatic) | ~25 | The benzylic carbon will be slightly deshielded. |
| C-3 (Aliphatic) | ~22 | This aliphatic carbon will be the most shielded of the non-aromatic carbons. |
Note: These are predicted values and may vary based on computational models and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium to Strong |
| 1600 - 1450 | Aromatic C=C Bending | Medium to Strong |
| 1250 - 1000 | C-O Stretch (Ether) | Strong |
| ~600 | C-Br Stretch | Medium to Strong |
The presence of these characteristic bands provides strong evidence for the chroman framework and the bromo-substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance.[1]
-
Molecular Ion (M⁺): A pair of peaks of almost equal intensity will be observed at m/z 212 and 214, corresponding to [C₉H₉⁷⁹BrO]⁺ and [C₉H₉⁸¹BrO]⁺, respectively. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.[1]
-
Fragmentation: Common fragmentation pathways for chromans involve cleavage of the dihydropyran ring. Key fragments would likely include the loss of the bromine atom and fragmentation of the ether linkage.
Synthesis and Reactivity: A Chemist's Toolkit
This compound is a valuable synthetic intermediate, and understanding its preparation and subsequent reactivity is crucial for its application in drug discovery and development.
Synthetic Approaches
Disclaimer: This is a generalized protocol and requires optimization for this compound.
-
Reaction Setup: To a solution of chroman in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise. A Lewis acid catalyst may be required to facilitate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The bromine atom at the 5-position and the chroman ring system itself offer several avenues for chemical modification.
-
Electrophilic Aromatic Substitution: The benzene ring of the chroman system can undergo further electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating ether oxygen and the deactivating effect of the bromine atom.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for generating molecular diversity.
-
Lithiation and Grignard Reagent Formation: The bromine atom can be exchanged with lithium using an organolithium reagent, or it can be used to form a Grignard reagent. These organometallic intermediates can then be reacted with a wide range of electrophiles to form new carbon-carbon bonds.
Caption: Key reaction pathways for the functionalization of this compound.
Three-Dimensional Structure: Insights from Crystallography
While no specific X-ray crystal structure for this compound has been found in the searched literature, crystallographic studies of related substituted chroman derivatives provide valuable insights into the likely three-dimensional conformation of the molecule.[2][3][4]
The dihydropyran ring of the chroman system typically adopts a half-chair or sofa conformation to minimize steric strain. The fusion to the planar benzene ring constrains the overall geometry. The bromine atom at the 5-position will lie in the plane of the aromatic ring. Understanding the precise bond angles, bond lengths, and torsional angles is critical for computational modeling and rational drug design, as these parameters dictate how the molecule will fit into the binding pocket of a biological target.
The determination of the crystal structure of this compound or a closely related derivative would be a significant contribution to the field, providing definitive experimental data to validate computational models and guide further synthetic efforts.
Applications in Drug Discovery and Development
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the molecule at the bromine position allows for the rapid generation of libraries of compounds for biological screening.
The chroman core is present in a wide range of biologically active molecules, and the introduction of a bromine atom can modulate properties such as:
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the half-life of a drug molecule.
Given the diverse biological activities of chroman derivatives, this compound is a valuable starting material for the development of new drugs targeting a range of diseases.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its molecular structure, characterized by the fusion of a dihydropyran ring to a brominated benzene ring, offers a unique combination of conformational rigidity and synthetic versatility. While a complete experimental dataset for its spectroscopic and crystallographic properties is not yet publicly available, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. A thorough understanding of the molecular structure, reactivity, and potential applications of this compound will undoubtedly continue to fuel the discovery and development of novel therapeutic agents. The elucidation of its complete experimental characterization data remains a valuable goal for the scientific community.
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The Chroman Scaffold: A Privileged Structure in Nature and Medicine
An In-depth Technical Guide to 5-Bromochroman: A Keystone Intermediate in Modern Medicinal Chemistry
This document serves as a comprehensive technical guide on this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Eschewing a rigid template, this guide is structured to logically present the molecule's significance, from its fundamental properties to its advanced applications, thereby providing a holistic understanding of its role in the synthesis of complex, biologically active molecules.
The story of this compound begins with its parent structure, chroman (3,4-dihydro-2H-1-benzopyran). The chroman framework is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its presence in vital biomolecules like Vitamin E (α-tocopherol) underscores its biological significance.[2] In medicinal chemistry, the chroman ring system is considered a "privileged scaffold" because its rigid, yet three-dimensional, structure can be functionalized to interact with a wide array of biological targets, leading to compounds with diverse therapeutic effects, from anticancer to anti-inflammatory properties.[3][4][5] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, enabling chemists to readily forge new bonds and construct novel derivatives, making this compound a highly valuable intermediate.[6][7]
Core Physicochemical & Spectroscopic Profile
A thorough understanding of this compound's physical and spectral properties is essential for its effective handling, reaction monitoring, and structural confirmation.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing critical data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [6][8] |
| Molecular Weight | 213.07 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | ~1.484 g/cm³ (Predicted) | [8] |
| Boiling Point | 274.6 °C at 760 mmHg (Predicted) | [6][8] |
| Storage | Store under inert atmosphere at room temperature. | [6] |
| CAS Number | 319478-14-3 | [6][8] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides the definitive fingerprint for this compound, confirming its structure and purity. The following data represents typical expected values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework.
-
¹H NMR : Protons on the aromatic ring and the dihydropyran ring will show distinct chemical shifts and coupling patterns, confirming the substitution pattern.
-
¹³C NMR : The number of unique carbon signals will correspond to the molecular structure, with the carbon attached to the bromine atom showing a characteristic downfield shift.
-
-
Mass Spectrometry (MS) : Confirms the molecular weight and the presence of bromine.
-
Molecular Ion Peak (M⁺) : A characteristic pair of peaks of nearly equal intensity will be observed at m/z 212 and 214, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of a monobrominated compound.
-
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.
-
Key Absorptions : Expect to see C-H stretching for both aromatic and aliphatic protons, C-O-C stretching for the ether linkage, and vibrations characteristic of the substituted benzene ring.
-
Synthesis: A Protocol Grounded in Mechanistic Understanding
The most reliable and common synthesis of this compound is achieved via electrophilic aromatic substitution on the chroman ring. The choice of reagents and conditions is critical for achieving the desired regioselectivity.
Recommended Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)
This method is favored in laboratory and industrial settings for its operational simplicity, milder conditions, and higher selectivity compared to using elemental bromine (Br₂).
Causality Behind Experimental Choices:
-
Electrophile : N-Bromosuccinimide (NBS) is used as the bromine source. It is a solid, making it safer and easier to handle than volatile and highly corrosive liquid bromine. In the presence of an acid catalyst or trace HBr, NBS provides a low, steady concentration of the electrophilic bromine species (Br⁺), which minimizes the formation of poly-brominated byproducts.
-
Solvent : A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal as it solubilizes the starting material without reacting with the electrophile.
-
Temperature : The reaction is typically run at or below room temperature (e.g., 0 °C to 25 °C). Lower temperatures enhance regioselectivity. The ether oxygen of the chroman ring is an ortho-, para-directing activator. The 5- and 7-positions are electronically activated; however, the 5-position is sterically more accessible, leading to its preferential bromination.
Step-by-Step Methodology:
-
Preparation : Dissolve chroman (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.
-
Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS or bromine.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery: The Gateway to Molecular Diversity
This compound is rarely the final target molecule; its true value lies in its role as a versatile intermediate. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic installation of a wide variety of functional groups.
Caption: Applications of this compound in cross-coupling reactions.
Suzuki Coupling: Forging Carbon-Carbon Bonds
This palladium-catalyzed reaction couples this compound with boronic acids or esters to form new C-C bonds. It is a robust method for introducing aryl or vinyl substituents, enabling the synthesis of complex biaryl structures often found in drug candidates.
Sonogashira Coupling: Introducing Alkynyl Moieties
By reacting this compound with a terminal alkyne in the presence of palladium and copper catalysts, a C(sp²)-C(sp) bond is formed. The resulting alkynylchromans are valuable precursors for synthesizing heterocycles or can be used in "click" chemistry applications.
Buchwald-Hartwig Amination: Building Carbon-Nitrogen Bonds
This reaction is crucial for synthesizing aniline-type derivatives by coupling this compound with a wide range of primary or secondary amines. Given the prevalence of the arylamine moiety in pharmaceuticals, this transformation is of paramount importance in drug discovery.
Conclusion: An Indispensable Tool for the Modern Chemist
This compound represents more than just a halogenated heterocycle; it is an enabling tool in the quest for novel therapeutics. Its straightforward and regioselective synthesis, combined with the exceptional versatility of the C-Br bond in modern cross-coupling chemistry, solidifies its status as a key intermediate. The protocols and data presented in this guide provide the necessary foundation for scientists to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of the next generation of chroman-based drugs.
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An In-depth Technical Guide to 5-Bromochroman: Synthesis, Characterization, and Applications
Abstract
5-Bromochroman is a vital heterocyclic building block in modern organic synthesis, particularly prominent in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a chroman core with a strategically placed bromine atom, allows for a wide array of chemical modifications, making it a versatile precursor for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a representative synthetic protocol, detailed spectroscopic characterization, core reactivity principles, and its significant applications in the development of novel therapeutics. This document is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals.
Core Identifiers and Physicochemical Properties
This compound is a substituted bicyclic ether, valued for its stability and functional handle—the bromine atom—which is amenable to a variety of cross-coupling reactions.
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | [1] |
| Common Name | This compound, 5-bromochromane | [1] |
| CAS Number | 319478-14-3 | [1][2][3][4][] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Boiling Point | 274.6°C (at 760 mmHg, predicted) | [1][2] |
| Density | 1.484 g/cm³ (Predicted) | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage | Store at room temperature under an inert atmosphere | [1][2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and logical approach involves the electrophilic bromination of the parent chroman molecule. This method is advantageous due to the commercial availability of chroman and the well-established protocols for aromatic bromination.
Causality in Experimental Design:
The choice of a brominating agent and solvent system is critical for achieving high regioselectivity. The ether oxygen of the chroman ring is an ortho-, para-directing group. However, the 6- and 8-positions are electronically activated. To favor bromination at the 5-position, reaction conditions must be carefully controlled to manage steric and electronic effects. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent can provide the desired selectivity.[6][7]
Representative Synthetic Protocol: Electrophilic Bromination of Chroman
-
Reaction Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with chroman (1.0 equivalent) and a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The solution is cooled to 0°C in an ice bath.
-
Addition of Brominating Agent : N-Bromosuccinimide (NBS) (1.05 equivalents) is dissolved in a minimal amount of the same solvent and added dropwise to the stirred chroman solution over 30 minutes, ensuring the temperature remains below 5°C. The reaction is shielded from light to prevent radical side reactions.
-
Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup : Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Purification : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.[8][9] While a publicly available, experimentally verified dataset is limited, the expected spectral data can be reliably predicted based on the known structure.
| Technique | Expected Observations |
| ¹H NMR | * Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.5 ppm. The bromine atom will influence the chemical shifts of adjacent protons. |
-
Benzylic Protons (-O-CH₂-) (2H): A triplet around δ 4.2 ppm.
-
Aliphatic Protons (-CH₂-CH₂-Ar) (2H): A triplet around δ 2.8 ppm.
-
Aliphatic Protons (-CH₂-CH₂-CH₂-) (2H): A multiplet around δ 2.0 ppm. | | ¹³C NMR | * Aromatic Carbons (6C): Peaks in the δ 115-155 ppm range. The carbon bearing the bromine (C-Br) would appear around δ 115-120 ppm.
-
Benzylic Carbon (-O-CH₂-) (1C): A peak around δ 65-70 ppm.
-
Aliphatic Carbons (2C): Two peaks in the δ 20-30 ppm range. | | IR Spectroscopy | * C-H (Aromatic): ~3050-3100 cm⁻¹.
-
C-H (Aliphatic): ~2850-2960 cm⁻¹.
-
C-O-C (Ether): Strong stretch around 1230-1260 cm⁻¹.
-
C-Br Stretch: ~550-650 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M⁺): A characteristic pair of peaks at m/z 212 and 214 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Loss of Br (m/z 133), and fragmentation of the chroman ring. |
Protocol: Comprehensive Spectroscopic Analysis
-
Sample Preparation :
-
NMR : Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR : Place a drop of the neat sample between two KBr plates to create a thin film.
-
MS : Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane for GC-MS analysis.
-
-
Data Acquisition :
-
NMR : Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
IR : Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
MS : Inject the sample into a GC-MS system equipped with an electron ionization (EI) source.
-
-
Data Analysis :
Caption: General workflow for spectroscopic analysis.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the carbon-bromine bond on the aromatic ring. This functionality makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling : Reaction with terminal alkynes to synthesize alkynylated chroman derivatives.
-
Heck Coupling : Reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, leading to amino-substituted chromans.
Causality : The C-Br bond is polarized, making the carbon atom electrophilic. A palladium(0) catalyst can insert into this bond via oxidative addition, initiating the catalytic cycle. The specific ligand used on the palladium catalyst is crucial; it modulates the catalyst's reactivity and stability, enabling efficient coupling with a wide range of partners.
Caption: Logical steps in a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
This compound is not an end-product but a crucial intermediate for building more complex molecules with potential biological activity.[2] The chroman scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.
-
Pharmaceutical Intermediates : It serves as a key starting material for compounds targeting cardiovascular and central nervous system (CNS) disorders.[2]
-
Antioxidants and Hormone Modulators : The chroman core is structurally related to Vitamin E (a-tocopherol), and its derivatives are often explored for antioxidant properties. Modifications via the bromo-handle allow for the synthesis of selective estrogen receptor modulators (SERMs) or other hormone-related agents.[2]
-
Drug Discovery Reagents : In modern drug discovery, there is a push towards molecules that are "Beyond the Rule of 5" (bRo5) to tackle difficult targets like protein-protein interactions. Versatile building blocks like this compound are essential for synthesizing these larger, more complex, and often macrocyclic drug candidates.
Safety and Handling
As with any brominated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Handling : Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1][2]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 5-Bromochroman emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of novel therapeutics. The introduction of a bromine atom at the 5-position of the chroman ring system not only influences the molecule's physicochemical properties but also provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[2] This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound and its related compounds, with a focus on their significance in drug discovery and development.
Introduction: The Chroman Scaffold and the Significance of Halogenation
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a vast array of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[3] Chroman derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] The versatility of the chroman nucleus allows for substitutions at various positions, critically influencing the resulting pharmacological profile.[1]
Halogenation, particularly bromination, is a fundamental strategy in medicinal chemistry to enhance the therapeutic efficacy of a lead compound. The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] In the context of the chroman scaffold, bromination can significantly impact its biological activity. For instance, halogenated chromanones have shown potent antimicrobial and cytotoxic activities.[4] this compound, with its bromine atom positioned on the aromatic ring, serves as a key building block for creating diverse libraries of compounds for biological screening.[5]
Synthesis of this compound: A Protocol for Regioselective Bromination
The synthesis of this compound requires a regioselective bromination of the chroman ring. The ether oxygen in the chroman ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the alkyl portion has a weaker activating effect. This electronic arrangement favors substitution at the C-6 and C-8 positions. However, achieving substitution at the C-5 position can be accomplished under specific conditions, often involving the use of a suitable brominating agent and catalyst to control regioselectivity.
Proposed Synthetic Protocol: Electrophilic Aromatic Bromination
Reaction Scheme:
A proposed reaction for the synthesis of this compound.
Materials and Reagents:
-
Chroman (3,4-dihydro-2H-1-benzopyran)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or other suitable Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chroman in a suitable inert solvent like dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide, to the solution.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled to minimize the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Self-Validation and Causality:
The choice of a Lewis acid catalyst is crucial for activating the bromine molecule and facilitating the electrophilic attack on the aromatic ring of chroman. The regioselectivity towards the 5-position is a challenge due to the directing effects of the ether oxygen. However, by carefully controlling the reaction temperature and the choice of catalyst and solvent, it may be possible to influence the isomeric distribution of the product. Lower temperatures generally favor the thermodynamically more stable product, which could potentially be the less sterically hindered 6- or 8-bromo isomers. Therefore, careful optimization of reaction conditions is paramount to achieve the desired 5-bromo substitution. The work-up procedure is designed to neutralize any acidic byproducts and remove impurities before final purification.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [5] |
| Molecular Weight | 213.07 g/mol | [5] |
| CAS Number | 319478-14-3 | [5] |
| Boiling Point | 274.6°C at 760 mmHg | [5] |
| Storage | Store in an inert gas at room temperature. | [5] |
Biological Activities and Therapeutic Potential of Chroman Derivatives
While specific biological data for this compound is limited in the public domain, the broader class of chroman derivatives exhibits a wide range of pharmacological activities, suggesting the potential of this compound as a precursor to biologically active molecules.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chroman derivatives.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain chroman derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[6] The introduction of a bromine atom can enhance the cytotoxic activity of the chroman scaffold.[4]
A study on a series of chroman derivatives demonstrated their ability to inhibit the growth of human breast cancer cell lines.[6][7] While these were more complex structures, it underscores the potential of the chroman core in oncology.
Antiepileptic Activity
The chroman scaffold has also been explored for its potential in treating neurological disorders. Certain chroman derivatives have shown promising antiepileptic activity in preclinical models.[6][7] The mechanism of action is thought to involve the modulation of ion channels or neurotransmitter receptors in the central nervous system.
Enzyme Inhibition
Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[8] This highlights the potential of the chroman scaffold in developing therapies for age-related disorders.
Future Perspectives and Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its strategic importance lies in its ability to serve as a precursor for a diverse range of novel chroman derivatives with potential therapeutic applications. The development of efficient and regioselective methods for its synthesis is crucial for unlocking the full potential of this important intermediate.
Future research should focus on a number of key areas:
-
Optimization of Synthesis: Developing a robust and scalable synthesis of this compound with high regioselectivity is a primary objective.
-
Exploration of Chemical Space: Utilizing this compound as a scaffold to generate libraries of novel derivatives through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.
-
Biological Evaluation: Conducting comprehensive biological screening of this compound and its derivatives to identify new therapeutic leads for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
References
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Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977–2988. [Link]
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Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press, 10, 2977–2988. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Gabbard, R. D., & Jones, C. W. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2138. [Link]
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Gao, F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling and Storage of 5-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, novel molecular entities are the bedrock of innovation. Among these, 5-Bromochroman stands as a significant building block, its unique structure lending itself to the synthesis of a new generation of therapeutic agents. However, as with any specialized chemical compound, a thorough understanding of its safe handling, storage, and potential hazards is not just a regulatory formality but a cornerstone of responsible and successful research.
This in-depth technical guide, designed for the discerning scientist, moves beyond generic safety protocols. It delves into the specific chemical nature of this compound, offering a framework for risk assessment and management rooted in scientific principles. By understanding the "why" behind the procedures, researchers can foster a culture of safety that is both robust and intuitive.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 36629-65-5) was not publicly available. The following recommendations are therefore synthesized from the safety data of structurally similar brominated aromatic compounds and general principles of laboratory safety for halogenated organic molecules. It is imperative to treat this compound as a compound of unknown toxicity and to conduct a thorough risk assessment before commencing any experimental work.
Section 1: Hazard Identification and Risk Assessment
The primary maxim in handling any chemical of unknown toxicological properties is to err on the side of caution. The structure of this compound, featuring a chroman core and a bromine substituent on the aromatic ring, provides clues to its potential reactivity and hazards.
Key Potential Hazards:
-
Irritation: Like many halogenated organic compounds, this compound is likely to be irritating to the skin, eyes, and respiratory tract.[1][2]
-
Toxicity: The toxicological properties have not been fully investigated.[1] Ingestion, inhalation, or skin absorption may be harmful. Symptoms of overexposure could include headache, dizziness, and nausea.[1]
-
Environmental Hazards: While specific data is unavailable, halogenated organic compounds can be persistent in the environment. Proper disposal is crucial.
Risk Assessment Workflow
A systematic approach to risk assessment is fundamental. The following workflow, visualized in the diagram below, outlines a self-validating system for ensuring laboratory safety.
Caption: Step-by-Step Handling Protocol for this compound.
Section 3: Storage and Stability
The long-term integrity and safety of this compound are contingent upon proper storage conditions.
Storage Requirements
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area. [2] | Prevents degradation and minimizes vaporization. |
| Container | Keep in a tightly closed, properly labeled container. [2] | Prevents contamination and release of vapors. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. [1] | Avoids potentially hazardous reactions. |
| Light | Protect from light. | Many organic compounds are light-sensitive and can degrade upon exposure. |
Chemical Incompatibility
Understanding the potential for adverse reactions is critical for safe storage and handling. While specific reactivity data for this compound is limited, general principles for halogenated aromatic compounds suggest the following incompatibilities:
-
Strong Oxidizing Agents: (e.g., permanganates, perchlorates) Can lead to vigorous or explosive reactions.
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) May promote dehydrohalogenation or other decomposition pathways.
-
Reactive Metals: (e.g., sodium, potassium, magnesium) Can form organometallic compounds that may be pyrophoric or react violently with water.
Section 4: Emergency Procedures
Preparedness is paramount. All personnel handling this compound must be familiar with emergency procedures.
| Emergency Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. [2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [1]Ventilate the area and wash the spill site after material pickup is complete. |
Conclusion: A Culture of Proactive Safety
The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. By integrating the principles of hazard identification, risk assessment, and meticulous handling and storage protocols into daily laboratory practice, scientists can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors. This guide provides a foundational framework; however, it is the commitment of each individual researcher to a culture of safety that will ultimately define a secure and productive research environment.
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Preliminary In-Vitro Screening of 5-Bromochroman: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. Its derivatives have garnered significant interest due to their wide-ranging pharmacological properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The introduction of a halogen atom, such as bromine, onto the chroman backbone can significantly modulate the compound's physicochemical properties and biological activity, potentially enhancing its potency and selectivity. 5-Bromochroman emerges as a promising candidate for preliminary in-vitro screening to uncover its therapeutic potential. This guide provides a comprehensive, technically in-depth framework for the initial in-vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. The proposed screening cascade is rooted in the known biological activities of structurally related chroman derivatives and is designed to be a self-validating system through the use of appropriate controls and standards.
Part 1: A Tiered Approach to In-Vitro Screening
A logical and cost-effective screening strategy for a novel compound with a promising scaffold like this compound begins with broad, high-throughput assays to identify general bioactivity, followed by more focused secondary assays to elucidate the mechanism of action. This guide proposes a three-tiered screening cascade:
-
Primary Screening: To assess the cytotoxic, antimicrobial, and antioxidant potential of this compound.
-
Secondary Screening: To delve into the potential mechanism of action, focusing on enzyme inhibition and key signaling pathways implicated in cancer and inflammation.
-
Data Interpretation and Next Steps: To analyze the collective data and make informed decisions about the future development of this compound.
This tiered approach ensures that resources are allocated efficiently, with the most promising activities being investigated in greater detail.
Part 2: Primary In-Vitro Screening Protocols
The initial screening phase aims to cast a wide net to detect any significant biological activity of this compound. The following assays are recommended:
Anticancer Activity: Cytotoxicity Screening
The rationale for this assay stems from the numerous reports of chroman derivatives exhibiting potent cytotoxic effects against various cancer cell lines[1]. The MTT assay, a colorimetric method for assessing cell metabolic activity, serves as a robust and high-throughput method for initial cytotoxicity screening.[2]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types is recommended to assess the breadth of activity. A standard starting panel could include:
-
MCF-7: Breast adenocarcinoma (hormone-dependent)
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
-
-
Cell Culture: Cells are to be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in the culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Positive Control: Doxorubicin, a standard chemotherapeutic agent, should be used as a positive control.[1][3][4][5][6]
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, will be determined by plotting a dose-response curve.
Table 1: Representative IC₅₀ Values for Doxorubicin
| Cell Line | Cancer Type | Reported IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5[1] |
| A549 | Lung Carcinoma | > 20[1] |
| HepG2 | Hepatocellular Carcinoma | 12.2[1] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Chroman derivatives have demonstrated significant antimicrobial properties.[4] Therefore, evaluating this compound against a panel of clinically relevant bacteria and fungi is a critical step. The broth microdilution method is a standardized technique for determining the MIC.[7][8][9]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microbial Strain Selection: A panel of ATCC (American Type Culture Collection) quality control strains is recommended:
-
Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Positive Controls:
-
Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.
Table 2: Representative MIC Values for Positive Controls
| Microorganism | Antibiotic | Typical MIC Range (µg/mL) |
| S. aureus (ATCC 25923) | Gentamicin | 0.12 - 1 |
| E. coli (ATCC 25922) | Gentamicin | 0.25 - 2 |
| C. albicans (ATCC 90028) | Amphotericin B | 0.25 - 1 |
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
The chroman structure is the core of many potent antioxidants, including Vitamin E. Therefore, assessing the radical scavenging ability of this compound is a logical step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used, complementary methods for evaluating antioxidant capacity.[17][23][24][25]
Experimental Protocol: DPPH and ABTS Assays
-
Reagents:
-
DPPH solution in methanol.
-
ABTS radical cation (ABTS•⁺) solution, generated by reacting ABTS with potassium persulfate.
-
-
Assay Procedure:
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
For the DPPH assay, mix the compound dilutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
For the ABTS assay, mix the compound dilutions with the ABTS•⁺ solution and incubate at room temperature for a set time (e.g., 6-10 minutes).
-
Measure the absorbance of the solutions at 517 nm for DPPH and 734 nm for ABTS.
-
-
Positive Control: Trolox, a water-soluble analog of Vitamin E, is the standard positive control for these assays.[25][26][27][28][29]
-
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC₅₀ value, the concentration of the compound that scavenges 50% of the radicals, is then determined.
Table 3: Representative IC₅₀ Values for Trolox
| Assay | Typical IC₅₀ (µg/mL) |
| DPPH | 3 - 8[25][26] |
| ABTS | 2 - 6[25][26][28] |
Part 3: Secondary In-Vitro Screening and Mechanistic Elucidation
Should this compound exhibit promising activity in the primary screens, the next logical step is to investigate its potential mechanism of action. Based on the literature for related compounds, two key areas of investigation are proposed: SIRT2 inhibition and modulation of cancer-related signaling pathways.
SIRT2 Inhibition Assay
Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase implicated in various cellular processes, and its inhibition has shown therapeutic potential in cancer and neurodegenerative diseases. Chroman-4-one derivatives have been identified as SIRT2 inhibitors.
Experimental Protocol: Fluorometric SIRT2 Inhibition Assay
-
Assay Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer to release a fluorescent group. An inhibitor will prevent this process, resulting in a lower fluorescent signal.
-
Assay Procedure (using a commercial kit):
-
Add SIRT2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound and a vehicle control.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate and NAD⁺.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
-
Positive Control: Resveratrol, a natural polyphenol, is a known activator of sirtuins and can be used as a reference compound, while specific SIRT2 inhibitors like SirReal2 can also be employed.[30][31][32][33]
-
Data Analysis: The percentage of SIRT2 inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Investigation of Key Signaling Pathways
Chroman and coumarin derivatives have been shown to modulate the NF-κB and PI3K/Akt signaling pathways, both of which are critical in cancer cell proliferation, survival, and inflammation.[2][8][23][34][35]
Experimental Workflow: Signaling Pathway Analysis
-
Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7 or A549) with this compound at its IC₅₀ concentration for various time points.
-
Western Blot Analysis:
-
NF-κB Pathway: Analyze the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB. A decrease in phosphorylated IκBα and nuclear p65 would suggest inhibition of this pathway.
-
PI3K/Akt Pathway: Examine the phosphorylation levels of Akt and its downstream targets like mTOR. A reduction in the phosphorylation of these proteins would indicate inhibition of this pro-survival pathway.
-
-
Data Interpretation: The results from the western blot analysis will provide insights into whether this compound exerts its cytotoxic effects by modulating these key signaling pathways.
Part 4: Data Visualization and Interpretation
Experimental Workflow Diagram
Caption: Proposed in-vitro screening cascade for this compound.
Simplified Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Conclusion and Future Directions
This technical guide outlines a robust and scientifically grounded approach for the preliminary in-vitro screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant properties, and subsequently exploring its potential mechanisms of action, researchers can efficiently ascertain its therapeutic potential. The data generated from this screening cascade will be pivotal in guiding future studies, including lead optimization, in-vivo efficacy models, and preclinical development. The chroman scaffold continues to be a rich source of novel therapeutic agents, and a thorough and logical in-vitro evaluation is the essential first step in translating the promise of compounds like this compound into tangible clinical benefits.
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A Technical Guide to Quantum Chemical Calculations for 5-Bromochroman: From Molecular Structure to Reactivity Insights
Prepared by: A Senior Application Scientist
Abstract
5-Bromochroman is a significant heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and development. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. We will cover the entire process from initial structure preparation to the calculation and interpretation of key molecular properties and reactivity descriptors that are critical for predicting the molecule's behavior in a biological context.
Introduction: The Rationale for Computational Analysis
The chroman moiety is a privileged structure in drug discovery, appearing in compounds with antioxidant and hormonal modulatory activities.[1] The introduction of a bromine atom at the 5-position creates a versatile handle for further synthetic elaboration and can significantly modulate the molecule's physicochemical properties through halogen bonding and electronic effects.[2][3] While experimental techniques provide invaluable data, quantum chemical calculations offer a powerful complementary approach to:
-
Elucidate Stable Conformations: Determine the lowest energy three-dimensional structure of the molecule.
-
Probe Electronic Landscape: Understand the distribution of electrons, identify reactive sites, and predict how the molecule will interact with other species.
-
Predict Spectroscopic Signatures: Calculate theoretical IR and NMR spectra to aid in experimental characterization.[4]
-
Quantify Reactivity: Derive chemical reactivity descriptors that inform the molecule's stability and potential for chemical transformation.[5][6]
This guide focuses on Density Functional Theory (DFT), a widely used quantum chemical method that provides a favorable balance between computational accuracy and cost, making it ideal for molecules of this size.[7]
Foundational Theory: Selecting the Right Tools
The success of any quantum chemical calculation hinges on the appropriate selection of the theoretical method and basis set. For a molecule like this compound, which contains a heavy halogen atom, these choices are particularly critical.
-
Density Functional Theory (DFT): DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional, which approximates the exchange-correlation energy, is key.
-
Recommended Functional: The M06-2X functional is highly recommended for this type of system. It is a meta-hybrid GGA functional that performs well for main-group thermochemistry and noncovalent interactions, which can be influenced by the bromine atom.[8][9] Alternatively, the well-established B3LYP hybrid functional is a robust choice for general-purpose calculations on organic molecules.[10]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.
-
For C, H, O: The Pople-style 6-311++G(d,p) basis set is an excellent choice. It is a valence triple-zeta basis set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for anisotropic electron distribution.[8]
-
For Bromine (Br): Heavy atoms like bromine have many electrons, making calculations computationally expensive. A common and effective strategy is to use an Effective Core Potential (ECP) , which replaces the core electrons with a mathematical potential, treating only the valence electrons explicitly. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is a widely used and reliable ECP for bromine.[8][11] For higher accuracy, all-electron basis sets like the Dunning-style aug-cc-pVTZ can be used, though at a significantly higher computational cost.[12][13]
-
The combination of the M06-2X functional with a mixed basis set (6-311++G(d,p) for C, H, O and LANL2DZ for Br) provides a computationally efficient yet accurate framework for studying this compound.
The Computational Protocol: A Step-by-Step Workflow
This section details the complete, self-validating workflow for the quantum chemical analysis of this compound. This protocol is described in the context of the Gaussian software package, but the keywords and principles are readily adaptable to other programs like GAMESS or Q-Chem.[14][15][16]
Step 1: Building the Initial Molecular Structure
-
Software: Use a molecular builder like GaussView, Avogadro, or ChemDraw.[16][17][18]
-
Procedure:
-
Construct the chroman backbone.
-
Add the bromine atom at the C5 position of the benzene ring.
-
Perform an initial, quick structure cleanup using the software's built-in molecular mechanics tools. This provides a reasonable starting geometry for the more demanding quantum mechanical calculations.
-
-
Output: Save the structure as a Gaussian input file (.gjf or .com).
Step 2: Geometry Optimization
The goal of this step is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface.
-
Gaussian Input File Setup:
-
Explanation of Keywords:
-
%nprocshared=4, %mem=8GB: Allocates computational resources (4 cores, 8 GB RAM). Adjust based on your system.
-
#p: Requests "pretty" (more readable) output.
-
M062X/GenECP: Specifies the M06-2X functional with a general basis set/ECP input.
-
Opt: The primary keyword to request a geometry optimization.
-
Freq: This crucial keyword requests a frequency calculation to be performed after the optimization finishes. This is essential for validation.
-
0 1: Specifies the molecule's charge (0) and spin multiplicity (1 for a singlet).
-
The block at the end defines the mixed basis set: 6-311++G(d,p) for C, H, and O, and LANL2DZ for Br.[11]
-
-
Execution: Run the calculation using Gaussian.
Step 3: Validation via Frequency Analysis
This step is non-negotiable for ensuring the trustworthiness of your results. The frequency calculation confirms that the optimized structure is a true energy minimum.
-
Analysis of Output: After the job completes, open the output file (.log or .out).
-
Verification: Search for the "Frequencies" section. A true minimum energy structure will have zero imaginary frequencies . An imaginary frequency (listed as a negative number) indicates a saddle point (a transition state), and the geometry must be further optimized.[19]
-
Thermochemistry: The frequency calculation also provides zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[8]
The overall computational workflow is visualized below.
Analysis and Interpretation of Results
Once a validated structure is obtained, a wealth of information can be extracted from the output file to understand the chemical nature of this compound.
Structural and Electronic Properties
The optimized geometry provides precise bond lengths and angles. Key electronic properties are summarized in the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[20]
Table 1: Calculated Electronic Properties of this compound
| Property | Symbol | Value (Hartree) | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | Value | Value |
| LUMO Energy | ELUMO | Value | Value |
| HOMO-LUMO Gap | ΔE | Value | Value |
| Ionization Potential (Approx.) | I ≈ -EHOMO | Value | Value |
| Electron Affinity (Approx.) | A ≈ -ELUMO | Value | Value |
Note: Values are placeholders and would be populated from the calculation output. 1 Hartree = 27.2114 eV.
Conceptual DFT: Quantifying Chemical Reactivity
Using the energies of the HOMO and LUMO as approximations for the ionization potential (I) and electron affinity (A), we can calculate global reactivity descriptors based on Conceptual DFT.[5][20][21] These descriptors provide quantitative measures of a molecule's reactivity and are invaluable in drug development for predicting interactions.
-
Chemical Potential (μ): Measures the "escaping tendency" of an electron from a system.
-
μ = (EHOMO + ELUMO) / 2
-
-
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
-
η = (ELUMO - EHOMO) / 2
-
-
Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
-
ω = μ² / (2η)
-
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| Chemical Potential | μ | -(I+A)/2 | Value |
| Chemical Hardness | η | (I-A)/2 | Value |
| Global Electrophilicity | ω | μ² / (2η) | Value |
Note: Values are placeholders to be calculated from the data in Table 1.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides a powerful visual guide to molecular interactions.
-
Red Regions (Negative Potential): Indicate areas rich in electrons, such as lone pairs on the oxygen atom. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas that are electron-deficient. In halogenated aromatics, a region of positive potential, known as a "sigma-hole," can form on the halogen atom, making it a potential site for halogen bonding.[22] This is a critical insight for drug design.
-
Green Regions: Represent neutral potential.
Application in a Drug Development Context
The data generated from these calculations directly inform several aspects of the drug discovery process:
-
Structure-Activity Relationship (SAR): By calculating properties for a series of analogues, researchers can understand how modifications (like the bromo-substituent) affect electronic properties and reactivity, helping to rationalize SAR trends.
-
Metabolic Stability: Reactive sites identified by the MEP and Fukui functions (a local reactivity descriptor) can suggest potential sites of metabolic transformation.
-
Target Interaction: The MEP and the potential for halogen bonding can guide the design of inhibitors that form specific, stabilizing interactions with a biological target, such as a protein active site.[2] Molecules with poor drug-like properties often fall into the "beyond Rule of 5" (bRo5) category, where understanding these specific interactions is key to improving their profiles.[23][24]
Conclusion
This guide has outlined a robust, reliable, and scientifically grounded workflow for the quantum chemical analysis of this compound. By carefully selecting a suitable DFT functional and basis set, performing a validated geometry optimization, and systematically analyzing the resulting electronic properties and reactivity descriptors, researchers can gain deep insights into the molecule's chemical behavior. This computational data serves as a powerful predictive tool, accelerating the design and development of novel therapeutics by providing a rational basis for synthetic modification and biological evaluation.
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Miller, J. (2023). Taking on bRo5 Compounds. Tablets & Capsules. [Link]
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An In-Depth Technical Guide to 5-Bromochroman: Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
5-Bromochroman, a halogenated derivative of the chroman scaffold, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile intermediate for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a probable synthetic route, and explores its current and potential applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical entity.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The structural rigidity and the presence of a benzopyran core in chromans provide a unique three-dimensional framework that can be readily functionalized to interact with various biological targets.[1][2] The introduction of a bromine atom at the 5-position of the chroman ring, yielding this compound, further enhances its utility by providing a reactive handle for a variety of chemical transformations, thereby expanding the accessible chemical space for drug discovery programs.[4]
Commercial Availability and Procurement
This compound (CAS No: 319478-14-3) is commercially available from a number of specialized chemical suppliers. Procurement for research and development purposes is therefore straightforward. Below is a comparative table of suppliers offering this compound.
| Supplier | Purity | Available Quantities |
| MySkinRecipes | ≥95% | 100mg, 250mg, 1g, 5g |
| SciSupplies | 95.0% | 5g |
| Fisher Scientific (via ChemScene) | 98% | 100mg |
| AbacipharmTech | Not Specified | Inquire |
| Conier Chem and Pharma Limited | Not Specified | Inquire |
| ChemUniverse | Not Specified | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 319478-14-3 | MySkinRecipes[1] |
| Molecular Formula | C₉H₉BrO | MySkinRecipes[1] |
| Molecular Weight | 213.07 g/mol | MySkinRecipes[1] |
| Boiling Point (Predicted) | 274.6 °C at 760 mmHg | MySkinRecipes[1] |
| Density (Predicted) | 1.484 g/cm³ | MySkinRecipes[1] |
| Purity | Typically ≥95% | MySkinRecipes[1] |
| Storage | Store in an inert gas at room temperature | MySkinRecipes[1] |
Spectroscopic Characterization
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The bromine atom at the 5-position will influence their chemical shifts and coupling patterns.
-
Methylene Protons (-O-CH₂-, -CH₂-Ar) (δ 4.0-4.5 ppm and δ 2.5-3.0 ppm): The two methylene groups in the dihydropyran ring will likely appear as triplets, with the protons adjacent to the oxygen atom being more deshielded and appearing further downfield.
-
Methylene Protons (-CH₂-CH₂-CH₂-) (δ 1.8-2.2 ppm): The central methylene group of the propyl chain in the dihydropyran ring will likely appear as a multiplet.
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the bromine atom (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Aliphatic Carbons (δ 20-70 ppm): The three methylene carbons of the dihydropyran ring will appear in the upfield region of the spectrum. The carbon attached to the oxygen atom will be the most downfield of the three.
3.1.3. Mass Spectrometry (Predicted)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
-
Molecular Ion Peak (M⁺): A pair of peaks of approximately equal intensity will be observed at m/z 212 and 214, corresponding to [C₉H₉⁷⁹BrO]⁺ and [C₉H₉⁸¹BrO]⁺.
-
Fragmentation Pattern: Common fragmentation pathways for chromans involve the loss of small molecules such as CO, C₂H₄, or the side chain. Fragments containing the bromine atom will also exhibit the characteristic isotopic pattern.
3.1.4. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C-O stretching (ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)
-
C-Br stretching: ~500-600 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route involves the electrophilic bromination of chroman. The following is a proposed, generalized procedure based on established methods for the bromination of aromatic compounds.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chroman in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), in the same solvent. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be necessary to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Causality of Experimental Choices:
-
Choice of Brominating Agent: NBS is often preferred over Br₂ as it is a solid and easier to handle, reducing the risks associated with handling corrosive and volatile liquid bromine.
-
Inert Solvent: An inert solvent is crucial to prevent side reactions.
-
Lewis Acid Catalyst: The catalyst polarizes the Br-Br bond, making the bromine more electrophilic and facilitating the attack on the electron-rich aromatic ring of chroman.
-
Aqueous Workup: The workup steps are essential to remove the catalyst and any unreacted reagents, ensuring the purity of the final product.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceutical and biologically active compounds.[1] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR).
Diagram: Role of this compound in Drug Discovery
Caption: this compound as a versatile starting material.
Key Therapeutic Areas:
-
Cardiovascular and Central Nervous System (CNS) Disorders: The chroman scaffold is present in molecules with potential activity in these areas. This compound provides a route to synthesize and evaluate novel derivatives for these targets.[1]
-
Antioxidants and Hormone Modulators: Chroman-based structures are found in antioxidants and compounds that modulate hormone activity. The ability to functionalize the 5-position allows for the fine-tuning of these properties.[1]
-
Anticancer and Antimicrobial Agents: The introduction of bromine into organic molecules can enhance their biological activity.[4] Derivatives of this compound are being explored for their potential as anticancer and antimicrobial agents.[4] The chroman-4-one scaffold, closely related to chroman, has shown promise as selective inhibitors of Sirtuin-2, an enzyme implicated in age-related neurodegenerative diseases.[2]
Conclusion
This compound is a commercially available and highly versatile building block with significant potential in drug discovery and medicinal chemistry. Its straightforward procurement, coupled with the reactivity of the bromine substituent, makes it an attractive starting material for the synthesis of diverse libraries of chroman-based compounds. While detailed experimental data for this compound itself is not widely disseminated, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and its key applications, serving as a valuable resource for researchers in the field. Further exploration of the synthetic utility and biological activity of this compound derivatives is warranted and is expected to yield novel therapeutic agents.
References
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Chromones as a privileged scaffold in drug discovery: A review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
- O. Jung, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry Letters.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules.
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (n.d.). The Journal of Organic Chemistry.
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Synthesis, Spectroscopic and Electrochemical Characterization of a New Chromium (III) Substituted Dawson Polyoxometalate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
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Improved Synthesis of Bioactive Molecules Through Flow Chemistry. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
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Proton NMR Table. (n.d.). Michigan State University. Retrieved January 12, 2026, from [Link]
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Interpretation Mass. (n.d.). Retrieved January 12, 2026, from [Link]
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13C-NMR. (n.d.). Retrieved January 12, 2026, from [Link]
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5-Bromovaleronitrile. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 12, 2026, from [Link]
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5-Bromovaleronitrile. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]
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Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved January 12, 2026, from [Link]
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Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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5.2 Mass Spectrometry. (2014, August 6). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
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The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk. Retrieved January 12, 2026, from [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved January 12, 2026, from [Link]
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1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]
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5-Bromo-1-pentene. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
Sources
Methodological & Application
detailed protocol for the synthesis of 5-Bromochroman
An In-Depth Guide to the Synthesis of 5-Bromochroman: Protocols and Mechanistic Insights
Abstract
This comprehensive application note provides a detailed, three-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis begins with the formation of the chroman-4-one scaffold via a Friedel-Crafts-type reaction, followed by the reduction of the ketone to yield the parent chroman ring system. The final step involves the regioselective electrophilic aromatic bromination of chroman. This guide offers in-depth, step-by-step procedures, mechanistic explanations for key transformations, and critical insights into experimental choices, particularly concerning the challenge of regioselectivity in the final bromination step. It is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented synthetic route to this important intermediate.
Introduction and Strategic Overview
Chroman and its derivatives are privileged scaffolds found in a wide array of biologically active compounds, including Vitamin E and various pharmaceuticals.[1] The introduction of a bromine atom onto the chroman ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making brominated chromans highly sought-after intermediates. This compound, in particular, serves as a key precursor for molecules where substitution at the C5 position is critical for biological activity.
The synthesis outlined herein follows a logical and field-proven three-step sequence. This strategy was designed to utilize commercially available starting materials and common laboratory reagents, ensuring its accessibility and reproducibility.
The overall synthetic workflow is as follows:
-
Step 1: Synthesis of Chroman-4-one. The synthesis commences with an acid-catalyzed cyclization of a phenol with an α,β-unsaturated carboxylic acid to construct the core chroman-4-one structure.[2]
-
Step 2: Reduction to Chroman. The ketone at the C4 position is subsequently reduced to a methylene group to afford the saturated chroman heterocyclic system.
-
Step 3: Electrophilic Bromination. The final step is the bromination of the chroman aromatic ring. This guide details the use of N-Bromosuccinimide (NBS), a reliable and selective brominating agent.[3][4]
Caption: High-level overview of the three-step synthesis of this compound.
Step 1: Synthesis of Chroman-4-one
The formation of the chroman-4-one core is achieved via a one-pot reaction between a phenol and an acrylic acid in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). The reaction proceeds through an initial Michael addition of the phenol to the acrylic acid, followed by an intramolecular Friedel-Crafts acylation to close the ring.
Materials and Reagents: Step 1
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| Phenol | C₆H₆O | 94.11 | - | 9.41 g | 100 |
| Acrylic Acid | C₃H₄O₂ | 72.06 | - | 7.93 g | 110 |
| Polyphosphoric Acid | H(n+2)P(n)O(3n+1) | - | ~115% P₂O₅ | 100 g | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 300 mL | - |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | aq. | 200 mL | - |
| Brine | NaCl | 58.44 | aq. | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | 10 g | - |
Experimental Protocol: Step 1
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (100 g). Heat the acid to 70°C with stirring.
-
Reagent Addition: In a separate beaker, prepare a mixture of phenol (9.41 g) and acrylic acid (7.93 g). Slowly add this mixture dropwise to the hot polyphosphoric acid over 30 minutes. The reaction is exothermic; maintain the temperature between 80-90°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 90°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Allow the mixture to cool to approximately 60°C and pour it carefully onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude chroman-4-one. The product can be purified by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of Chroman
The conversion of chroman-4-one to chroman requires the complete reduction of the carbonyl group. A modified Wolff-Kishner reduction is employed for this transformation, which is highly effective for aryl ketones and avoids the use of heavy metals.
Materials and Reagents: Step 2
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| Chroman-4-one | C₉H₈O₂ | 148.16 | - | 14.8 g | 100 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 80% | 18.8 g | 300 |
| Potassium Hydroxide | KOH | 56.11 | - | 16.8 g | 300 |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | - | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 300 mL | - |
| 2M HCl | HCl | 36.46 | aq. | 100 mL | - |
Experimental Protocol: Step 2
-
Reaction Setup: In a 500 mL three-necked flask fitted with a reflux condenser and a thermometer, combine chroman-4-one (14.8 g), diethylene glycol (150 mL), hydrazine hydrate (18.8 g), and potassium hydroxide pellets (16.8 g).
-
Initial Heating: Heat the mixture gently to 100°C and maintain for 1 hour. Water will begin to distill from the reaction mixture.
-
High-Temperature Reaction: Slowly increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off. Maintain the reaction at this temperature for 3-4 hours, until the evolution of nitrogen gas ceases.
-
Cooling and Work-up: Cool the reaction mixture to room temperature and add 200 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with 2M HCl (100 mL) to remove any remaining hydrazine, followed by water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude chroman can be purified by vacuum distillation to yield a colorless oil.
Step 3: Electrophilic Aromatic Bromination of Chroman
This final step introduces the bromine atom onto the aromatic ring. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine.[4][5] The key challenge in this step is controlling the position of bromination (regioselectivity).
Mechanistic Considerations and Regioselectivity
The ether oxygen of the chroman ring is an activating, ortho-, para-directing group.[6] Consequently, electrophilic attack is electronically favored at the C6 (para) and C8 (ortho) positions. Bromination at the C5 position is electronically disfavored. Therefore, direct bromination of chroman is expected to yield a mixture of isomers, primarily 6-bromochroman and 8-bromochroman, with smaller amounts of other isomers. Achieving a high yield of this compound may require specialized catalysts or reaction conditions to override the inherent electronic preferences of the substrate, or necessitate careful chromatographic separation of the product mixture. The protocol below represents a standard approach to aromatic bromination.
Caption: Simplified mechanism for the electrophilic bromination of the chroman ring.
Materials and Reagents: Step 3
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| Chroman | C₉H₁₀O | 134.18 | - | 13.4 g | 100 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | - | 17.8 g | 100 |
| Acetonitrile | CH₃CN | 41.05 | - | 200 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 200 mL | - |
| 10% Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | aq. | 100 mL | - |
Experimental Protocol: Step 3
-
Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve chroman (13.4 g) in acetonitrile (200 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (17.8 g) portion-wise to the stirred solution over 20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of product isomers.
-
Quenching: Pour the reaction mixture into 400 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) to quench any remaining bromine, followed by water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of bromo-isomers.
Purification and Characterization
Purification
The crude product from Step 3 will be a mixture of isomers. Separation of this compound from other isomers (primarily 6-bromo and 8-bromo) requires careful purification.
-
Flash Column Chromatography: This is the recommended method for isomer separation.[7]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity), is recommended. The different isomers should have distinct retention factors (Rf) on TLC, allowing for their separation.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will be critical for confirming the substitution pattern. For this compound, one would expect to see three distinct aromatic protons, likely as a doublet, a triplet, and another doublet, with coupling constants characteristic of an ortho, meta, and para relationship. The benzylic protons at C4 and the protons at C2 and C3 will also show characteristic signals.[8][9]
-
¹³C NMR: The number of signals in the aromatic region will confirm a mono-substituted benzene ring. The carbon directly attached to the bromine will have a characteristic chemical shift.[9]
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).
Safety and Handling
Proper safety precautions must be observed throughout this synthesis. The reactions should be performed in a well-ventilated fume hood.
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
-
Acrylic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Polyphosphoric Acid: Highly corrosive. Reacts vigorously with water. Handle with extreme care.
-
Hydrazine Hydrate: Toxic, flammable, and a suspected carcinogen. Avoid inhalation and skin contact.[10]
-
Potassium Hydroxide: Corrosive. Causes severe burns.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes skin and eye irritation. It is light-sensitive and should be stored in a dark container.[5][11]
-
Solvents (Dichloromethane, Diethyl Ether, Acetonitrile): Flammable and volatile. Avoid inhalation of vapors.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] An emergency eyewash and safety shower should be readily accessible.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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ChemHelpASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]
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Ma, D., et al. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Retrieved from [Link]
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Emami, S., & Ghanbarimasir, Z. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones. Retrieved from [Link]
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ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
- Google Patents. (1967). Improvements in or relating to the synthesis of chromanones.
-
CSIR-CSMCRI. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of chroman-4-one derivatives. Retrieved from [Link]
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De Kimpe, N., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]
-
Wang, C., et al. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC - NIH. Retrieved from [Link]
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Nielsen, J. T., et al. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.
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University of East Anglia. (2023). Reactions and rearrangements of chroman-4-ones and related compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-bromophthalide.
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ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 5-bromo phthalide.
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University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Retrieved from [Link]
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Piel, J. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
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Britannica. (2025). Chemical compound - Proton MR, Spectroscopy, Structure. Retrieved from [Link]
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The Chroman Core: Advanced Synthesis via Palladium-Catalyzed Cross-Coupling of 5-Bromochroman
Introduction: The Significance of the Chroman Scaffold
The chroman scaffold is a privileged heterocyclic motif prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug development. The functionalization of the chroman ring system, particularly at the 5-position, offers a powerful strategy for modulating the pharmacological profiles of lead compounds. 5-Bromochroman serves as a versatile and readily accessible building block for introducing molecular diversity through modern synthetic methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a suite of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds.
The Power of Palladium: A Gateway to Chroman Diversification
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild, efficient, and highly selective methods for bond formation.[1] For a substrate like this compound, these reactions provide a predictable and robust platform for derivatization. This guide will delve into the practical application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as palladium-catalyzed cyanation, using this compound as the key electrophilic partner. Each section will provide not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights to ensure successful execution and troubleshooting.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylchromans
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide.[2][3] This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium source, ligand, and base is critical for efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)chroman
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-methoxyphenyl)chroman.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | >95 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >95 |
| 3 | 3-Anisylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
Section 2: Heck Reaction for the Synthesis of 5-Alkenylchromans
The Heck reaction provides a direct method for the arylation or vinylation of alkenes.[5] This reaction is particularly useful for installing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Mechanistic Rationale
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.[6]
Caption: Generalized workflow for a Heck cross-coupling experiment.
Experimental Protocol: Synthesis of 5-Styrylchroman
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield 5-styrylchroman.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | 24 | 78 |
| 3 | Methyl methacrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 20 | 81 |
Section 3: Sonogashira Coupling for the Synthesis of 5-Alkynylchromans
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, typically employing a dual palladium and copper catalytic system.[7][8] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry.
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[9]
Experimental Protocol: Synthesis of 5-(Phenylethynyl)chroman
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at 60 °C for 8 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to give 5-(phenylethynyl)chroman.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 92 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 10 | 88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
Section 4: Buchwald-Hartwig Amination for the Synthesis of 5-Aminochroman Derivatives
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[10][11] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating these steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 5-(Morpholino)chroman
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and toluene.
-
Finally, add morpholine, seal the tube, and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
After cooling, dilute with ethyl acetate and filter through a plug of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain 5-(morpholino)chroman.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 91 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 89 |
| 3 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 85 |
Section 5: Palladium-Catalyzed Cyanation
The introduction of a nitrile group serves as a valuable synthetic handle, as it can be readily converted into amines, carboxylic acids, amides, and various heterocycles. Palladium-catalyzed cyanation offers a direct route to this functionality from aryl bromides.[13][14]
Mechanistic Considerations
Similar to other cross-coupling reactions, the mechanism involves oxidative addition, followed by transmetalation with a cyanide source and reductive elimination. A key challenge in cyanation reactions is the potential for catalyst inhibition by excess cyanide ions.[14] The use of zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source can mitigate this issue.[8]
Experimental Protocol: Synthesis of Chroman-5-carbonitrile
This protocol describes the cyanation of this compound using zinc cyanide.
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C for 6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to afford chroman-5-carbonitrile.
| Entry | Cyanide Source | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 6 | 93 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | DMA | 120 | 8 | 88 |
Conclusion
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of functionalized chroman derivatives. The protocols detailed in this application note serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science. The key to success in these transformations lies in the careful selection of the catalyst, ligand, base, and solvent system, tailored to the specific coupling partners.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]
-
Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
G. A. Molander, et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
-
Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. ResearchGate. [Link]
-
Wikipedia. (2023). Cross-coupling reaction. [Link]
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Application Notes & Protocols: The Strategic Use of 5-Bromochroman in Modern Medicinal Chemistry
Preamble: Beyond the Scaffold - The Strategic Advantage of 5-Bromochroman
The chroman ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic motif have demonstrated a remarkable spectrum of pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory properties.[3][4] However, the true potential of this scaffold in a drug discovery campaign is unlocked not just by its core structure, but by our ability to strategically and efficiently modify it.
This guide focuses on This compound , a key building block that serves as a versatile and powerful starting point for the synthesis of diverse chemical libraries. The bromine atom at the 5-position is not merely a substituent; it is a strategic linchpin—a reactive handle for introducing complexity and tailoring molecular properties through robust and predictable chemical transformations. Its stability, coupled with its reactivity in modern palladium-catalyzed cross-coupling reactions, makes it an invaluable asset for generating novel chemical entities directed at challenging therapeutic targets.
This document will elucidate the rationale behind using this compound, provide detailed, field-proven protocols for its derivatization, and illustrate its application in the context of a targeted drug discovery workflow.
The Chroman Scaffold: A Privileged Structure for Neuroprotection
The chroman framework is particularly prominent in the pursuit of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][5] Its structure allows for precise three-dimensional positioning of functional groups that can interact with key enzymatic targets implicated in these multifactorial conditions.
| Target Enzyme | Therapeutic Relevance in Neurodegeneration | Example Chroman Derivative Activity | Reference |
| Acetylcholinesterase (AChE) | Inhibition increases acetylcholine levels, a key strategy for symptomatic treatment of Alzheimer's. | Chromanone derivatives show potent inhibition, with some IC50 values in the nanomolar range, comparable to approved drugs.[6][7] | [6][7] |
| Butyrylcholinesterase (BuChE) | A secondary but important target in Alzheimer's, its inhibition can also provide cognitive benefits. | Gem-dimethylchroman-4-ol derivatives inhibit eqBuChE with IC50 values in the low micromolar range (2.9 – 7.3 μM).[1] | [1] |
| Sirtuin 2 (SIRT2) | A deacetylase involved in cellular metabolism and α-tubulin regulation; its inhibition is a potential neuroprotective strategy. | 6,8-dibromo-2-pentylchroman-4-one is a selective and potent SIRT2 inhibitor with an IC50 of 1.5 μM.[8][9][10] | [8][9][10] |
| Monoamine Oxidase (MAO) | MAO-B inhibition prevents the breakdown of dopamine and reduces oxidative stress, relevant for Parkinson's and Alzheimer's. | Propargylated chroman-4-amines show moderate MAO-B inhibition.[1][6] | [1][6] |
The consistent success of the chroman scaffold against these targets validates the exploration of novel derivatives. This compound is the ideal starting point for this exploration.
Application Workflows: From Building Block to Bioactive Lead
The bromine atom of this compound is a gateway to a multitude of C-C, C-N, and C-O bond-forming reactions, enabling the rapid generation of a library of analogues. A typical discovery workflow leverages this versatility.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of 5-Phenylchroman
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq, e.g., 213 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq, 22 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the palladium(0) active species.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of a biphasic solvent system aids in dissolving both the organic substrates and the inorganic base. [11]5. Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenylchroman.
Buchwald-Hartwig Amination: C-N Bond Formation
Causality: This reaction provides direct access to aryl amines, a critical pharmacophore in many drug classes. [12][13]The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine and facilitate the catalytic cycle. [14]The choice of ligand is again paramount; bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are highly effective for coupling aryl bromides. [15]Toluene is a common high-boiling, non-polar solvent suitable for this transformation.
Protocol: Synthesis of 5-(Anilino)chroman
-
Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq, 213 mg, 1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq, 17 mg, 0.02 mmol), and sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by aniline (1.1 eq, 102 mg, 1.1 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 5-(anilino)chroman.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
Causality: This reaction is the most reliable method for synthesizing aryl alkynes, which can serve as versatile intermediates for further functionalization (e.g., in click chemistry) or as final structural elements. [16][17]The classic protocol uses a dual-catalyst system: a palladium complex to activate the aryl bromide and a copper(I) salt (CuI) to facilitate the formation of a copper acetylide intermediate, which accelerates the transmetalation step. [18][19][20]An amine base, like triethylamine or diisopropylamine, is used both as the base and often as the solvent.
Protocol: Synthesis of 5-(Phenylethynyl)chroman
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq, 213 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq, 21 mg, 0.03 mmol), and copper(I) iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent/Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3 mL). Stir to dissolve. Then, add phenylacetylene (1.2 eq, 122 mg, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is often run at room temperature but may require gentle heating (40-50 °C) for less reactive substrates. [16]Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 5-(phenylethynyl)chroman.
Case Study: Targeting SIRT2 for Neuroprotection
Objective: To develop a novel, selective SIRT2 inhibitor based on the chroman scaffold, leveraging this compound as the starting material.
Rationale: Literature has shown that chroman-4-one derivatives with bromo-substitutions at the 6- and 8-positions are potent and selective SIRT2 inhibitors. [8][9][10]This provides a strong rationale for exploring substitutions at the 5-position to probe the enzyme's binding pocket and optimize pharmacological properties. SIRT2 deacetylates α-tubulin, and its inhibition can restore microtubule stability, a process disrupted in neurodegenerative diseases.
Caption: Inhibition of SIRT2 prevents α-tubulin deacetylation.
Synthetic Approach:
-
Start with this compound.
-
Perform a Suzuki-Miyaura coupling using a library of heteroaryl boronic acids (e.g., 3-pyridyl, 2-thienyl, 4-thiazolyl). The introduction of heteroatoms can improve solubility and provide key hydrogen bonding interactions within the target protein.
-
Screen the resulting library of 5-heteroaryl-chroman derivatives in a SIRT2 enzymatic assay to identify initial hits.
-
Optimize the hit compound by synthesizing further analogues based on the initial SAR, leading to a potent and selective preclinical candidate for neurodegenerative disease.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity allows medicinal chemists to efficiently execute high-yield, functional-group-tolerant reactions to build diverse molecular libraries. By combining the privileged nature of the chroman scaffold with the synthetic versatility of the aryl bromide, researchers are well-equipped to develop next-generation therapeutics for complex diseases, particularly in the challenging field of neurodegeneration.
References
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). PubMed Central. [Link]
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Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-13. [Link]
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Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). ScienceDirect. [Link]
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Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
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Pozdnyakov, D. I., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology. [Link]
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Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]
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The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (2017). PubMed Central. [Link]
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Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
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Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Figshare. [Link]
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Das, S., et al. (2022). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. PubMed Central. [Link]
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Gøgsig, T. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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St-Cyr, D. J., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
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Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]
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Kinzel, T., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2013). ResearchGate. [Link]
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Suzuki reaction. (2024). Wikipedia. [Link]
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Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Sonogashira coupling. (2024). Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Sonogashira Coupling. NROChemistry. [Link]
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Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Wang, Y., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. PubMed Central. [Link]
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Singh, N., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. [Link]
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Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-)-Lycibarbarine B. (2022). PubMed Central. [Link]
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Cacciatore, I., et al. (2021). Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties. PubMed. [Link]
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Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). MDPI. [Link]
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Development of Novel Assays Using 5-Bromochroman: A Guide for Researchers
Introduction: The Potential of 5-Bromochroman in Modern Drug Discovery
The chroman scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, including antioxidants like Vitamin E and hormone modulators.[1] The introduction of a bromine atom at the 5-position of the chroman ring system, creating this compound, offers a unique synthetic handle for the development of novel chemical probes and assay reagents. This versatile intermediate is instrumental in the synthesis of pharmaceuticals and other biologically active molecules, with potential applications in cardiovascular and central nervous system research.[1] The strategic placement of the bromine atom allows for facile modification, enabling the creation of tailored molecules for specific biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conceptualization and practical implementation of novel assays leveraging the unique chemical properties of this compound. We will explore its use in developing fluorescence-based probes for studying enzymatic activity and in creating affinity-based ligands for target identification and validation, complete with detailed protocols and the scientific rationale behind each experimental design.
Core Principles: Leveraging the Bromine Moiety for Assay Development
The bromine atom on the this compound scaffold is not merely a placeholder; it is a reactive site that can be exploited for various bioconjugation and labeling strategies. Its utility stems from its ability to participate in a range of chemical reactions, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This reactivity allows for the attachment of fluorophores, affinity tags, or other reporter molecules, transforming the simple this compound intermediate into a powerful tool for biological investigation.
Application Note I: Development of a Fluorescence-Based Assay for Monoamine Oxidase (MAO) Activity
Scientific Rationale
Monoamine oxidases (MAOs) are critical enzymes in the central nervous system responsible for the degradation of neurotransmitters. Dysregulation of MAO activity has been implicated in a variety of neurological disorders. Chroman derivatives have been explored for their neurological activity, making MAO an interesting putative target.[1] This protocol describes the development of a novel, continuous fluorescence-based assay for MAO activity utilizing a custom-synthesized probe derived from this compound. The assay principle is based on an oxidative cyclization reaction catalyzed by MAO, which converts a non-fluorescent substrate into a highly fluorescent product. The bromine atom on the precursor serves as a synthetic handle to introduce a fluorescence-quenching group, which is subsequently removed during the MAO-catalyzed reaction, leading to a "turn-on" fluorescence signal.
Experimental Workflow
Caption: Workflow for the MAO fluorescence-based assay.
Detailed Protocol
Part 1: Synthesis of the MAO Probe
-
Suzuki Coupling: React this compound with a boronic ester derivative of a suitable quencher molecule (e.g., a dinitrophenyl group) under palladium catalysis to form the quenched chroman derivative. The bromine atom serves as the reactive site for this cross-coupling reaction.
-
N-Alkylation: Introduce a propargylamine moiety to the chroman nitrogen. This group will be the site of MAO-catalyzed oxidation.
-
Purification: Purify the final non-fluorescent MAO probe using column chromatography.
Part 2: MAO Activity Assay
-
Prepare Reagents:
-
MAO-A or MAO-B enzyme solution (e.g., from recombinant sources).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO probe stock solution (in DMSO).
-
(Optional) MAO inhibitor for validation (e.g., clorgyline for MAO-A, deprenyl for MAO-B).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of MAO enzyme solution.
-
For inhibitor studies, add 10 µL of inhibitor solution at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 15 µL of the MAO probe solution.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an appropriate excitation/emission wavelength pair (to be determined empirically based on the fluorescent product).
-
Data Analysis and Interpretation
The rate of the enzymatic reaction is proportional to the increase in fluorescence over time. Plotting fluorescence intensity versus time will yield a curve, and the initial linear portion of this curve represents the initial reaction velocity. For inhibitor screening, the percentage of inhibition can be calculated, and the IC50 value can be determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
| Parameter | Description | Example Value |
| Probe Concentration | Final concentration of the MAO probe in the assay. | 10 µM |
| Enzyme Concentration | Final concentration of the MAO enzyme. | 5 µg/mL |
| Excitation Wavelength | Wavelength used to excite the fluorescent product. | 390 nm |
| Emission Wavelength | Wavelength at which the emitted fluorescence is measured. | 460 nm |
Application Note II: Development of an Affinity-Based Probe for SIRT2 Target Engagement
Scientific Rationale
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, and its dysregulation is associated with cancer and neurodegenerative diseases.[2] The chroman scaffold has been investigated for its potential to modulate the activity of various enzymes.[3][4] This protocol outlines the synthesis of a this compound-derived affinity probe and its application in a competitive binding assay to identify and characterize novel SIRT2 inhibitors. The bromine atom is utilized for a "click chemistry" reaction to attach an alkyne-biotin tag. This biotinylated probe can then be used in a pull-down assay with streptavidin beads to capture SIRT2. The assay's principle is that compounds that bind to SIRT2 will compete with the biotinylated probe, leading to a reduced amount of captured SIRT2.
Experimental Workflow
Sources
The Versatile Virtuoso: 5-Bromochroman as a Pivotal Building Block for Heterocyclic Compound Synthesis
Abstract
In the landscape of modern medicinal chemistry and materials science, the chroman scaffold stands out as a privileged heterocyclic motif, forming the core of numerous bioactive natural products and synthetic compounds. The strategic introduction of a bromine atom at the 5-position of the chroman ring system unlocks a treasure trove of synthetic possibilities, transforming 5-bromochroman into a highly versatile and valuable building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of complex heterocyclic architectures. We delve into the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering detailed, field-proven protocols and mechanistic insights to empower the synthesis of novel molecular entities.
Introduction: The Strategic Advantage of this compound
The chroman framework, a bicyclic system consisting of a fused benzene ring and a dihydropyran ring, is a cornerstone in the design of pharmacologically active agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antioxidant, anticancer, and neuroprotective properties. The utility of this compound as a synthetic intermediate stems from the C(sp²)-Br bond, a versatile handle for the introduction of molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement of the bromine atom allows for the elaboration of the aromatic portion of the molecule, leading to the construction of fused heterocyclic systems and substituted chroman analogs with tailored electronic and steric properties.
This guide will explore the most impactful applications of this compound as a precursor to complex heterocycles, with a focus on robust and reproducible synthetic protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The electron-rich nature of the chroman ring system generally facilitates the initial oxidative addition step in the catalytic cycle, making these reactions efficient and high-yielding.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents. The reaction couples this compound with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base.
Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This is often the rate-determining step. Subsequently, transmetalation occurs where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the reductive elimination step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 5-Arylchromans via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon (or Nitrogen) gas
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylchroman.
-
Data Summary: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~75-85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a crucial functional group in a vast number of pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and aliphatic amines.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of 5-(Arylamino)chromans
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with anilines.
-
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
Argon gas
-
-
Procedure:
-
In an oven-dried sealed tube, combine this compound, NaOt-Bu, and XPhos.
-
Add Pd₂(dba)₃ to the tube.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add the aniline derivative followed by anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu | Toluene | 110 | 18 | ~80-90 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 100 | 24 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (6) | LiHMDS | Toluene | 110 | 16 | ~70-80 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to introduce alkynyl groups at the 5-position of the chroman ring, creating valuable intermediates for further transformations such as "click" chemistry or the synthesis of complex fused heterocycles.
Mechanistic Rationale: This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with this compound. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the 5-alkynylchroman and regenerates the palladium(0) catalyst. An amine base is used to deprotonate the alkyne and neutralize the HBr byproduct.
Protocol 3: Synthesis of 5-Alkynylchromans
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Argon gas
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Heck Reaction: Olefination of the Chroman Core
The Heck reaction enables the coupling of this compound with alkenes to form 5-alkenylchromans, which are versatile intermediates for various cyclization and addition reactions.
Mechanistic Rationale: The reaction proceeds via oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate.
Protocol 4: Synthesis of 5-Alkenylchromans
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate or styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tolyl)₃ (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Argon gas
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Seal the tube and purge with argon.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Synthesis of Fused Heterocyclic Systems
The functionalized chromans prepared via the aforementioned cross-coupling reactions are excellent precursors for the construction of more complex, fused heterocyclic systems. For example, 5-aminochromans can undergo condensation reactions to form chromeno-fused pyridines or pyrimidines. Similarly, 5-alkynylchromans can be utilized in various cyclization reactions to generate novel polycyclic architectures.
Example: Synthesis of Chromeno[4,3-b]pyridines
Chromeno[4,3-b]pyridine derivatives are an important class of fused heterocycles with a range of biological activities. While not a direct coupling on this compound, the synthesis of these systems often involves precursors that can be derived from it. For instance, functionalization of the chroman ring, potentially via a 5-bromo intermediate, can lead to precursors for cyclization reactions to form the fused pyridine ring.
Conclusion
This compound has firmly established itself as a cornerstone building block in modern organic and medicinal chemistry. Its ability to readily participate in a wide array of palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of a diverse range of functionalized chromans. These products, in turn, serve as key intermediates for the construction of complex, bioactive heterocyclic compounds. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, enabling the efficient and strategic use of this compound in the pursuit of novel molecular discovery.
References
Due to the nature of this generated document, the following references are representative of the types of sources that would underpin these protocols. For specific applications, researchers should consult the primary literature.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Al-Zoubi, R. M.; Al-Jaber, H. I. Recent advances in the synthesis of chromeno[4,3-b]pyridine derivatives. New Journal of Chemistry, 2021 , 45(19), 8391-8406. [Link]
Application Notes & Protocols for Synthetic Transformations of 5-Bromochroman
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Chroman Scaffold
The chroman ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] Chroman derivatives have demonstrated a remarkable spectrum of biological activities, including neuroprotective, anticancer, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][2][3][4] 5-Bromochroman, in particular, serves as a versatile and strategic building block for the synthesis of complex molecular architectures. The presence of the bromine atom at the 5-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of extensive compound libraries for drug discovery and materials science applications.
This guide provides detailed protocols and technical insights for two of the most powerful and widely utilized palladium-catalyzed reactions involving this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Safety, Handling, and Physicochemical Properties
1.1 Safety Precautions Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
General Handling : Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of vapors and contact with skin and eyes.[6][7]
-
Fire Hazards : this compound is a combustible liquid.[8] Keep away from heat, sparks, open flames, and other ignition sources.[5][6][8] Use non-sparking tools and take precautionary measures against static discharge.[5][6] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]
-
First Aid :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with plenty of water.[8][9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
1.2 Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | N/A |
| Molecular Weight | 213.07 g/mol | N/A |
| Appearance | Liquid | N/A |
| Boiling Point | ~201 °C | [8] |
| Density | ~1.118 g/mL at 25 °C | [8] |
General Experimental Setup for Inert Atmosphere Reactions
Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst. Therefore, all reactions must be set up under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
Workflow for Setting Up an Inert Reaction
A generalized workflow is essential for ensuring the exclusion of oxygen and moisture, which is critical for the reproducibility of palladium-catalyzed reactions.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Protocol: Solvent Degassing (Freeze-Pump-Thaw Method)
This procedure is critical for removing dissolved oxygen from the reaction solvent.
-
Freeze : Place the Schlenk flask containing the reaction mixture (after solvent addition) into a bath of liquid nitrogen for 5-10 minutes until the solvent is completely frozen.[10]
-
Pump : With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw : Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely in a water bath. You may observe bubbling as dissolved gases are released.[10]
-
Repeat : Repeat this cycle two more times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with inert gas.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds.[11][12]
Scientific Principle & Mechanism
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11][13] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[11][14]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center.[11][14]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the final C-C bond and regenerating the active Pd(0) catalyst.[11][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃)[15]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[15]
Procedure:
-
To a flame-dried Schlenk flask under a positive flow of argon, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, weigh the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[12]
-
Optional but recommended: Perform three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[17]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylchroman derivative.
Causality of Reagent Choices
| Component | Example(s) | Role & Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Pd(II) sources are often more air-stable and are reduced in situ.[13][18] |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the Pd catalyst, prevents formation of palladium black, and enhances reactivity. Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[11][15] |
| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation and neutralizes the halide byproduct. The choice of base can significantly impact reaction rate and yield.[15] |
| Solvent | Dioxane/H₂O, Toluene | Solubilizes reagents and influences reaction kinetics. The presence of water can sometimes accelerate the reaction.[12][16] |
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, coupling this compound with a wide range of primary or secondary amines.[19][20]
Scientific Principle & Mechanism
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[19][20]
-
Oxidative Addition : Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong base deprotonates the amine, forming a palladium-amido complex.[21]
-
Reductive Elimination : The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[21]
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Introduction: The Chroman Scaffold and the Utility of 5-Bromochroman
An Application Guide to the Strategic Functionalization of the Chroman Core via 5-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
The chroman ring system is a privileged heterocyclic scaffold, forming the core structure of a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, such as antioxidant, anti-cancer, antiepileptic, and neuroprotective activities.[1][2] Consequently, the development of robust synthetic methodologies to functionalize the chroman core is a central focus in medicinal chemistry and drug discovery.
This compound has emerged as a highly versatile and strategically important intermediate for these synthetic endeavors.[3] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. This guide provides an in-depth exploration of key functionalization strategies using this compound, with a focus on palladium-catalyzed cross-coupling reactions and classical organometallic transformations. We will delve into the mechanistic principles that govern these reactions, provide detailed experimental protocols, and offer insights into reaction optimization, empowering researchers to effectively leverage this building block in their synthetic campaigns.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds, a fact recognized by the 2010 Nobel Prize in Chemistry.[4][5] These methods are prized for their high efficiency, functional group tolerance, and predictable reactivity, making them ideal for the late-stage functionalization of complex molecules. For this compound, an aryl bromide, these reactions are particularly effective.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging biaryl linkages. It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6][7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6]
Reaction Principle: The catalytic cycle is a well-understood, three-step process.[6][7][8] First, the active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is followed by transmetalation , where, in the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond, releases the functionalized chroman product, and regenerates the Pd(0) catalyst to continue the cycle.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Phenylchroman
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.2 M), via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 85-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenylchroman.[6]
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Component | Example | Rationale/Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. |
| Ligand | (Included in precatalyst) | Phosphine ligands are crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Cesium carbonate is often more effective but also more expensive. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture including water is often necessary to dissolve the base and facilitate the reaction. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne.[10][11] This reaction is co-catalyzed by palladium and copper(I) salts and is invaluable for synthesizing arylalkynes, which are important precursors in many areas of chemical synthesis.[10]
Reaction Principle: The reaction proceeds through two interconnected catalytic cycles.[5] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)chroman
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, ~0.2 M solution) as both the solvent and base, followed by phenylacetylene (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC). A key challenge can be the homocoupling of the alkyne (Glaser coupling), which is minimized by maintaining strictly anaerobic conditions.[12]
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired product.
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[13][14] A significant advantage of this reaction is the high functional group tolerance of organozinc reagents compared to more reactive organometallics like Grignard or organolithium reagents.[15]
Experimental Protocol: Conceptual Synthesis of 5-Alkylchroman
-
Organozinc Preparation (if not commercially available): The organozinc reagent (e.g., Alkyl-ZnBr) can be prepared by treating the corresponding alkyl bromide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with a zinc salt like ZnCl₂.[15]
-
Reaction Setup: To a dry Schlenk flask under argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent like THF. Then, add the solution of the organozinc reagent (1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[16][17][18] It allows for the coupling of amines with aryl halides under relatively mild conditions, overcoming the limitations of classical methods.[18]
Reaction Principle: The catalytic cycle is analogous to C-C coupling reactions.[16][19] It begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond, releases the 5-aminochroman product, and regenerates the Pd(0) catalyst.[16] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step.[20]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-(Anilino)chroman
-
Reaction Setup: Add sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube. Seal, evacuate, and backfill with argon.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), this compound (1.0 equiv.), and aniline (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.2 M) via syringe.
-
Reaction: Heat the sealed tube to 100-110 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the product.
Table 2: Typical Buchwald-Hartwig Reaction Parameters
| Component | Example | Rationale/Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for high yields, especially with less reactive aryl chlorides or challenging amines. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, Dioxane, THF | Anhydrous aprotic solvents are necessary as the base is water-sensitive. |
Part 3: Grignard Reagent Formation and Application
Beyond modern cross-coupling, classic organometallic chemistry provides a powerful and cost-effective route for C-C bond formation. The Grignard reaction is a fundamental tool for creating nucleophilic carbon species.
Reaction Principle: this compound reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 5-chromanylmagnesium bromide.[21][22] This process involves the insertion of magnesium into the carbon-bromine bond, effectively inverting the polarity at the carbon atom from electrophilic to strongly nucleophilic.[23][24] The resulting Grignard reagent is a potent nucleophile and a strong base, readily attacking electrophilic centers such as aldehydes, ketones, esters, and nitriles. The reaction must be performed under strictly anhydrous conditions, as any protic source (e.g., water, alcohols) will rapidly quench the reagent.[21][22]
Caption: Workflow for Grignard reagent formation and trapping.
Experimental Protocol: Synthesis of (Chroman-5-yl)(diphenyl)methanol
-
Apparatus Preparation: Flame-dry all glassware (flask, condenser) under a stream of dry nitrogen or argon to remove all traces of moisture.
-
Magnesium Activation: Place magnesium turnings (1.5 equiv.) in the reaction flask. Add a small crystal of iodine as an activator. Gently warm the flask until violet iodine vapor is observed.[21]
-
Reagent Formation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF to the magnesium. The initiation of the reaction is indicated by bubbling and a gentle exotherm. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.
-
Electrophile Trapping: Cool the newly formed Grignard reagent solution in an ice bath. Add a solution of benzophenone (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude alcohol product by column chromatography or recrystallization.
Conclusion
This compound stands as a pivotal building block for the elaboration of the chroman scaffold. Through robust and versatile methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, chemists can readily install a diverse array of aryl, alkynyl, and amino functionalities at the 5-position. Furthermore, classical Grignard chemistry provides a direct and powerful route to C-C bond formation with a wide range of electrophiles. The mastery of these protocols provides the drug development professional with a reliable toolkit to generate novel chroman derivatives, enabling the systematic exploration of structure-activity relationships and the pursuit of new therapeutic agents.
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The Chroman Scaffold: A Privileged Platform for the Development of Novel Chemical Probes
Introduction: The Promise of Privileged Scaffolds in Chemical Biology
In the quest to elucidate complex biological processes and accelerate drug discovery, chemical probes have emerged as indispensable tools.[1][2] These small molecules are designed to selectively interact with a specific protein target, enabling researchers to study its function in a native cellular environment. The design of effective chemical probes often starts with a "privileged scaffold" – a molecular framework that is known to interact with multiple biological targets and possesses favorable drug-like properties.[3][4] The chroman scaffold, a core component of many natural products like vitamin E and flavonoids, is one such privileged structure.[1][5] Its rigid, bicyclic system and synthetic tractability make it an ideal starting point for the development of sophisticated chemical probes.[6][7]
This application note will provide a conceptual framework and detailed protocols for the development of chemical probes based on the chroman scaffold, using 5-Bromochroman as a versatile starting material. We will explore the design principles for creating various types of probes, including those for target identification and cellular imaging, and provide step-by-step protocols for their validation using state-of-the-art techniques.
The Chroman Scaffold: A Versatile Foundation for Probe Design
The chroman ring system is a common motif in a wide array of biologically active compounds, exhibiting anticancer, antioxidant, and neuroprotective properties, among others.[8][9] This inherent biological relevance, combined with well-established synthetic methodologies for its functionalization, makes the chroman scaffold an attractive platform for chemical probe development.[10][11]
This compound as a Key Intermediate:
The presence of a bromine atom on the aromatic ring of this compound provides a crucial handle for synthetic diversification.[12] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the straightforward installation of various functional groups at this position.[1][13][14][15][16][17][18][19][20] This enables the attachment of:
-
Reporter Tags: For visualization and detection (e.g., fluorophores).
-
Affinity Handles: For enrichment and identification of target proteins (e.g., biotin).
-
Photo-reactive Groups: For covalent cross-linking to the target protein upon photoactivation (e.g., diazirines, benzophenones).[5][21][22][23]
-
Reactive Moieties: For the development of targeted covalent inhibitors.[24]
Designing Chroman-Based Chemical Probes: A Modular Approach
The development of a chemical probe is a multi-step process that involves the design and synthesis of the probe molecule, followed by its rigorous biological validation. Below, we outline a modular approach to designing different types of chroman-based probes, starting from this compound.
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- 23. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploration of Drug Science [explorationpub.com]
Application Note & Protocol: A Scalable, Regioselective Synthesis of 5-Bromochroman for Preclinical Drug Development
Introduction: The Strategic Importance of 5-Bromochroman
The chroman scaffold is a privileged heterocyclic motif present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, is a well-established tactic to modulate a molecule's physicochemical and pharmacokinetic properties.[4][5] Bromine can enhance binding affinity, improve metabolic stability, and facilitate passage through biological membranes, making it a valuable tool for lead optimization.[4]
This compound emerges as a critical building block in this context. It serves as a versatile intermediate for the synthesis of novel, complex molecules destined for preclinical evaluation. Its defined regiochemistry provides a precise handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) with a high degree of control. This application note provides a robust, scalable, and validated two-step synthesis of this compound, designed to deliver multi-gram quantities of high-purity material suitable for the rigorous demands of preclinical studies.
Rationale for the Selected Synthetic Strategy
For a process to be viable for scale-up, it must be reproducible, high-yielding, cost-effective, and minimize the formation of difficult-to-separate impurities.[6] Several potential routes to this compound were considered, including direct bromination of chroman and multi-step sequences involving Claisen rearrangement.
-
Direct Bromination: This approach was deemed unsuitable for scale-up due to poor regioselectivity. The ether oxygen of the chroman ring is an ortho, para-director, leading to bromination primarily at the 6- and 8-positions, with potential for over-bromination. Isolating the desired 5-bromo isomer from this complex mixture would be chromatographically intensive and low-yielding.
-
Claisen Rearrangement Route: While chemically feasible, this pathway involves high temperatures and can generate phenolic byproducts, complicating purification.
The selected strategy, a Williamson ether synthesis followed by an intramolecular Friedel-Crafts cyclization (also known as electrophilic cyclization), circumvents these issues entirely. This route offers unambiguous control over the bromine atom's position, ensuring the formation of a single, desired isomer. The starting materials are commercially available and the reaction conditions are amenable to standard pilot plant equipment, making it an ideal choice for preclinical supply.[6]
Overall Synthetic Workflow
The synthesis is a two-step process starting from 3-bromophenol. The first step is a Williamson ether synthesis to attach the C3 sidechain, and the second is an acid-catalyzed cyclization to form the chroman ring.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Safety First: Before beginning any work, consult the Safety Data Sheet (SDS) for all reagents.[7][8][9] All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 1-Bromo-3-(3-hydroxypropoxy)benzene
Rationale: This step utilizes a classic Williamson ether synthesis. Anhydrous potassium carbonate is chosen as a mild, inexpensive base that is easily removed by filtration. Acetone is an excellent solvent for this reaction, possessing a convenient boiling point for reflux and being easily removed under reduced pressure.
| Parameter | Value | Notes |
| Starting Material | 3-Bromophenol (1.0 eq) | - |
| Reagent 1 | 3-Bromo-1-propanol (1.1 eq) | Slight excess to drive reaction. |
| Reagent 2 | Anhydrous K₂CO₃ (2.0 eq) | Base to deprotonate the phenol. |
| Solvent | Acetone | 10 mL per gram of 3-bromophenol. |
| Temperature | Reflux (~56°C) | - |
| Reaction Time | 12-18 hours | Monitor by TLC/HPLC. |
| Expected Yield | 85-95% | - |
| Purity (Crude) | >90% | - |
Procedure:
-
Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with 3-bromophenol, anhydrous potassium carbonate, and acetone.
-
Begin stirring to create a suspension.
-
Add 3-bromo-1-propanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) or HPLC until the starting phenol is consumed.
-
Cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil.
-
Dissolve the oil in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-bromo-3-(3-hydroxypropoxy)benzene as a pale yellow oil. The material is typically of sufficient purity for the next step.
In-Process Validation:
-
TLC: Use a 4:1 Hexanes:Ethyl Acetate mobile phase. The product spot should appear between the starting phenol and 3-bromo-1-propanol.
-
Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
Rationale: Polyphosphoric acid (PPA) is an excellent reagent for this transformation, acting as both the acid catalyst and a dehydrating agent. The reaction proceeds via protonation of the terminal alcohol, elimination of water to form a primary carbocation (which likely rearranges or is trapped in a concerted fashion), and subsequent electrophilic attack on the electron-rich aromatic ring to form the chroman system. Temperature control is important to prevent charring and byproduct formation.[10]
| Parameter | Value | Notes |
| Starting Material | 1-Bromo-3-(3-hydroxypropoxy)benzene (1.0 eq) | - |
| Reagent | Polyphosphoric Acid (PPA) | 10x the weight of starting material. |
| Temperature | 90-100°C | Monitor internal temperature carefully. |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC. |
| Expected Yield | 70-80% | - |
| Purity (Final) | >98% (after distillation) | - |
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.
-
Heat the PPA to approximately 70°C with stirring.
-
Add the 1-bromo-3-(3-hydroxypropoxy)benzene dropwise to the hot PPA over 30 minutes. The addition is exothermic; maintain the internal temperature between 90-100°C.
-
After the addition is complete, continue to stir the mixture at 90-100°C for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Allow the reaction to cool to about 60°C and then very carefully pour the viscous mixture onto a large amount of crushed ice in a beaker, with vigorous stirring. This quenching step is highly exothermic.
-
Once the ice has melted, extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Final Product Validation:
-
Purity: Assess by HPLC (>98%).
-
Identity: Confirm by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Appearance: Colorless to pale yellow liquid.
Process Safety and Waste Management
-
Reagent Handling: 3-Bromophenol is toxic and an irritant. 3-Bromo-1-propanol is a lachrymator and irritant. Handle both in a fume hood.[7][8] Polyphosphoric acid is highly corrosive; avoid contact with skin and eyes.
-
Exotherms: Both the cyclization reaction and the quenching of PPA are exothermic and require careful temperature control and slow addition/quenching.
-
Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds must be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
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- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.
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- SAFETY DATA SHEET - 5-Bromouracil (altern
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- SAFETY DATA SHEET - 3-Bromo-5-fluorobenzoic acid. Fisher Scientific.
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Application Notes and Protocols for the Radiolabeling of 5-Bromochroman
Introduction
5-Bromochroman has emerged as a significant scaffold in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The chroman core is a privileged structure, and the bromine substituent at the 5-position offers a versatile handle for further chemical modification. Radiolabeling of this compound with positron-emitting or beta-emitting radionuclides is a critical step in evaluating its potential as a diagnostic imaging agent or as a tracer in pharmacokinetic and pharmacodynamic studies. These application notes provide detailed protocols for the radiolabeling of this compound with common isotopes such as Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]), intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established radiochemical principles and are designed to be robust and reproducible.
PART 1: Strategic Approaches to Radiolabeling this compound
The choice of radionuclide and the labeling strategy depends on the intended application. For Positron Emission Tomography (PET) imaging, short-lived positron emitters like ¹¹C and ¹⁸F are preferred due to their favorable decay characteristics.[1][2] For in vitro assays and metabolic studies where longer half-life is advantageous, Tritium ([³H]) is an excellent choice.[3]
The key to successful radiolabeling lies in the design of a suitable precursor that can be efficiently converted to the desired radiolabeled product in high radiochemical yield and purity.[4] This guide will explore several synthetic strategies for preparing these precursors and their subsequent radiolabeling.
PART 2: Radiolabeling with Carbon-11 ([¹¹C])
Carbon-11, with its short half-life of 20.4 minutes, necessitates rapid and efficient labeling and purification methods.[5][6] A common strategy for incorporating ¹¹C is through methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[7][8]
Protocol 1: [¹¹C]Methylation of a Desmethyl Precursor
This protocol describes the synthesis of [¹¹C]this compound via methylation of a desmethyl precursor, 5-bromo-chroman-x-ol, where the hydroxyl group is at a suitable position for methylation.
A plausible precursor is 5-bromo-chroman-6-ol, which can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis of 5-Bromo-chroman-6-ol
-
Starting Material: 4-Bromophenol.
-
Step 1: Allylation. React 4-bromophenol with allyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield 1-allyloxy-4-bromobenzene.
-
Step 2: Claisen Rearrangement. Heat the 1-allyloxy-4-bromobenzene to induce a Claisen rearrangement, forming 2-allyl-4-bromophenol.
-
Step 3: Cyclization. Treat the 2-allyl-4-bromophenol with a Lewis acid catalyst (e.g., BF₃·OEt₂) to effect intramolecular hydroalkoxylation and form this compound.
-
Step 4: Hydroxylation. Introduce a hydroxyl group at the 6-position. This can be a multi-step process involving nitration, reduction to an amine, diazotization, and subsequent hydrolysis. A more direct approach could involve electrophilic hydroxylation if a suitable method is available.
-
Purification: Purify the final product by column chromatography on silica gel.
The radiolabeling is typically performed in an automated synthesis module to minimize radiation exposure.[9]
Experimental Protocol: Synthesis of [¹¹C]this compound-6-methoxy
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation. React [¹¹C]CH₄ with iodine vapor at high temperature to produce [¹¹C]CH₃I. Trap the [¹¹C]CH₃I in a solution of the precursor.
-
Radiolabeling Reaction: Dissolve 5-bromo-chroman-6-ol (1-2 mg) in a suitable solvent (e.g., DMF or DMSO). Add a base (e.g., NaOH or NaH) to deprotonate the hydroxyl group. Bubble the trapped [¹¹C]CH₃I through the solution at an elevated temperature (80-120 °C) for 3-5 minutes.
-
Purification: Purify the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).[10]
-
Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Data Presentation: [¹¹C]Methylation
| Parameter | Value |
| Precursor | 5-Bromo-chroman-6-ol |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Radiochemical Purity | >98% |
| Specific Activity | >37 GBq/µmol |
Visualization: Workflow for [¹¹C]Labeling
Caption: Workflow for the synthesis of [¹¹C]this compound-6-methoxy.
PART 3: Radiolabeling with Fluorine-18 ([¹⁸F])
Fluorine-18, with a half-life of 109.8 minutes, allows for more complex synthetic manipulations and longer imaging times compared to ¹¹C.[11] Nucleophilic substitution with [¹⁸F]fluoride is the most common method for introducing ¹⁸F.[2]
Protocol 2: Nucleophilic [¹⁸F]Fluorination
This protocol involves the displacement of a suitable leaving group from a precursor with [¹⁸F]fluoride. A good leaving group, such as a tosylate, mesylate, or a nitro group, is essential for an efficient reaction.
A precursor with a tosylate leaving group at the 6-position is a viable option.
Experimental Protocol: Synthesis of 5-Bromo-6-tosyloxychroman
-
Starting Material: 5-Bromo-chroman-6-ol (synthesized as described in Protocol 1).
-
Tosylation: React 5-bromo-chroman-6-ol with tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Purification: Purify the resulting 5-bromo-6-tosyloxychroman by column chromatography.
The [¹⁸F]fluoride is typically produced as an aqueous solution and needs to be dried and activated.
Experimental Protocol: Synthesis of [¹⁸F]5-Bromo-6-fluorochroman
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the precursor, 5-bromo-6-tosyloxychroman (5-10 mg), in a high-boiling point aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Add the activated [¹⁸F]fluoride solution to the precursor. Heat the reaction mixture at 100-150 °C for 10-20 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Reformulate the purified product into a biocompatible solution as described previously.
Data Presentation: [¹⁸F]Fluorination
| Parameter | Value |
| Precursor | 5-Bromo-6-tosyloxychroman |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >99% |
| Specific Activity | >74 GBq/µmol |
Visualization: Reaction Scheme for [¹⁸F]Labeling
Caption: Nucleophilic [¹⁸F]fluorination of 5-bromo-6-tosyloxychroman.
PART 4: Radiolabeling with Tritium ([³H])
Tritium labeling is invaluable for in vitro binding assays, autoradiography, and metabolic studies.[3] Catalytic tritium exchange or reduction of a suitable precursor with tritium gas are common methods.[12]
Protocol 3: Catalytic Tritium-Halogen Exchange
This protocol describes the replacement of the bromine atom at the 5-position with tritium.
The starting material itself serves as the precursor for this labeling method. The synthesis of this compound can be achieved through various literature methods.[13][14][15]
Experimental Protocol: Synthesis of [³H]Chroman
-
Reaction Setup: In a specialized tritiation manifold, dissolve this compound (1-5 mg) in a suitable solvent (e.g., ethyl acetate or DMF). Add a palladium catalyst (e.g., 10% Pd/C).
-
Tritiation: Freeze-pump-thaw the reaction mixture to remove dissolved gases. Introduce tritium gas (³H₂) into the reaction vessel. Stir the reaction at room temperature for several hours.
-
Workup: Remove the excess tritium gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude product by preparative HPLC to separate the labeled product from any byproducts and unreacted starting material.
-
Labile Tritium Removal: Exchange labile tritium by dissolving the purified product in a protic solvent (e.g., ethanol) and evaporating to dryness. Repeat this process several times.
Data Presentation: Tritiation
| Parameter | Value |
| Precursor | This compound |
| Radiochemical Purity | >98% |
| Specific Activity | 370-1110 GBq/mmol (10-30 Ci/mmol) |
Visualization: Tritium Exchange Workflow
Caption: Workflow for the synthesis of [³H]Chroman via catalytic exchange.
PART 5: Quality Control
Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure their safety and efficacy.[16][17][18]
Key Quality Control Tests:
-
Radionuclidic Purity: Determined by gamma spectroscopy to ensure the absence of other radioisotopes.
-
Radiochemical Purity: Assessed by radio-HPLC and radio-TLC to quantify the percentage of radioactivity associated with the desired chemical form.[19][20][21][22][23]
-
Chemical Purity: Determined by HPLC with UV detection to identify and quantify any non-radioactive chemical impurities.
-
Specific Activity: The amount of radioactivity per unit mass of the compound, which is crucial for receptor-based imaging agents.
-
Sterility and Endotoxin Testing: Essential for products intended for in vivo use to ensure they are free from microbial and pyrogenic contamination.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the radiolabeling of this compound with Carbon-11, Fluorine-18, and Tritium. The choice of isotope and labeling strategy should be tailored to the specific research question. Adherence to good radiopharmacy practices and rigorous quality control are paramount to ensure the production of high-quality radiolabeled compounds for preclinical and clinical research.
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Application Notes and Protocols: 5-Bromochroman as a Versatile Building Block in Materials Science
Introduction: The Untapped Potential of the Chroman Scaffold in Functional Materials
In the relentless pursuit of novel materials with tailored optical and electronic properties, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, in particular, have garnered significant attention due to their intrinsic electronic characteristics and synthetic versatility. Among these, the chroman scaffold, a bicyclic ether, offers a unique combination of rigidity, stability, and a non-planar geometry that can be exploited to influence the solid-state packing and photophysical behavior of organic materials.
While the broader applications of chroman derivatives in medicinal chemistry are well-documented, their potential in materials science remains a burgeoning field of exploration.[1][2][3][4] The introduction of a bromine atom at the 5-position of the chroman ring system, yielding 5-Bromochroman, provides a reactive handle for the facile introduction of a diverse array of functional groups. This strategic functionalization opens the door to the rational design of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and specialized polymers.
This technical guide serves as a comprehensive overview of the proposed applications of this compound in materials science. We will delve into its potential as a precursor for advanced organic electronic materials and provide detailed, field-proven protocols for the synthesis and characterization of this compound-based functional molecules. The methodologies presented herein are grounded in established synthetic strategies, drawing parallels from the successful application of analogous bromo-functionalized heterocyclic compounds in organic electronics.[5]
Core Attributes of this compound in Materials Design
The utility of this compound as a foundational building block in materials science stems from a confluence of its structural and chemical properties:
-
Reactive Bromine Moiety: The bromine atom at the 5-position is a versatile functional group that readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This allows for the straightforward formation of carbon-carbon bonds, enabling the extension of π-conjugated systems and the introduction of desired electronic or photophysical properties.
-
Non-Planar Chroman Core: The saturated dihydropyran ring of the chroman scaffold imparts a non-planar geometry. This can be advantageous in the design of amorphous materials for OLEDs, as it can disrupt intermolecular π-π stacking, thereby reducing aggregation-caused quenching and improving solid-state luminescence efficiency.
-
Synthetic Accessibility: The synthesis of functionalized chroman derivatives is well-established, providing a reliable foundation for the development of more complex molecular architectures.[8][9][10][11]
-
Tunable Electronic Properties: By carefully selecting the moieties to be coupled to the 5-position, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material can be precisely tuned. This is a critical aspect in the design of efficient organic semiconductors and OLEDs.[12]
Proposed Application: Synthesis of Emissive Materials for Organic Light-Emitting Diodes (OLEDs)
The bromine atom on this compound serves as an ideal attachment point for various aromatic and heteroaromatic groups that can impart desirable photoluminescent properties. By employing palladium-catalyzed cross-coupling reactions, a wide range of emissive molecules can be synthesized with tunable emission colors and quantum yields.
Protocol 1: Synthesis of a 5-Aryl-Chroman Derivative via Suzuki-Miyaura Coupling
This protocol details a general procedure for the synthesis of a 5-aryl-chroman derivative, a potential candidate for an emissive layer in an OLED. The reaction is based on the well-established Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.[5][13][14]
Objective: To synthesize a 5-aryl-chroman derivative from this compound and a suitable arylboronic acid.
Materials:
| Material | Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₉BrO | 213.07 |
| Arylboronic Acid (e.g., 9-phenyl-9H-carbazol-3-ylboronic acid) | C₁₈H₁₄BNO₂ | 287.12 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 |
| Triphenylphosphine | PPh₃ | 262.29 |
| Potassium Carbonate | K₂CO₃ | 138.21 |
| Toluene | C₇H₈ | 92.14 |
| Ethanol | C₂H₅OH | 46.07 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-aryl-chroman derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Synthetic Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a simple multilayer OLED device using a solution-processing approach. The synthesized 5-aryl-chroman derivative would be utilized as the emissive layer (EML).
Objective: To fabricate a functional OLED device incorporating the synthesized 5-aryl-chroman derivative.
Device Architecture: ITO / HTL / EML / ETL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., PEDOT:PSS)
-
EML: Emissive Layer (Synthesized 5-Aryl-Chroman Derivative)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
Cathode: (e.g., LiF/Al)
Experimental Procedure:
-
Substrate Preparation: Clean pre-patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 3000-4000 rpm for 60 seconds. Anneal the film at 120-150 °C for 15-20 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the synthesized 5-aryl-chroman derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene). Spin-coat the EML solution onto the HTL at 1500-2500 rpm for 60 seconds. Anneal the film at 80-100 °C for 20 minutes inside the glovebox.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi, ~30-40 nm), a thin layer of LiF (~1 nm), and the aluminum cathode (~100 nm).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device.
Visualization of the OLED Fabrication Workflow:
Caption: General workflow for the fabrication of a solution-processed OLED.
Expected Properties and Characterization
The photophysical and electronic properties of the synthesized 5-aryl-chroman derivatives will be highly dependent on the nature of the coupled aryl group.
Hypothetical Photophysical and Electronic Properties:
| Property | Expected Range/Value | Characterization Technique |
| Absorption Maximum (λ_abs) | 350 - 450 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | 450 - 600 nm (Blue to Orange) | Photoluminescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | 0.3 - 0.8 in solution | Integrating Sphere |
| HOMO Energy Level | -5.2 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.5 to -3.2 eV | CV and Optical Bandgap |
| Thermal Decomposition Temperature (T_d) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (T_g) | > 100 °C | Differential Scanning Calorimetry (DSC) |
The characterization of these materials is crucial to understanding their potential for use in organic electronic devices. A comprehensive suite of analytical techniques should be employed to elucidate their structural, thermal, photophysical, and electronic properties.[15][16]
Future Outlook: Expanding the Scope of this compound in Materials Science
The versatility of this compound as a synthetic intermediate extends beyond OLEDs. Its potential applications in other areas of materials science warrant further investigation:
-
Organic Semiconductors: By coupling this compound with electron-deficient or electron-rich moieties, it may be possible to develop novel p-type or n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[12]
-
Functional Polymers: this compound can be used as a monomer in various polymerization reactions, such as thiol-bromo "click" polymerization, to create polymers with unique optical or electronic properties.[17]
-
Sensors: The chroman scaffold can be functionalized with specific recognition units to create fluorescent chemosensors for the detection of ions or small molecules.
Conclusion
This compound represents a promising yet underexplored building block for the synthesis of advanced functional materials. Its reactive bromine handle, coupled with the unique structural features of the chroman core, provides a versatile platform for the design of novel organic emitters, semiconductors, and polymers. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers and scientists to unlock the full potential of this compound in the exciting field of materials science.
References
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Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes - PubMed. [Link]
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Synthesis of functionalized chroman‐4‐ones. - ResearchGate. [Link]
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Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester | Organic Letters - ACS Publications. [Link]
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Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - MDPI. [Link]
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Synthesis of sulfone-functionalized chroman-4-ones and chromans through visible-light-induced cascade radical cyclization under transition-metal-free conditions - Green Chemistry (RSC Publishing). [Link]
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π-Expanded Coumarins: One-Pot Photo Synthesis of 5 H -Benzo[17][18]tetrapheno[7,6,5- cde ]chromen-5-ones and Photophysical Properties - ResearchGate. [Link]
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The Role of Boronic Esters in Advanced OLED Material Synthesis. [Link]
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Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]
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Characterization of Phase Purity in Organic Semiconductors by Lattice‐Phonon Confocal Raman Mapping: Application to Pentacene | Request PDF - ResearchGate. [Link]
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Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. [Link]
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Molecular engineering of organic semiconductors enables noble metal-comparable SERS enhancement and sensitivity. - SciSpace. [Link]
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(PDF) Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics - ResearchGate. [Link]
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Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PubMed Central. [Link]
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Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate. [Link]
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Application Notes and Protocols for Enzymatic Reactions Involving 5-Bromochroman
Introduction: The Significance of 5-Bromochroman in Modern Drug Discovery
This compound is a key heterocyclic building block utilized in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic structure provides a valuable scaffold for developing molecules with potential activities targeting the central nervous system and cardiovascular system.[1] As with any xenobiotic compound intended for therapeutic use, a thorough understanding of its metabolic fate is paramount. Enzymatic reactions, particularly those occurring in the liver, dictate the pharmacokinetic and pharmacodynamic properties of a drug candidate, influencing its efficacy, duration of action, and potential for toxicity.
This guide provides a detailed exploration of the plausible enzymatic reactions involving this compound, with a primary focus on cytochrome P450-mediated metabolism. We present field-proven insights and detailed, self-validating protocols to empower researchers, scientists, and drug development professionals to investigate the metabolic stability and potential biotransformations of this compound and its derivatives. By understanding these enzymatic processes, researchers can make more informed decisions in the design and optimization of novel therapeutics.
Part 1: Plausible Enzymatic Transformations of this compound
Based on the chemical structure of this compound and established principles of drug metabolism, two primary enzymatic pathways are of significant interest: cytochrome P450-mediated hydroxylation and enzymatic dehalogenation.
Cytochrome P450-Mediated Hydroxylation: A Primary Metabolic Route
The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are the primary catalysts for Phase I drug metabolism.[2][3][4] These heme-containing monooxygenases are responsible for the oxidative transformation of a vast number of drugs.[5][6][7] For aromatic and heterocyclic compounds like this compound, hydroxylation is a common metabolic reaction. The presence of the electron-rich aromatic ring and adjacent aliphatic protons makes it a likely substrate for CYP enzymes.
A compelling precedent is the metabolism of 5-exo-bromocamphor by a cytochrome P-450 mixed-function oxidase system, which results in the formation of 5-ketocamphor.[8] This suggests that the carbon-bromine bond does not preclude binding to the active site and that oxidation at or near the bromine-substituted carbon is feasible. For this compound, hydroxylation is anticipated to occur on the chroman ring, leading to the formation of one or more hydroxylated metabolites.
Caption: Proposed metabolic pathway for the hydroxylation of this compound by cytochrome P450 enzymes.
Enzymatic Dehalogenation: A Potential Secondary Pathway
Nature has evolved a diverse array of dehalogenating enzymes that can cleave carbon-halogen bonds.[9][10] While less common than oxidation for many drug candidates, enzymatic dehalogenation represents a possible metabolic route for this compound. This process can occur through various mechanisms, including reductive, oxygenolytic, or hydrolytic cleavage.[10] The removal of the bromine atom would yield the parent chroman molecule, which could then undergo further metabolism. Investigating this pathway is crucial, as the release of a bromide ion and the formation of a potentially reactive intermediate could have toxicological implications.
Caption: Potential dehalogenation pathway of this compound catalyzed by dehalogenase enzymes.
Part 2: Experimental Protocols for Investigating Enzymatic Reactions
The following protocols are designed as robust starting points for the in vitro investigation of this compound's metabolic fate. They incorporate self-validating controls to ensure the trustworthiness of the generated data.
Protocol for In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol is designed to determine the rate of metabolism of this compound by a mixed pool of cytochrome P450 enzymes present in human liver microsomes (HLMs).
Rationale: HLMs are a standard in vitro model for drug metabolism studies as they contain a high concentration of CYP enzymes.[2] The reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP activity. The reaction is quenched at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. A compound with known metabolic properties (e.g., testosterone) is included as a positive control to validate the activity of the microsomes and the assay conditions.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of a positive control substrate (e.g., testosterone) in DMSO.
-
Prepare a 20 mM NADPH regenerating system solution in 100 mM potassium phosphate buffer (pH 7.4).
-
On ice, thaw a vial of pooled human liver microsomes (final protein concentration to be 1 mg/mL in the incubation).
-
-
Incubation Setup:
-
In a 96-well plate, prepare the following incubation mixtures in triplicate for each time point:
-
Test Compound: 1 µL of 10 mM this compound, 89 µL of 100 mM phosphate buffer, 10 µL of HLM (20 mg/mL stock).
-
Positive Control: 1 µL of 10 mM testosterone, 89 µL of 100 mM phosphate buffer, 10 µL of HLM (20 mg/mL stock).
-
Negative Control (No NADPH): 1 µL of 10 mM this compound, 189 µL of 100 mM phosphate buffer, 10 µL of HLM (20 mg/mL stock).
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Termination:
-
Initiate the reactions by adding 100 µL of the pre-warmed NADPH solution to each well (except the negative controls).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
For the 0-minute time point, add the quenching solution before adding the NADPH solution.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
Data Presentation:
| Time (min) | This compound Peak Area (Mean ± SD) | % Remaining |
| 0 | Example: 1,500,000 ± 50,000 | 100 |
| 5 | Example: 1,250,000 ± 45,000 | 83.3 |
| 15 | Example: 800,000 ± 30,000 | 53.3 |
| 30 | Example: 450,000 ± 20,000 | 30.0 |
| 60 | Example: 150,000 ± 10,000 | 10.0 |
This table presents hypothetical data for illustrative purposes.
Protocol for Metabolite Identification
This protocol aims to identify the potential hydroxylated and dehalogenated metabolites of this compound.
Rationale: By using a higher concentration of substrate and microsomes, and a longer incubation time, the production of metabolites can be maximized for detection. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of potential metabolites, allowing for the prediction of their elemental composition.
Step-by-Step Methodology:
-
Scaled-Up Incubation:
-
Prepare a larger volume incubation mixture (e.g., 1 mL) with a higher concentration of this compound (e.g., 50 µM) and HLM (e.g., 2 mg/mL).
-
Include a control incubation without NADPH.
-
Incubate at 37°C for 60-120 minutes.
-
-
Sample Extraction:
-
Terminate the reaction with 2 volumes of ice-cold acetonitrile.
-
After centrifugation, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for analysis.
-
-
LC-HRMS Analysis:
-
Analyze the concentrated sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Search the data for potential metabolites based on predicted mass shifts:
-
Hydroxylation: +15.9949 Da (addition of an oxygen atom).
-
Dehalogenation: -78.9183 Da (loss of a bromine atom) and +1.0078 Da (addition of a hydrogen atom).
-
-
Compare the chromatograms of the NADPH-fortified sample and the control sample to identify NADPH-dependent metabolites.
-
Expected Metabolites and Mass Shifts:
| Predicted Metabolite | Molecular Formula | Monoisotopic Mass | Mass Shift from Parent |
| This compound (Parent) | C₉H₉BrO | 211.9837 | - |
| Hydroxy-5-Bromochroman | C₉H₉BrO₂ | 227.9786 | +15.9949 |
| Chroman (Dehalogenated) | C₉H₁₀O | 134.0732 | -77.9105 |
Part 3: Data Analysis, Interpretation, and Broader Implications
Interpreting Metabolic Stability Data: The rate of disappearance of this compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A shorter half-life indicates more rapid metabolism. This data is critical for predicting the in vivo clearance and potential dosing regimen of drug candidates derived from this scaffold.
Significance in Drug Development: Identifying the "soft spots" for metabolism on the this compound scaffold provides invaluable information for medicinal chemists. If, for example, a specific position is rapidly hydroxylated, leading to poor metabolic stability, chemists can modify the structure at that position (e.g., by introducing a fluorine atom) to block metabolism and improve the compound's pharmacokinetic profile. Understanding potential dehalogenation is also crucial for assessing the risk of forming reactive metabolites.
The protocols and insights provided in this guide offer a comprehensive framework for elucidating the enzymatic fate of this compound. By systematically evaluating its metabolic stability and identifying its biotransformation products, researchers can accelerate the development of safer and more effective therapeutics.
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Application Notes and Protocols for High-Throughput Screening of 5-Bromochroman Analogs
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E. Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with a wide array of biological targets with high specificity.[1] The introduction of a bromine atom at the 5-position, creating the 5-Bromochroman core, offers a strategic vector for chemical modification, allowing for the generation of diverse analog libraries with the potential for novel therapeutic activities.
Analogs of the broader chroman and chromanone classes have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Specific targets identified for various chroman derivatives include critical cellular regulators such as protein kinases, epigenetic modifiers, and components of protein-protein interaction (PPI) networks.[3][4][5] For instance, a quantitative high-throughput screening (qHTS) campaign successfully identified a chroman derivative as a best-in-class ROCK inhibitor, highlighting the scaffold's potential in this target class.[4] This inherent biological promiscuity makes the this compound scaffold an exciting starting point for high-throughput screening (HTS) campaigns aimed at discovering novel chemical probes and therapeutic leads.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS protocols tailored for this compound analog libraries. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the critical reasoning behind experimental choices, ensuring the development of robust, self-validating screening systems.
Part 1: Pre-Screening Essentials: Laying the Foundation for a Successful HTS Campaign
A successful HTS campaign is built upon meticulous preparation before a single library plate is screened.[6] Overlooking this stage is a primary cause of wasted resources and difficult-to-interpret data.
Compound Management and Quality Control
The integrity of your compound library is paramount. An efficient compound management workflow ensures that the molecules you test are what you think they are, at the concentration you intend, and free from degradation or contamination.[7]
Key Considerations:
-
Solubility Assessment: The physicochemical properties of each this compound analog must be assessed. Compounds with poor aqueous solubility can lead to aggregation-based artifacts or simply not be present at the intended concentration in an aqueous assay buffer.
-
Causality: Aggregated compounds are notorious "pan-assay interference compounds" (PAINS) that can nonspecifically inhibit enzymes or disrupt assay signals, leading to a high rate of false positives.[8] It is crucial to determine the kinetic and thermodynamic solubility of each analog in the chosen assay buffer. For compounds that may fall into the "beyond Rule of 5" (bRo5) chemical space due to their complexity, properties like conformational flexibility can mask polarity and influence both solubility and permeability.[9]
-
-
Purity Analysis: Each compound must be analyzed for purity, typically by LC-MS and/or NMR. A minimum purity threshold (e.g., >95%) should be established.
-
Storage and Handling: Compounds are typically stored at -20°C or -80°C in a desiccated environment as DMSO stock solutions (e.g., 10 mM). Automated liquid handling systems are essential for accurately dispensing nanoliter to microliter volumes from stock plates to assay plates, minimizing freeze-thaw cycles.[6]
Table 1: Compound Quality Control Checklist
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS | Measured mass matches theoretical mass ± 0.1 Da | Confirms the correct molecule was synthesized/acquired. |
| Purity | HPLC-UV/ELSD | >95% purity at a relevant wavelength | Prevents impurities from causing off-target effects or assay interference. |
| Solubility | Nephelometry or visual inspection | No precipitation at highest screening concentration | Ensures compound is available to interact with the target. |
| Integrity | Periodic re-analysis of stock solutions | No significant degradation products | Confirms compound stability under storage conditions. |
Assay Development and Miniaturization
The goal of assay development is to create a robust, reproducible, and cost-effective method that can be miniaturized for HTS, typically in 384- or 1536-well plate formats.[10][11]
Workflow for Assay Development: The transition from a benchtop assay to a high-throughput screen is a multi-step process focused on optimization and validation.
Caption: Workflow for HTS Assay Development and Validation.
Statistical Validation: The Z'-Factor A critical metric for validating an HTS assay is the Z'-factor. This statistical parameter provides a measure of the assay's quality and suitability for screening.[10]
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where σp and μp are the standard deviation and mean of the positive control (maximum signal).
-
Where σn and μn are the standard deviation and mean of the negative control (minimum signal).
-
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls. |
| 0 to 0.5 | Acceptable | Can be used for HTS, but may have a higher hit rate of lower quality. |
| < 0 | Unacceptable | No separation between controls. Assay is not suitable for screening. |
A pilot screen of a small, diverse compound set should be performed to ensure the Z'-factor remains consistently above 0.5 before committing to a full library screen.[10]
Part 2: HTS Protocols for this compound Analogs
Given the diverse potential targets of chroman scaffolds, multiple assay formats should be considered. Here, we detail three distinct protocols: a biochemical assay for a specific enzyme class (kinases), a PPI inhibition assay, and a cell-based phenotypic assay.
Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol is designed to identify this compound analogs that inhibit the activity of a protein kinase by competing with a fluorescently labeled tracer for the ATP binding site. FP is an excellent HTS technology due to its homogeneous format, sensitivity, and robustness.[12][13]
Principle: A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein (the kinase), its rotation slows dramatically, increasing the polarization. A compound that displaces the tracer will cause a decrease in polarization.[12]
Target Example: Receptor-Interacting Protein 1 (RIP1) Kinase, a key regulator of necroptosis.[14]
Materials:
-
384-well, low-volume, non-binding black microplates
-
Recombinant human RIP1 kinase domain
-
Fluorescein-labeled tracer (e.g., a derivative of a known RIP1 inhibitor like Necrostatin-1)[12]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound analog library (10 mM in DMSO)
-
Positive Control: Known potent, non-fluorescent RIP1 inhibitor (e.g., Necrostatin-1)
-
Negative Control: DMSO
-
Microplate reader with FP capabilities (e.g., PerkinElmer EnVision)
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of this compound analogs, positive controls, and negative controls (DMSO) into the wells of a 384-well plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.
-
Enzyme Preparation: Prepare a 2X solution of RIP1 kinase in Assay Buffer. The final concentration should be at the Kd of the tracer, determined during assay development.
-
Tracer Preparation: Prepare a 2X solution of the fluorescein-labeled tracer in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the signal window.
-
Reagent Addition:
-
Add 2.5 µL of the 2X RIP1 kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for potential inhibitor binding.
-
Add 2.5 µL of the 2X tracer solution to all wells.
-
-
Incubation: Seal the plate and incubate for 3 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[15]
-
Data Acquisition: Read the plate on an FP-capable microplate reader. Excite at 485 nm and measure parallel and perpendicular emission at 535 nm.
Protocol 2: AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibition
This protocol aims to identify compounds that disrupt the interaction between two proteins. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for studying PPIs.[16][17]
Principle: Donor and Acceptor beads are coated with molecules that bind to the two interacting proteins of interest. When the proteins interact, the beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor of the PPI will prevent this proximity, leading to a loss of signal.[18]
Target Example: Inhibition of the Gαo–RGS17 interaction, relevant in some cancers.[19]
Materials:
-
384-well white microplates (e.g., ProxiPlate)
-
Recombinant GST-tagged RGS17 and Biotinylated-Gαo
-
AlphaScreen GST Acceptor Beads
-
Streptavidin-coated Donor Beads
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
This compound analog library (10 mM in DMSO)
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of compounds and controls into the wells of a 384-well plate for a final concentration of 10 µM in a 10 µL final volume.
-
Acceptor Bead/Protein Mix Preparation: Prepare a 2X solution of GST-RGS17 and AlphaScreen GST Acceptor Beads in Assay Buffer. The final concentrations (e.g., 10 nM protein, 10 µg/mL beads) must be optimized during assay development.
-
Donor Bead/Protein Mix Preparation: Prepare a 2X solution of Biotinylated-Gαo and Streptavidin Donor Beads in Assay Buffer. Final concentrations should also be pre-optimized.
-
Reagent Addition:
-
Add 5 µL of the Acceptor Bead/GST-RGS17 mix to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the Donor Bead/Biotin-Gαo mix to all wells.
-
-
Incubation: Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader (e.g., EnVision), exciting at 680 nm and measuring emission between 520-620 nm.
Protocol 3: Phenotypic Cell Viability Assay
This protocol is designed to identify this compound analogs that exhibit cytotoxic or cytostatic effects on a specific cell line, often a cancer cell line. This approach is target-agnostic and measures a holistic cellular outcome.[20][21]
Principle: Cell viability can be measured by quantifying the amount of ATP present in a well, as ATP levels correlate with the number of metabolically active cells. A luminescent reagent (e.g., CellTiter-Glo®) containing luciferase and its substrate is added to lyse the cells and generate a light signal proportional to the ATP concentration.[21]
Target Example: Human prostate cancer cell line (e.g., 22Rv1), for which chromane derivatives have shown activity.[3]
Materials:
-
384-well, clear-bottom, white-walled, tissue-culture treated plates
-
22Rv1 human prostate cancer cells
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Positive Control: Potent cytotoxic agent (e.g., Staurosporine)
-
Negative Control: DMSO
-
Luminometer-capable plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed 22Rv1 cells into 384-well plates at a pre-optimized density (e.g., 1,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of compounds and controls to the cell plates using an acoustic liquid handler for a final concentration of 10 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Part 3: Data Analysis and Hit Confirmation
High-throughput screening generates vast amounts of data. Rigorous analysis is required to identify true "hits" from false positives and experimental noise.[10]
Primary Data Analysis:
-
Normalization: Raw data from each plate should be normalized to the intra-plate controls. The percent inhibition (for biochemical assays) or percent viability (for cell-based assays) is calculated relative to the positive and negative controls on the same plate.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Selection: A primary hit is typically defined as a compound that produces a response exceeding a certain threshold, often three times the standard deviation (3σ) of the negative controls or a fixed percentage (e.g., >50% inhibition).
Hit Confirmation and Triage Workflow: The path from a primary hit to a validated lead involves a systematic process of re-testing and counter-screening to eliminate artifacts.
Caption: Workflow for Hit Confirmation and Triage.
Secondary and Orthogonal Assays:
-
Dose-Response Curves: Confirmed hits must be re-tested over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Counter-Screens: These are crucial for eliminating false positives.
-
For FP assays, a counter-screen should be run in the absence of the target protein to identify compounds that intrinsically fluoresce or quench the tracer.[15]
-
For AlphaScreen assays, a counter-screen using biotinylated-GST can identify compounds that disrupt the bead technology itself rather than the specific PPI.[19]
-
For cell-based assays, counter-screening against a different, unrelated cell line can help identify compounds with general cytotoxicity versus selective activity.
-
-
Orthogonal Assays: Validated hits should be tested in a different assay format that measures the same biological endpoint. For example, a kinase hit from an FP assay could be validated using a technology that directly measures substrate phosphorylation (e.g., an AlphaScreen p-substrate assay).[18]
By following these rigorous protocols and validation cascades, researchers can confidently identify and advance promising this compound analogs from initial high-throughput screens into the lead optimization pipeline.
References
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Yasgar A, Shinn P, Jadhav A, et al. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods Mol Biol. 2016;1439:77-98. [Link]
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Lanyon L, Zu T, Clark J, et al. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors. PLoS One. 2020;15(11):e0242113. [Link]
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Luchini A, Bednarska K, Madeo M, et al. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Anal Bioanal Chem. 2020;412(28):7867-7879. [Link]
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Degterev A, Maki JL, Yuan J. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. J Biomol Screen. 2012;17(1):64-73. [Link]
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Blazer LL, Roman DL, Chung A, et al. Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen. J Biomol Screen. 2010;15(5):536-544. [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. 2021. [Link]
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Quantitative HTS identifies chroman 1 as a best-in-class ROCK inhibitor. ResearchGate. 2017. [Link]
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Infinium HTS Assay Reference Guide. Illumina Support. 2019. [Link]
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Gacias M, Gerona-Navarro G, Plotnikov AN, et al. Epigenetic reader chromodomain as a potential therapeutic target. Drug Discov Today. 2014;19(7):848-854. [Link]
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Assay Guidance Manual. NCBI Bookshelf. 2012. [Link]
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de Oliveira CM, Regasini LO, de Oliveira EB, et al. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. 2023;28(19):6927. [Link]
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Sbardella G, Castellano S, Vicidomini C, et al. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules. 2019;24(17):3164. [Link]
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Wender PA, Houghtaling J, Trabanco AA, et al. Evaluation of Chromane-Based Bryostatin Analogues Prepared via Hydrogen-Mediated C-C Bond Formation: Potency Does Not Confer Bryostatin-like Biology. Org Lett. 2016;18(20):5364-5367. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. 2023. [Link]
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Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. Immunity. 2021;54(6):1151-1168.e11. [Link]
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Johnstone RW, Baylin SB. Chromatin-modifying enzymes as therapeutic targets – Part 1. Nat Rev Drug Discov. 2004;3(4):321-335. [Link]
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Ghannoum M, Thomson M, Bowman W, et al. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiol (Praha). 1986;31(1):19-31. [Link]
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Troubleshooting & Optimization
common side products in the synthesis of 5-Bromochroman
Welcome to the dedicated technical support center for the synthesis of 5-Bromochroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the common challenges associated with this synthesis. Our focus is on anticipating and resolving issues related to side product formation, thereby enhancing the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the major classes of side products for each?
A1: There are two principal strategies for the synthesis of this compound, each with a distinct side product profile:
-
Route A: Multi-step Synthesis via Intramolecular Cyclization: This common approach involves the initial synthesis of a 3-(3-bromophenoxy)propyl intermediate followed by an intramolecular cyclization, typically a Friedel-Crafts type reaction.
-
Common Side Products:
-
Incomplete Cyclization: Unreacted 3-(3-bromophenoxy)propanoic acid or its corresponding acyl chloride may remain.
-
Isomeric Cyclization Products: While cyclization is directed to the position ortho to the ether linkage, small amounts of the 7-bromochroman isomer can be formed.
-
Intermolecular Reaction Products: At high concentrations, intermolecular acylation can occur, leading to the formation of dimers or oligomeric/polymeric material.[1]
-
Byproducts from Precursor Synthesis: Side products from the initial etherification of 3-bromophenol can be carried through. For example, if a Mitsunobu reaction is employed, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate are significant byproducts that must be removed.[2][3]
-
-
-
Route B: Direct Bromination of Chroman: This method involves the electrophilic aromatic substitution of the parent chroman scaffold.
-
Common Side Products:
-
Isomeric Monobromochroman: The primary challenge in this route is controlling regioselectivity. The ether oxygen is an ortho-, para-directing group, leading to the formation of a mixture of brominated isomers, including 6-bromochroman, 7-bromochroman, and 8-bromochroman, in addition to the desired this compound.[4]
-
Di- and Poly-brominated Chromans: Over-bromination is a common issue, resulting in the formation of various di- and poly-brominated species, which can complicate purification.[5]
-
-
Q2: I am attempting an intramolecular Friedel-Crafts cyclization to form this compound and am experiencing low yields. What are the likely causes?
A2: Low yields in Friedel-Crafts cyclizations are a frequent challenge. The most common culprits include:
-
Catalyst Deactivation: Lewis acids, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst.[6] It is imperative to use anhydrous conditions and freshly opened or properly stored reagents.
-
Insufficient Catalyst: The ketone product of a Friedel-Crafts acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[7]
-
Sub-optimal Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition or the formation of undesired side products. Temperature optimization is key.[6]
-
Substrate Purity: Impurities in your 3-(3-bromophenoxy)propanoic acid or its acyl chloride can interfere with the reaction.
Q3: My direct bromination of chroman is producing a complex mixture of isomers. How can I improve the selectivity for this compound?
A3: Achieving high regioselectivity in the bromination of chroman is challenging due to the activating nature of the cyclic ether. However, you can influence the isomeric ratio through careful control of reaction conditions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective brominating agent compared to molecular bromine (Br₂), particularly when used in non-polar solvents.[8]
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Less polar solvents may favor ortho-substitution to a greater extent.
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the product formed via the lowest activation energy pathway.
-
Catalyst: While Lewis acids are often used to promote bromination, their use can sometimes decrease selectivity. Exploring catalyst-free or milder catalytic conditions may be beneficial.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Formation (Cyclization Route) | 1. Inactive Lewis acid catalyst.2. Insufficient reaction temperature or time.3. Impure starting material (3-(3-bromophenoxy)propanoic acid or acyl chloride). | 1. Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃) and ensure all glassware and solvents are anhydrous.[6]2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.[6]3. Purify the starting material by recrystallization or chromatography before the cyclization step. |
| Formation of Polymeric/Oily Byproducts | Intermolecular Friedel-Crafts reaction occurring at high concentrations. | Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway.[9] |
| Complex Mixture of Isomers (Direct Bromination) | Poor regioselectivity of the electrophilic aromatic substitution. | 1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[8]2. Conduct the reaction at a lower temperature (e.g., 0 °C or below).3. Experiment with different solvents, starting with less polar options like dichloromethane or carbon tetrachloride. |
| Presence of Di- and Poly-brominated Products | Over-bromination of the chroman ring. | 1. Use a stoichiometric amount (or slightly less than 1 equivalent) of the brominating agent.2. Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficult Purification of this compound from Isomers | Similar polarities and boiling points of the bromochroman isomers. | 1. Column Chromatography: Use a high-performance silica gel and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexanes).[10]2. Preparative HPLC: For high-purity requirements, preparative HPLC on a normal phase column can be effective for separating positional isomers.[11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This protocol is a representative procedure based on established methodologies for Friedel-Crafts reactions and chroman synthesis.
Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid
-
To a solution of 3-bromophenol (1.0 eq) in a suitable solvent (e.g., acetone), add potassium carbonate (1.5 eq).
-
Add ethyl 3-bromopropionate (1.1 eq) and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 3-(3-bromophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a stirred solution of 3-(3-bromophenoxy)propanoic acid (1.0 eq) in thionyl chloride (3.0 eq), add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of the crude acyl chloride in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours (monitor by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.
Protocol 2: Purification of this compound from Isomeric Impurities by HPLC
This protocol provides a general guideline for the separation of bromochroman isomers.
-
System: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: Normal-phase silica column (e.g., Chiralcel OD-H can be effective for positional isomers even in a non-chiral context).[13][14]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., starting with a 98:2 ratio). The exact ratio should be optimized based on analytical HPLC.
-
Flow Rate: Dependent on column dimensions, typically in the range of 10-20 mL/min for preparative scale.
-
Detection: UV at 254 nm.
Procedure:
-
Dissolve the crude mixture of bromochroman isomers in a minimal amount of the mobile phase.
-
Inject the sample onto the column.
-
Collect fractions and analyze each fraction by analytical TLC or HPLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Diagram 1: Synthesis and Side Product Pathways for this compound
Caption: Synthetic routes to this compound and major side products.
Diagram 2: Troubleshooting Workflow for Low Yield in Friedel-Crafts Cyclization
Caption: Decision tree for troubleshooting low yields.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta2022 , 13(674). [Link]
-
Patil, S. et al. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate2016 . [Link]
-
American Laboratory. Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. 2011 . [Link]
-
Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. 2011 . [Link]
- Google Patents. Method for preparing 5-bromoindole. CN102558017A.
- Google Patents. Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. CN102304052A.
-
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. 2025 . [Link]
-
SIELC Technologies. Separation of Bromoethane on Newcrom R1 HPLC column. [Link]
-
Molecules. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014 , 19(3), 3401-3416. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. 2017 . [Link]
-
Quora. How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. 2017 . [Link]
Sources
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- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.unar.ac.id [repository.unar.ac.id]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
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- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 14. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: A Guide to Improving the Yield of 5-Bromochroman Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or seeking to synthesize 5-Bromochroman. The following content moves beyond standard protocols to address the nuanced challenges of this synthesis, focusing on troubleshooting common issues and optimizing reaction yield through a deep understanding of the underlying chemical principles.
Introduction: The Challenge of Regioselectivity in Chroman Bromination
The synthesis of this compound presents a unique regioselectivity challenge. Standard electrophilic aromatic substitution (EAS) principles predict that the ether oxygen of the chroman ring, an activating, electron-donating group (EDG), will direct incoming electrophiles to the ortho (C-8) and para (C-6) positions.[1][2] Directing the bromine to the C-5 position, which is meta to the activating ether oxygen, requires a non-standard approach and careful control of reaction conditions. Low yields in this synthesis are often attributable to the formation of a mixture of regioisomers (6-bromo and 8-bromo) and poly-brominated species.
This guide will explore two primary strategies to achieve the desired 5-bromo substitution pattern:
-
Directed Electrophilic Aromatic Substitution: Manipulating reaction conditions to overcome the innate directing effects of the chroman scaffold.
-
Convergent Synthesis via Cyclization: Building the chroman ring from a pre-brominated precursor to ensure unambiguous regiochemistry.
Part 1: Troubleshooting Direct Bromination of Chroman
This section is formatted as a series of frequently asked questions addressing common problems encountered during the direct bromination of a chroman precursor.
FAQ 1: My reaction yields a mixture of isomers (6- and 8-Bromochroman) with very little of the desired this compound. Why is this happening and how can I fix it?
Root Cause Analysis: This is the most common issue and is a direct result of the powerful ortho, para-directing effect of the ether oxygen.[3] The electron density in the aromatic ring is highest at the C-6 and C-8 positions, making them the most favorable sites for electrophilic attack.[4] Standard bromination conditions (e.g., Br₂ in a non-polar solvent at room temperature) will almost exclusively yield these isomers.
Troubleshooting & Optimization Strategies:
| Strategy | Mechanistic Rationale | Recommended Actions |
| Steric Hindrance | By introducing a bulky directing group at a neighboring position (e.g., C-6), you can sterically block that site and potentially favor substitution at the less hindered C-5 and C-7 positions. This is an advanced strategy requiring a multi-step synthesis. | This approach is generally less practical for obtaining this compound directly and is more suited for highly substituted analogs. |
| Lewis Acid Catalysis | Strong Lewis acids (e.g., AlCl₃, FeBr₃) can complex with the ether oxygen of the chroman ring. This complexation can alter the electronic distribution and directing effect of the oxygen, potentially opening pathways to C-5 substitution, although this can be difficult to control. | Screen various Lewis acids (AlCl₃, FeBr₃, ZnCl₂) at different stoichiometric ratios. Start with catalytic amounts and increase if necessary. Monitor the reaction carefully for decomposition. |
| Low-Temperature Bromination in Strong Protic Acid | Performing the bromination at very low temperatures in a strong protic acid like concentrated sulfuric acid can alter the reaction kinetics. A patent for the synthesis of 5-bromoisoquinoline, another sterically hindered bromination, successfully employed N-Bromosuccinimide (NBS) in concentrated H₂SO₄ at temperatures between -30°C and -15°C.[5] This suggests that such conditions may favor the thermodynamically controlled product or a different reaction pathway. | Dissolve the chroman starting material in concentrated H₂SO₄ at a low temperature (e.g., -20°C). Add a solution of NBS portion-wise, carefully maintaining the low temperature. Allow the reaction to proceed for several hours before quenching on ice. |
FAQ 2: My reaction is producing a significant amount of di- and poly-brominated products, leading to a low yield of the desired monobrominated compound.
Root Cause Analysis: The chroman ring is "activated" by the ether oxygen, making it highly susceptible to electrophilic attack.[6] If the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, over-bromination can readily occur.
Troubleshooting & Optimization Strategies:
| Strategy | Mechanistic Rationale | Recommended Actions |
| Control Stoichiometry | Using a slight excess of the brominating agent is common to drive reactions to completion, but in this case, it can lead to polybromination. | Use the chroman starting material as the limiting reagent. A starting point is to use 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). |
| Slow Addition & Low Temperature | Adding the brominating agent slowly at a reduced temperature helps to maintain a low concentration of the active electrophile at any given time. This favors the initial, faster monobromination over subsequent, slower polybromination events.[7] | Dissolve the chroman in the chosen solvent and cool the solution (e.g., to 0°C or lower). Add the brominating agent (e.g., NBS as a solid or a solution) portion-wise or via a syringe pump over an extended period (e.g., 1-2 hours). |
| Choice of Brominating Agent | Milder brominating agents are less reactive and can provide better control. | N-Bromosuccinimide (NBS) is generally more controllable than elemental bromine (Br₂). Consider even milder reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) if selectivity remains an issue. |
FAQ 3: My crude product is intensely colored (yellow/orange/brown), and the color persists even after initial workup. What is causing this and how do I remove it?
Root Cause Analysis: The color is almost certainly due to residual elemental bromine (Br₂) or bromine-containing byproducts.[8] These can be difficult to remove by simple extraction if they are co-soluble with your product in organic solvents.
Troubleshooting & Optimization Strategies:
| Step | Procedure | Purpose |
| Quenching | After the reaction is complete (as determined by TLC), quench the reaction mixture by adding a reducing agent. | This chemically converts the colored Br₂ into colorless bromide salts (Br⁻). |
| Aqueous Wash | During the workup, wash the organic layer with an aqueous solution of a reducing agent. | Common choices include 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the organic layer is colorless.[6] |
| Activated Carbon Treatment | If color persists in the isolated crude product, dissolve it in a suitable solvent and add a small amount of activated charcoal. | The charcoal will adsorb the colored impurities. Stir for 15-30 minutes, then filter the mixture through a pad of Celite® to remove the charcoal. Be aware that this may reduce the overall yield as some product may also be adsorbed. |
Part 2: A More Reliable Path—Convergent Synthesis via Intramolecular Cyclization
Given the significant challenges in controlling the regioselectivity of direct bromination, a more robust and higher-yielding strategy is to construct the chroman ring from a precursor that already contains the bromine atom at the correct position. This approach offers unambiguous control over the final product's structure. A logical route involves the alkylation of a brominated phenol followed by an intramolecular cyclization.
Conceptual Workflow for Convergent Synthesis
Caption: Convergent synthesis strategy for this compound.
Experimental Protocol: Synthesis of this compound via Cyclization of 2-Allyl-6-bromophenol
This protocol is adapted from established methodologies for chroman synthesis from ortho-allyl phenols.
Step 1: Synthesis of Allyl 2-bromophenyl ether
-
To a solution of 2-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
To this stirred suspension, add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude ether can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 2-Allyl-6-bromophenol (Claisen Rearrangement)
-
Heat the crude allyl 2-bromophenyl ether neat (without solvent) under an inert atmosphere (N₂ or Ar).
-
The temperature required for the rearrangement is typically high, in the range of 180-200°C.
-
Monitor the reaction by TLC. The product, 2-allyl-6-bromophenol, will have a different Rf value and a free hydroxyl group that can be visualized with specific stains (e.g., potassium permanganate).
-
Once the rearrangement is complete, cool the mixture. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Intramolecular Cyclization)
-
Dissolve the purified 2-allyl-6-bromophenol (1.0 eq) in a suitable solvent such as acetic acid or toluene.
-
Add a source of HBr (e.g., a 33% solution of HBr in acetic acid, 1.2 eq) at room temperature. The HBr will react with the allyl double bond according to Markovnikov's rule, forming a transient secondary carbocation or a bromonium ion, which is then attacked by the phenolic oxygen.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize the acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) or vacuum distillation.
Troubleshooting the Convergent Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Claisen Rearrangement | Insufficient temperature or decomposition at high temperatures. | Optimize the reaction temperature carefully. If decomposition is observed, consider performing the rearrangement in a high-boiling point, inert solvent like diphenyl ether to maintain a consistent temperature. |
| Formation of Dihydrofuran byproduct in Cyclization | Anti-Markovnikov addition of HBr followed by 5-exo-tet cyclization. | Ensure strongly acidic conditions to favor the Markovnikov pathway. Using HBr is generally effective. Alternative acid catalysts like trifluoroacetic acid (TFA) or Lewis acids could be screened. |
| Incomplete Cyclization | The reaction may be slow or require more activation. | Increase the reaction temperature or extend the reaction time. Ensure the acid catalyst is not depleted or poisoned. |
Part 3: Purification and Final Product Handling
General Purification Workflow
Caption: General purification workflow for this compound.
-
Flash Column Chromatography: This is the most common and effective method for separating this compound from regioisomeric impurities and other byproducts. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and monitor fractions by TLC.
-
Vacuum Distillation: this compound is a liquid at room temperature (Boiling Point: 274.6°C at 760 mmHg).[9] For larger quantities or to remove non-volatile impurities, vacuum distillation can be an effective purification method.
-
Stability and Storage: Brominated aromatic compounds can be sensitive to light and may slowly degrade over time, releasing HBr. Store the purified product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[6]
References
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved January 8, 2026, from [Link]
-
Wenger, O. S., et al. (2005). On the bromination of pyrano[3,2-f]chromenes related to γ-tocopherol. PMC. Available at: [Link]
-
Stuyver, T., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing. Available at: [Link]
- Zhang, Z., et al. (2003). Synthesis of 5-bromo phthalide. Google Patents (CN1634906A).
- Gouliaev, A. H., & Hansen, W. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents (WO1999067218A2).
- Green, K. E. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. Google Patents (EP0471941A2).
-
Sharma, S., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available at: [Link]
-
da Silva, A. B., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. Available at: [Link]
-
Stuyver, T., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. PubMed. Available at: [Link]
-
Wikipedia contributors. (2023). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Reckhow, D. A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Electrophilic Aromatic Substitution of phenols. Chemistry Stack Exchange. Available at: [Link]
- Gouliaev, A. H., & Hansen, W. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).
-
Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. PubMed. Available at: [Link]
-
Liu, Z., & Xu, F. (2016). Synthesis of Chromans via Domino Reaction of Phenols with Prenyl Bromide Catalyzed by Zinc Chloride. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2024). Bromination of phenol. r/chemhelp. Available at: [Link]
-
OrganicChemistryTutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. Available at: [Link]
-
Wang, Y., et al. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Electrophilic Aromatic Substitution. Chemistry Steps. Retrieved January 8, 2026, from [Link]
-
Stuyver, T., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates and Mechanistic Crossovers. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Wipf Group. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Available at: [Link]
-
CK-12 Foundation. (n.d.). Flexi answers - How to make bromophenol from phenol?. CK-12 Foundation. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). Production of brominated phenol. Google Patents (JPS58225034A).
-
Adams, R., & Marvel, C. S. (n.d.). p-BROMOPHENOL. Organic Syntheses. Retrieved January 8, 2026, from [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Retrieved January 8, 2026, from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Khan Academy. Retrieved January 8, 2026, from [Link]
-
University of Wisconsin. (n.d.). FIVE-MEMBERED RING FORMATION. University of Wisconsin. Available at: [Link]
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Technical Support Center: 5-Bromochroman Reactions
Welcome to the technical support guide for 5-Bromochroman, a key intermediate for researchers in medicinal chemistry and drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of questions and answers addressing common challenges encountered in the lab.
Part 1: Troubleshooting Guide for Common Reactions
This section delves into specific issues that can arise during the most common transformations of this compound, focusing on palladium-catalyzed cross-coupling and organometallic intermediate formation.
Section 1.1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules.[1][2][3] However, success hinges on a well-orchestrated interplay of catalyst, ligand, base, and solvent.
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?
Answer: Low conversion in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
-
Inactive Catalyst: The active catalyst is a Palladium(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[4] This reduction might be inefficient under your current conditions. Furthermore, the Pd(0) catalyst can decompose into inactive palladium black, especially in the presence of oxygen or at excessively high temperatures.[4][5]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and substrate-dependent.
-
Base: The base plays a key role in the transmetalation step.[3] While common bases like K₂CO₃ are often sufficient, some systems may require a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ to facilitate the reaction.[4]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective for Suzuki couplings.[4] The water is essential for the boronic acid to form the boronate species required for transmetalation.
-
Temperature: Suzuki couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[4] If you are running the reaction at a lower temperature, a simple increase may solve the conversion issue.
-
-
Reagent Quality: The purity of your starting materials is paramount. Boronic acids are susceptible to degradation, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen), which can be accelerated by moisture and base.[4]
-
Solution: Always use fresh, high-purity this compound and boronic acid. If the boronic acid is old, consider recrystallizing it or purchasing a fresh batch. Some modern protocols utilize more robust boronic acid surrogates like MIDA boronates or organotrifluoroborates to circumvent stability issues.[6]
-
Question: I am observing a significant amount of chroman as a byproduct in my cross-coupling reaction. How can I prevent this hydrodehalogenation?
Answer: The formation of chroman is a classic sign of a side reaction called hydrodehalogenation (or simply "debromination"), where the bromine atom is replaced by a hydrogen.[7] This is a common pitfall in cross-coupling chemistry and is primarily caused by the formation of a palladium-hydride (Pd-H) species.[7] This reactive intermediate can reductively eliminate with the aryl group, leading to your undesired byproduct.[7]
Here is a systematic approach to minimize this side reaction:
-
Choice of Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species and thus increase dehalogenation.[7]
-
Solution: Switch to a weaker inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[7]
-
-
Ligand Selection: The ligand sphere around the palladium center is crucial.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos). These ligands accelerate the desired C-C or C-N bond-forming reductive elimination, allowing it to outcompete the dehalogenation pathway.[7]
-
-
Solvent and Temperature:
-
Reagent Purity: Trace amounts of water or other protic impurities can be a source of hydrides.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[7]
-
Troubleshooting Dehalogenation Workflow
Below is a logical workflow to diagnose and solve issues with hydrodehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Question: My Buchwald-Hartwig amination is sluggish and gives low yields. What adjustments should I consider?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several factors.[1][8]
-
Catalyst/Ligand Combination: This is the heart of the reaction. For aryl bromides like this compound, modern, sterically hindered biarylphosphine ligands are often required for high efficiency. First-generation ligands may not be active enough.
-
Base Selection: The base is critical for deprotonating the amine, but an incorrect choice can inhibit the catalyst or cause side reactions.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide (NaOtBu, KOt-Bu) are the most common and effective choices.[9] Weaker bases are generally not sufficient.
-
-
Solvent: The solvent must be aprotic and able to dissolve the reaction components.
-
Solution: Toluene and dioxane are the most common and reliable solvents for this reaction.
-
Table 1: Troubleshooting Summary for Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution(s) |
| No/Low Conversion | Inactive catalyst; Suboptimal base/solvent/temperature; Poor reagent quality. | Use a Pd(0) source or pre-catalyst; Screen bases (K₃PO₄, Cs₂CO₃); Increase temperature; Use fresh, pure reagents.[4] |
| Hydrodehalogenation | Formation of Pd-H species. | Switch to a weaker base (K₃PO₄); Use bulky, electron-rich ligands (XPhos); Lower reaction temperature; Use non-polar solvents (Toluene).[7] |
| Homocoupling (Alkyne) | Glaser coupling via Cu(I) co-catalyst and O₂. | Ensure rigorous anaerobic conditions; Switch to a copper-free Sonogashira protocol.[5][11] |
| Low Yield (Amination) | Inefficient catalyst/ligand system; Incorrect base. | Use modern, bulky phosphine ligands (XPhos, BrettPhos); Use a strong, non-nucleophilic base (NaOtBu, KOt-Bu).[9][10] |
Section 1.2: Grignard Reagent Formation and Lithiation
Formation of an organometallic intermediate from this compound is a key step for subsequent reaction with various electrophiles. These reactions are highly sensitive to experimental conditions.
Question: I am struggling to initiate the Grignard reaction with this compound and magnesium turnings. What is going wrong?
Answer: Failure to initiate a Grignard reaction is a very common issue, almost always related to the passivity of the magnesium metal or the presence of inhibitors.
-
Magnesium Oxide Layer: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO).[12] This layer prevents the alkyl halide from accessing the reactive metal surface, thus inhibiting the reaction.
-
Solution: Activation. The MgO layer must be disrupted. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[13] These activators react with the magnesium to clean the surface and create reactive sites.[13]
-
-
-
Presence of Water: Grignard reagents are extremely strong bases and will react violently with even trace amounts of water.[13][14] This not only consumes the desired product but can also passivate the magnesium surface further.
Question: My bromine-lithium exchange reaction seems to work, but upon quenching with an electrophile, I only recover debrominated chroman. Why?
Answer: This outcome indicates that your organolithium species is forming successfully but is being quenched by an adventitious proton source before it can react with your intended electrophile.[16] Organolithium reagents are even more basic than Grignard reagents.
-
Proton Sources: The most likely culprit is residual moisture in the solvent, reagents, or from the atmosphere. Another possibility is that your electrophile is not pure and contains protic impurities.
-
Solution: Re-check all sources for moisture. Ensure your solvent is truly anhydrous. If adding the electrophile as a solution, ensure that solvent is also dry. The reaction must be maintained under a strict inert atmosphere (Argon or Nitrogen) at all times.
-
-
Reaction Temperature: Bromine-lithium exchange is typically very fast, even at low temperatures (-78 °C). However, if the subsequent reaction with the electrophile is slow, and the reaction is allowed to warm, the highly reactive organolithium has more opportunity to react with any trace impurities.
-
Solution: Add the electrophile at low temperature (-78 °C) and allow the reaction to warm slowly only after the addition is complete. For some less reactive electrophiles, it may be necessary to maintain the low temperature for an extended period.
-
Part 2: Experimental Protocols & Visualizations
To provide a practical context, this section includes a standard protocol for a Suzuki-Miyaura coupling and a visualization of its catalytic cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a representative procedure for coupling this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.[17][18]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 - 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.[17]
Suzuki-Miyaura Catalytic Cycle
The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. The diagram below illustrates the key steps involved in this process.[17][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use 5-chlorochroman instead of this compound for these coupling reactions? A1: Yes, but it is significantly more challenging. The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl.[3] Consequently, coupling aryl chlorides requires more active (and often more expensive) catalyst systems, stronger bases, and higher reaction temperatures. For initial route scouting, this compound is generally the more reliable choice.
Q2: How should I purify my this compound if I suspect it is impure? A2: If the impurity is organic, flash column chromatography on silica gel using a non-polar eluent system like ethyl acetate in hexanes is typically effective.[19][20] If you suspect acidic impurities, washing a solution of the compound in a non-polar organic solvent with a mild aqueous base (e.g., saturated sodium bicarbonate solution) followed by drying and solvent removal can be effective.[21]
Q3: My reaction mixture turns black during a palladium-catalyzed reaction. What does this mean? A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst.[5] This deactivates the catalyst and stops the reaction. Common causes include the presence of oxygen, excessively high temperatures, or an inappropriate choice of ligands or solvent.
Q4: Is it necessary to use a copper co-catalyst for Sonogashira couplings with this compound? A4: No, a copper co-catalyst is not mandatory. While the classic Sonogashira protocol uses a copper(I) salt, copper-free variations are well-established and often preferred.[11] The primary reason to avoid copper is to prevent the problematic homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[5] Copper-free methods may require different ligands or conditions but can provide cleaner reaction profiles.
References
-
Reductions of aryl bromides in water at room temperature. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. (n.d.). Research With Rutgers. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 2). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Sonogashira coupling. (2023, November 28). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
-
The Grignard Reaction. (n.d.). Hamilton College. Retrieved January 12, 2026, from [Link]
-
-
Grignard Reaction. (n.d.). University of Wisconsin-River Falls. Retrieved January 12, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 12, 2026, from [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012, August 9). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023, March 23). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012, July 2). ACS Publications. Retrieved January 12, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (2019, July 17). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024, February 21). YouTube. Retrieved January 12, 2026, from [Link]
-
Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suzuki reaction. (2023, December 26). Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]
-
I keep getting debrominated starting material and low conversion after lithiation. (2018, January 22). Reddit. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). Reddit. Retrieved January 12, 2026, from [Link]
-
Is it possible synthesise of 5-bromopentanal in stable condition ? (2016, April 4). ResearchGate. Retrieved January 12, 2026, from [Link]
- Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.
-
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. (2021, October 20). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
23.5: Common Classes of Organic Reactions. (2024, April 14). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
8.7 Types of Organic Reactions. (n.d.). RMIT University. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. adichemistry.com [adichemistry.com]
- 15. leah4sci.com [leah4sci.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromochroman
Welcome to the technical support center for the synthesis and optimization of 5-Bromochroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges, optimize your reaction conditions, and ensure the synthesis of high-purity this compound.
Introduction
This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The strategic placement of the bromine atom on the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions and other transformations. However, its synthesis can present challenges, including low yields, formation of isomers, and purification difficulties. This guide provides a comprehensive resource to navigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
A low or non-existent yield is a common frustration in organic synthesis. The following are potential causes and their corresponding solutions.
Potential Cause 1: Incomplete Intramolecular Cyclization
The formation of the chroman ring via intramolecular cyclization is a critical step. Incomplete cyclization of the precursor, 3-(2-bromophenoxy)propan-1-ol, will directly result in low yields.
-
Recommended Solution:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are crucial for promoting the intramolecular Friedel-Crafts type reaction. If you are using a Brønsted acid like sulfuric acid or phosphoric acid, ensure it is anhydrous and used in a catalytic to stoichiometric amount. Lewis acids can also be effective.
-
Increase Reaction Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy. Monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature. Be cautious of potential side reactions at higher temperatures.
-
Extend Reaction Time: Some cyclization reactions can be slow. Ensure the reaction is monitored over an extended period (e.g., 12-24 hours) before concluding it has failed.[1]
-
Potential Cause 2: Poor Quality of Starting Materials
The purity of your starting materials, such as 2-bromophenol and 3-bromopropanol (or a related 3-carbon synthon), is paramount. Impurities can interfere with the reaction and lead to the formation of side products.
-
Recommended Solution:
-
Purify Starting Materials: Ensure the purity of 2-bromophenol and the 3-carbon electrophile. 2-bromophenol can be purified by distillation.
-
Use Anhydrous Solvents: Moisture can quench catalysts and interfere with the reaction. Use freshly distilled, anhydrous solvents.[1]
-
Potential Cause 3: Inefficient Etherification
If you are synthesizing the precursor 3-(2-bromophenoxy)propan-1-ol in a preceding step, an incomplete etherification reaction will limit the amount of starting material available for cyclization.
-
Recommended Solution:
-
Optimize Base and Solvent: For the Williamson ether synthesis between 2-bromophenol and a 3-halopropanol, ensure a strong, non-nucleophilic base (e.g., K₂CO₃, NaH) is used in an appropriate polar aprotic solvent (e.g., DMF, acetonitrile).[2]
-
Monitor Reaction Progress: Follow the disappearance of the starting phenol by TLC to ensure the etherification goes to completion.
-
Issue 2: Formation of Multiple Products (Isomers and Side Products)
The appearance of multiple spots on a TLC plate indicates the presence of impurities, which can complicate purification and reduce the yield of the desired product.
Potential Cause 1: Formation of Isomeric Bromochroman
During the intramolecular cyclization, there is a possibility of forming the isomeric 7-bromochroman, although the formation of this compound is generally favored due to electronic and steric factors.
-
Recommended Solution:
-
Optimize Reaction Conditions: The regioselectivity of the cyclization can be influenced by the choice of catalyst and solvent. A systematic optimization of these parameters may be necessary to favor the formation of the 5-bromo isomer.
-
Potential Cause 2: Polybromination
If synthesizing this compound via direct bromination of chroman, over-bromination can lead to the formation of dibromo- and polybromo- derivatives.
-
Recommended Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of chroman to the brominating agent (e.g., N-Bromosuccinimide - NBS).[3]
-
Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise at a low temperature (e.g., 0 °C) to maintain a low concentration and improve selectivity.[3]
-
Potential Cause 3: Intermolecular Reactions
At high concentrations, intermolecular side reactions can occur, leading to the formation of polymeric material instead of the desired intramolecular cyclization.
-
Recommended Solution:
-
High Dilution: Run the cyclization reaction at a lower concentration to favor the intramolecular pathway.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure this compound can be challenging due to the presence of closely related impurities.
Potential Cause 1: Similar Polarity of Product and Impurities
The starting materials, isomers, and side products may have similar polarities to this compound, making separation by column chromatography difficult.
-
Recommended Solution:
-
Optimize Column Chromatography:
-
Solvent System: Perform a thorough TLC analysis to find a solvent system that provides the best separation (a difference in Rf values of at least 0.2 is ideal). A common mobile phase is a mixture of hexane and ethyl acetate.[4][5]
-
Column Dimensions: Use a long, thin column for better resolution.
-
Gradient Elution: Employ a shallow gradient of the more polar solvent to improve separation.[6]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.
-
Potential Cause 2: Product Loss During Workup
The product can be lost during the workup and extraction phases.
-
Recommended Solution:
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
-
Careful Solvent Removal: When removing the solvent under reduced pressure, be mindful of the product's volatility to avoid loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and reliable method involves a two-step synthesis. The first step is the Williamson ether synthesis between 2-bromophenol and a suitable 3-carbon electrophile (e.g., 3-bromopropanol or allyl bromide followed by hydroboration-oxidation) to form 3-(2-bromophenoxy)propan-1-ol. The second step is an acid-catalyzed intramolecular cyclization of this intermediate to yield this compound.
Q2: What analytical techniques are recommended for characterizing this compound and assessing its purity?
A2: A combination of techniques is recommended for full characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify volatile impurities.[7][9]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
Q3: Can I use direct bromination of chroman to synthesize this compound?
A3: While direct bromination of chroman is a possible route, it can be challenging to control the regioselectivity. Electrophilic aromatic substitution on the chroman ring can lead to a mixture of isomers (5-bromo-, 6-bromo-, 7-bromo-, and 8-bromo-) and poly-brominated products. The intramolecular cyclization route starting from 2-bromophenol offers better control over the position of the bromine atom.
Q4: What safety precautions should I take when working with brominating agents?
A4: Brominating agents like bromine and N-Bromosuccinimide (NBS) are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be prepared to quench any excess brominating agent with a solution of sodium thiosulfate.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromophenoxy)propan-1-ol
This protocol describes the etherification of 2-bromophenol with 3-bromopropanol.
Materials:
-
2-Bromophenol
-
3-Bromopropanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add 3-bromopropanol (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-bromophenoxy)propan-1-ol. The crude product can be purified by column chromatography if necessary.
Protocol 2: Intramolecular Cyclization to this compound
This protocol describes the acid-catalyzed cyclization of 3-(2-bromophenoxy)propan-1-ol.
Materials:
-
3-(2-bromophenoxy)propan-1-ol
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-(2-bromophenoxy)propan-1-ol (1.0 eq).
-
Add polyphosphoric acid (10 eq by weight) or concentrated sulfuric acid (catalytic to stoichiometric amount) slowly with stirring.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 3: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.[10]
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity of the eluent.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Optimization of Cyclization Conditions for this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | Toluene | 110 | 6 | 65 |
| 2 | PPA | - | 120 | 3 | 80 |
| 3 | AlCl₃ | DCM | RT | 12 | 45 |
| 4 | H₃PO₄ | Xylene | 140 | 4 | 72 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromochroman
Welcome to the technical support center for the purification of 5-Bromochroman. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your downstream applications.
I. Understanding the Molecule: Physicochemical Properties and Stability
Before delving into purification strategies, a foundational understanding of this compound's properties is crucial. The chroman ring system is generally stable, but the presence of the bromine atom and the ether linkage introduces specific considerations.
-
Polarity and Solubility : this compound is a moderately polar compound. The aromatic ring and the bromine atom contribute to its lipophilicity, while the ether oxygen provides a site for hydrogen bonding. This dual nature dictates its solubility in common organic solvents and its behavior during chromatography.
-
Stability : The chroman ring is stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases can potentially lead to ring-opening or other degradation pathways. The carbon-bromine bond can be susceptible to nucleophilic substitution or reduction under certain conditions. Photodegradation is also a potential concern for bromo-aromatic compounds, so it is advisable to protect it from light during storage and purification.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound NMR shows multiple aromatic signals and unreacted starting materials. What are the likely impurities?
A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common synthesis involves the reaction of a brominated phenol with an allylic partner. Potential impurities include:
-
Unreacted Starting Materials: Residual bromophenol or the allylic coupling partner.
-
Positional Isomers: Depending on the directing groups on the phenol, you might have isomers of this compound (e.g., 7-Bromochroman).
-
Dehydration Byproducts: Formation of the corresponding 2H-chromene derivative through the loss of water.
-
Polymerization Products: Acid-catalyzed polymerization of the allylic partner can sometimes occur.
Q2: I'm observing significant tailing of my this compound peak during column chromatography. What is causing this?
A2: Peak tailing in column chromatography is often due to interactions between the analyte and active sites on the stationary phase, or issues with the solvent system. For this compound, this can be caused by:
-
Acidic Silica Gel: The ether oxygen in the chroman ring can interact with acidic silanol groups on the silica surface, leading to tailing.
-
Inappropriate Solvent Polarity: A solvent system that does not adequately solubilize the compound can lead to poor chromatographic behavior.
-
Column Overloading: Exceeding the capacity of your column will result in broad, tailing peaks.
Q3: My yield after column chromatography is significantly lower than expected. Where could my product be going?
A3: Low recovery of this compound from column chromatography can be frustrating. The primary culprits are often:
-
Irreversible Adsorption: Strong interaction with the stationary phase can lead to your product not eluting from the column.
-
Degradation on Silica: Some chroman derivatives can be unstable on silica gel, leading to decomposition during the purification process.[1]
-
Co-elution with Impurities: If your solvent system is not optimized, your product may be eluting with impurities, leading to the discarding of mixed fractions and a lower isolated yield.
Q4: I'm attempting to recrystallize this compound, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the solution is too concentrated, cooled too quickly, or when significant impurities are present. To troubleshoot this:
-
Add More Solvent: Your solution may be supersaturated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Slow Cooling: Rapid cooling favors oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: Consider a different solvent or a co-solvent system.
III. Detailed Purification and Analytical Protocols
This section provides step-by-step methodologies for the purification and purity analysis of this compound.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a primary method for purifying this compound from synthetic impurities.
1. Preparation and Dry Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
- Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
- Remove the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading technique often provides better separation than direct liquid loading.
2. Column Packing and Elution:
- Select a column with an appropriate diameter and length for the amount of material to be purified.
- Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
- Carefully add the dry-loaded sample to the top of the packed column.
- Begin elution with a low polarity solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2).
- Gradually increase the polarity of the eluent as the chromatography progresses to elute the this compound.
3. Fraction Collection and Analysis:
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: Suggested Column Chromatography Parameters for this compound Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Eluent System | Hexane/Ethyl Acetate Gradient | Allows for the separation of non-polar impurities first, followed by the elution of the moderately polar this compound. Start with a low percentage of ethyl acetate (e.g., 2%) and gradually increase to 10-15%. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution. |
| Monitoring | TLC with UV visualization (254 nm) | This compound is UV active, allowing for easy visualization of spots. |
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by flash column chromatography.
Protocol 2: Purification by Recrystallization
If this compound is a solid at room temperature and a suitable solvent is found, recrystallization can be a highly effective and scalable purification method.
1. Solvent Selection:
- Test the solubility of your crude this compound in various solvents at room temperature and at their boiling points.
- An ideal solvent will dissolve the compound when hot but not when cold.
- Common solvent systems to try include hexane/ethyl acetate, ethanol/water, or isopropanol.
2. Recrystallization Procedure:
- Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, you can further cool the mixture in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/System | Rationale |
| Hexane/Ethyl Acetate | A good starting point for moderately polar compounds. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy, then allow to cool. |
| Isopropanol | A single solvent system that can be effective for a range of polarities. |
| Ethanol/Water | For more polar impurities, dissolving in hot ethanol and adding water dropwise until persistent cloudiness is observed can induce crystallization upon cooling. |
Protocol 3: Purity Assessment by HPLC and GC-MS
After purification, it is essential to assess the purity of your this compound.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is an excellent technique for determining the purity of non-volatile compounds like this compound.[2][3]
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
-
Analysis: Purity is typically reported as the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is suitable for analyzing volatile and semi-volatile compounds and can be very effective for identifying low-level impurities.[3]
-
Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
-
Detection: Mass spectrometry to identify compounds by their mass-to-charge ratio.
-
-
Analysis: The total ion chromatogram (TIC) can be used to determine purity by area percentage, and the mass spectra of any impurity peaks can help in their identification.
Logical Flow for Purity Analysis
Caption: Analytical workflow for assessing the purity of this compound.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of Chroman-4-one using HPLC and GC-MS. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of Chroman Derivatives. BenchChem.
-
Beilstein Journal of Organic Chemistry. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols.
-
Organic Chemistry at CU Boulder. Column Chromatography. University of Colorado Boulder.
-
ACS Medicinal Chemistry Letters. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.
-
Wikipedia. Column chromatography.
-
Google Patents. (1992). Method of preparing chroman derivatives, and synthesis intermediates. US5116987A.
-
Reddit. (2019). Column chromatography - which eluent system? r/OrganicChemistry.
-
Molecules. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
-
Beilstein Journal of Organic Chemistry. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols.
-
Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
-
Google Patents. (1978). Process for the preparation of chromane derivatives. KR780000008B1.
-
Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
-
ResearchGate. (2013). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction.
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC.
-
University of Regina. Column chromatography.
-
Pharmaguideline. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
Molecules. (2022). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis.
-
ACS Medicinal Chemistry Letters. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.
-
Google Patents. (2006). Synthesis of 5-bromo phthalide. CN1634906A.
-
Molecules. (2021). NMR of Natural Products as Potential Drugs.
-
MDPI. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.
-
BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
-
Nature Reviews Drug Discovery. (2010). Perspectives on NMR in drug discovery: a technique comes of age.
-
ResearchGate. (2025). cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin.
-
Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
-
ChemRxiv. (2019). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes.
-
Journal of Ethnopharmacology. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
-
Synthesis. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions.
-
BenchChem. (2025). A Comparative Guide to the Validation of 1-Bromo-1-propene Reaction Products by NMR Spectroscopy.
-
PubChem. Bromophenol Blue.
-
Scientific Reports. (2024). A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines.
Sources
Technical Support Center: Strategies to Enhance the Stability of 5-Bromochroman
Welcome to the technical support center for 5-Bromochroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and utilizing this compound in your experiments. Recognizing the challenges associated with the stability of halogenated heterocyclic compounds, this resource offers a structured question-and-answer format to directly address potential issues, ensuring the integrity of your research.
Introduction: Understanding the Stability of this compound
This compound is a valuable intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a chroman core and a bromo substituent on the aromatic ring, presents a unique set of stability considerations. The ether linkage within the chroman ring and the carbon-bromine bond are potential sites for degradation under various experimental conditions. This guide will explore the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ether bond in the chroman ring can undergo cleavage under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aromatic ring and the benzylic carbon of the chroman moiety can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.
-
Photodegradation: Aromatic bromine compounds can be light-sensitive.[1] Exposure to UV radiation can induce cleavage of the C-Br bond, leading to debromination and the formation of radical species that can trigger further decomposition.[2]
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation during storage, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures, typically 2-8°C, are recommended to slow down potential degradation reactions.
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidation.
-
Light: The compound should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.[2]
-
Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces kinetic rate of degradation reactions. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation. |
| Light | Amber vial / Darkness | Prevents photodegradation.[1][2] |
| Moisture | Tightly sealed container | Prevents hydrolysis. |
Q3: I suspect my this compound sample has degraded. How can I detect and identify the degradation products?
A3: Several analytical techniques can be employed to assess the purity of your this compound sample and identify potential degradation products:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to separate and quantify degradation products.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities.[6]
A comparison of the analytical data of a stored sample with that of a freshly purified or newly acquired sample can confirm degradation.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Low yield in a reaction where this compound is a starting material.
-
Potential Cause: Degradation of this compound under the reaction conditions. The chroman ring may be sensitive to the reagents or temperatures used.[7]
-
Recommended Solutions:
-
Reaction Condition Optimization:
-
Temperature: If the reaction is conducted at elevated temperatures, consider if a lower temperature could be effective, potentially with a longer reaction time.
-
pH: Avoid strongly acidic or basic conditions if possible. If the reaction requires such conditions, minimize the reaction time. The stability of the chroman ring can be influenced by pH.[8][9]
-
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation, especially if using catalysts that are sensitive to air.
-
Degassing Solvents: Use degassed solvents to remove dissolved oxygen that could contribute to oxidative side reactions.
-
Purity of Starting Material: Verify the purity of your this compound using the analytical methods mentioned in Q3 before starting the reaction.
-
Issue 2: Formation of unexpected byproducts in my reaction.
-
Potential Cause 1: Debromination. The bromo substituent may be cleaved under certain reductive conditions or in the presence of certain catalysts.
-
Recommended Solutions:
-
Catalyst Screening: If using a transition metal catalyst, screen different ligands and metals. Some catalysts may be more prone to inducing dehalogenation.
-
Reagent Choice: If the reaction involves a reducing agent, consider using a milder one.
-
-
-
Potential Cause 2: Ring-opening of the chroman moiety. This can occur under harsh acidic or basic conditions.
Experimental Protocols
Protocol 1: Small-Scale Stability Test of this compound
This protocol allows you to assess the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your reaction solvent(s)
-
Internal standard (e.g., a stable compound with a distinct NMR signal or HPLC retention time)
-
Small vials
-
Analytical instruments (HPLC or NMR)
Procedure:
-
Prepare a stock solution of this compound and an internal standard in your chosen solvent at a known concentration.
-
Aliquot the solution into several vials.
-
Expose each vial to a different stress condition you want to test (e.g., elevated temperature, exposure to air, exposure to light, presence of acid/base). Keep one vial under ideal conditions (dark, inert atmosphere, room temperature) as a control.
-
At set time points (e.g., 1h, 4h, 24h), take a sample from each vial.
-
Analyze the samples by HPLC or NMR to determine the concentration of this compound relative to the internal standard.
-
A decrease in the relative concentration of this compound indicates degradation.
Protocol 2: Procedure for Degassing a Reaction Solvent
To minimize oxidative degradation, it is crucial to use solvents with low oxygen content.
Materials:
-
Reaction solvent
-
Schlenk flask or a round-bottom flask with a sidearm
-
Source of inert gas (argon or nitrogen) with a bubbler
-
Vacuum pump
Procedure (Freeze-Pump-Thaw Method - for more rigorous degassing):
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a cold bath (e.g., liquid nitrogen).
-
Once frozen, apply a vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove it from the cold bath, allowing the solvent to thaw. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
Visualizing Degradation Pathways and Mitigation Strategies
Caption: Troubleshooting workflow for this compound stability.
References
Sources
- 1. Effects of excited-state structures and properties on photochemical degradation of polybrominated diphenyl ethers: a TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
resolving poor regioselectivity in 5-Bromochroman functionalization
Welcome to the technical support center for resolving poor regioselectivity in 5-Bromochroman functionalization. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting protocols and answers to frequently encountered challenges in a direct question-and-answer format.
I. Understanding the Challenge: The Regiochemistry of this compound
This compound presents a multifaceted challenge for selective functionalization. The molecule possesses several potential reaction sites: the C5-Br bond, the electronically distinct aromatic C-H bonds at C6, C7, and C8, and the aliphatic protons. The inherent electronic properties of the chroman ring system—where the ether oxygen at position 1 is an ortho, para-director activating the C8 and C6 positions—and the properties of the bromo-substituent (a deactivating ortho, para-director) create a complex reactivity landscape. Achieving high regioselectivity is therefore a non-trivial pursuit that requires precise control over reaction conditions and strategy.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments. Each entry explains the underlying chemical principles, provides actionable troubleshooting steps, and outlines expected outcomes.
FAQ 1: My cross-coupling reaction is not working. I'm seeing starting material decomposition or debromination instead of the desired C5-functionalized product. What's going wrong?
Answer:
This is a common issue often related to catalyst activity, stability, and reaction conditions. Palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck are the go-to methods for functionalizing the C5-Br bond.[1][2][3] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2][4] Failure can occur at several points in this cycle.
Causality & Troubleshooting:
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst or may be oxidizing.
-
Solution: Ensure your phosphine ligands are not oxidized and that solvents are rigorously deoxygenated. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes resolve this, though these can be sensitive to air and moisture.
-
-
Poor Oxidative Addition: The first step, insertion of Pd(0) into the C-Br bond, might be sluggish.
-
Solution: While aryl bromides are generally reactive enough, ligand choice is critical. More electron-rich and bulky phosphine ligands (e.g., tri-tert-butylphosphine or SPhos) can accelerate oxidative addition.
-
-
Competing Side Reactions (Debromination): This suggests a competing reductive process. It can be promoted by certain bases, additives, or impurities (e.g., water in Suzuki reactions leading to protodeboronation followed by debromination).
-
Solution:
-
Base Selection: Screen different bases. A weaker base like K₃PO₄ or Cs₂CO₃ might be preferable to stronger bases like NaOH or K₂CO₃ in some cases.[5]
-
Solvent Purity: Ensure anhydrous conditions, especially for Suzuki reactions where water is often a necessary component but in controlled amounts.
-
Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate to minimize side reactions.
-
-
Workflow: Troubleshooting Failed C5 Cross-Coupling
Caption: Troubleshooting workflow for C5 cross-coupling reactions.
FAQ 2: I want to functionalize a C-H bond on the aromatic ring but the reaction keeps occurring at the C5-Br position. How can I achieve C-H activation selectively?
Answer:
This is a classic chemoselectivity problem. The C-Br bond is often more kinetically reactive than the aromatic C-H bonds under typical cross-coupling conditions. To favor C-H activation, you must employ reaction conditions specifically designed for it, which often involve a different catalytic system and the use of directing groups.[6][7]
Causality & Troubleshooting:
-
Reaction Type: Standard cross-coupling reactions (Suzuki, Heck, etc.) are designed to activate C-Halogen bonds.[1][2] You need to use a C-H activation protocol.
-
Lack of Regiocontrol: Without a directing influence, C-H activation on the this compound ring will likely yield a mixture of C6 and C8 products due to the electronic influence of the ether oxygen.
-
Solution: The Power of Directing Groups (DGs). This is the most effective strategy for precise regiocontrol.[6][9][10] A directing group is a functional group installed on the substrate that chelates to the metal catalyst, delivering it to a specific C-H bond, typically in the ortho position.
-
To target the C6 position , you would need to install a directing group at the C5 position (replacing the bromine) or potentially at C7.
-
To target the C8 position , a directing group on the aliphatic ring (e.g., at C4) or on the ether oxygen (if chemically feasible) would be required.
-
Nitrile-based directing groups have been shown to be effective for meta-selective C-H functionalization, which could potentially target the C7 position, a typically difficult position to access.[9]
-
-
Protocol: C6-Selective C-H Borylation using a Directing Group
This hypothetical protocol illustrates the directing group concept. Assume a suitable directing group (e.g., a picolinamide, -NH-Pic) has been installed at a position that directs to C6.
-
Substrate Preparation: Synthesize the 5-Bromo-N-(pyridin-2-yl)chroman-X-amide (where X is the attachment point for the DG).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 equiv), Ir-catalyst precursor [Ir(cod)OMe]₂ (1.5 mol%), and the ligand dtbpy (3.0 mol%).
-
Reagent Addition: Add the borylating agent, bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and an anhydrous solvent such as THF or 1,4-dioxane.
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Workup & Purification: After cooling, the reaction is quenched, extracted, and purified by column chromatography to yield the C6-borylated product. The directing group can then be cleaved.
FAQ 3: I am attempting a C-H functionalization and getting a mixture of C6 and C8 isomers. How can I improve selectivity for one over the other?
Answer:
This is the central regioselectivity challenge for C-H activation on the unsubstituted this compound core. The C6 (para to the ether-O) and C8 (ortho to the ether-O) positions are both electronically activated. Selectivity is often a subtle interplay of sterics and electronics.
Causality & Troubleshooting:
-
Steric Hindrance: The C8 position is flanked by the ether oxygen and the fused aliphatic ring, making it more sterically hindered than the C6 position.
-
Solution: Use a bulkier catalyst system. A catalyst with a large, sterically demanding ligand will preferentially react at the less hindered C6 position. For example, in Pd-catalyzed C-H arylations, switching from a simple ligand like PPh₃ to a bulky "Buchwald" ligand could enhance C6 selectivity.
-
-
Directing Group Strategy: As mentioned in FAQ 2, a directing group is the most reliable way to enforce selectivity.
-
Solution: To selectively functionalize the C8 position , a directing group attached to the C4 position of the chroman ring would be ideal, forcing an ortho-metalation.
-
Solution: To selectively functionalize the C6 position , a directing group would need to be placed to favor this site. A meta-directing template might be engineered to target C6 from the C4 position, though this is more advanced.[9]
-
-
Inherent Reactivity: Some C-H functionalization reactions have intrinsic site preferences.
-
Solution: Explore different reaction types. For instance, Friedel-Crafts type reactions might show a different C6/C8 ratio compared to a metal-catalyzed C-H olefination. Radical-based functionalizations can also exhibit unique regioselectivity patterns governed by factors different from ionic or organometallic reactions.[11][12]
-
Data Table: Expected Regioselectivity under Different Conditions
| Strategy | Target Position | Catalyst/Reagent Example | Key Principle | Expected Outcome |
| Steric Control | C6 | Pd(OAc)₂ + Bulky Ligand (e.g., AdBippyPhos) | The catalyst is too large to easily access the sterically hindered C8 position. | Increased ratio of C6-product over C8-product. |
| Directing Group | C8 | Substrate with DG at C4 + Rh(III) catalyst | Catalyst chelation to the DG forces cyclometalation at the ortho C8-H bond. | High to excellent selectivity for the C8-product. |
| Halogenation | C6/C8 | NBS / Light or Radical Initiator | Radical bromination may show preference based on radical stability. | Often yields mixtures, but selectivity can be tuned by conditions.[13] |
FAQ 4: I'm trying to perform a lithium-halogen exchange on the C5-Br bond, but I'm getting a rearranged product where the functional group ends up at C6. What is happening?
Answer:
You are likely observing a phenomenon known as the "halogen dance."[14][15] This is a base-induced isomerization where a bromine atom "dances" around the aromatic ring. In your case, lithium-halogen exchange at C5 forms a transient aryllithium species. This species can deprotonate the more acidic C6 position, generating a new aryllithium at C6 and transferring the proton to C5. The C6-lithium species is then trapped by the brominating agent in the mixture (e.g., the byproduct alkyl bromide or another molecule of starting material) to give the 6-bromo isomer, which then undergoes the intended reaction.
Causality & Troubleshooting:
-
Thermodynamic vs. Kinetic Control: The halogen dance is often favored under thermodynamic conditions (higher temperatures, longer reaction times). The initially formed C5-lithiated species is the kinetic product, but if it has time to equilibrate, it can rearrange to a more stable lithiated intermediate.
-
Solution 1: Temperature Control: Perform the lithium-halogen exchange at the lowest possible temperature (e.g., -78 °C or even -100 °C) to trap the kinetic C5-lithiated species.[16]
-
Solution 2: Rapid Quenching: Add the electrophile as quickly as possible after the lithiation is complete (often just a few minutes) to trap the C5-lithiated species before it can rearrange.[17]
-
-
Choice of Base/Metalating Agent: Strong, non-nucleophilic lithium amide bases like LDA or LiTMP are notorious for promoting halogen dance reactions via deprotonation pathways.[14] While you are using n-BuLi for exchange, competitive deprotonation can still occur.
-
Solution: Consider alternative metalation methods that are less prone to this rearrangement. For example, a Knochel-type Turbo-Grignard reagent (i-PrMgCl·LiCl) can perform a Br/Mg exchange under milder conditions, and the resulting Grignard reagent is generally less prone to migration than the corresponding aryllithium.
-
Mechanism: The Halogen Dance
Caption: Competing pathways of halogen dance vs. direct functionalization.
III. References
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PubMed. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. [Link]
-
National Institutes of Health. (n.d.). Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. [Link]
-
Semantic Scholar. (n.d.). A simple catalytic method for the regioselective halogenation of arenes. [Link]
-
ResearchGate. (2017). Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted 7,7-Dialkyl-5-chromanones and Related Compounds, New Potassium Channel Activator. [Link]
-
National Institutes of Health. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. [Link]
-
Royal Society of Chemistry. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. [Link]
-
ResearchGate. (n.d.). Decoding Directing Groups and Their Pivotal Role in C−H Activation. [Link]
-
ACS Publications. (n.d.). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. [Link]
-
National Institutes of Health. (n.d.). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. [Link]
-
Royal Society of Chemistry. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]
-
Kobe University Repository. (2023). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. [Link]
-
University of Rhode Island. (n.d.). Development of New Reactions Using C–H Functionalization. [Link]
-
PubMed. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]
-
PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]
-
ResearchGate. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). [Link]
-
ResearchGate. (2008). Selective Halogen Dance Reactions at 5,5'-Dibromo-2,2'-bithiophene. [Link]
-
National Institutes of Health. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. [Link]
-
Taylor & Francis Online. (n.d.). Palladium-catalyzed ortho C–H bond alkylation of benzylamides with α-bromo ketones. [Link]
-
CORE. (n.d.). Gallium(III)-catalysed bromocyanation of alkynes: regio- and stereoselective synthesis of β-bromo-α,β-unsaturated nitri. [Link]
-
PubMed. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. [Link]
-
ResearchGate. (n.d.). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. [Link]
-
ACS Publications. (2017). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. [Link]
-
SpringerLink. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
National Institutes of Health. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
-
Royal Society of Chemistry. (n.d.). Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. [Link]
-
PubMed. (2013). Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. [Link]
-
Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
MDPI. (2022). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]
-
University of Massachusetts Boston. (2012). Catalytic C-H Bond Activation Reactions. [Link]
-
White Rose Research Online. (2015). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. [Link]
-
Royal Society of Chemistry. (2021). The ortho effect in directed C–H activation. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chm.uri.edu [chm.uri.edu]
- 8. collaborate.umb.edu [collaborate.umb.edu]
- 9. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromochroman in Experimental Assays
Introduction:
Welcome to the dedicated technical resource for researchers utilizing 5-Bromochroman. This guide has been developed to address the most frequently encountered challenge with this compound: its limited aqueous solubility. As a hydrophobic molecule, this compound often presents significant hurdles in achieving the desired concentrations in biological and chemical assays, which are predominantly aqueous. This can lead to inconsistent results, underestimated potency, and even complete assay failure.
Based on its structure—a chroman core with a bromine substitution—this compound is predicted to be a non-polar compound with low aqueous solubility. The parent compound, chroman, has a predicted XLogP3 value of 2.5, indicating significant lipophilicity, and the addition of a bromine atom further increases its hydrophobicity. This inherent chemical property is the root cause of the solubility challenges commonly observed.
This troubleshooting center is designed to provide you with a systematic approach to overcoming these solubility issues. We will move beyond simple solvent suggestions to explore the underlying principles of solubility and provide you with a robust toolkit of techniques. Our goal is to empower you to design experiments with confidence, ensuring that the true activity of this compound is accurately measured.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, is precipitating out of my aqueous assay buffer. What is the first thing I should check?
A1: The immediate suspect is almost always the final concentration of your organic co-solvent in the assay buffer. Many researchers successfully dissolve this compound in a neat organic solvent like DMSO but then dilute it into an aqueous buffer, causing the compound to crash out. This is a common issue with hydrophobic compounds when transitioning from a high-solubility organic environment to a low-solubility aqueous one.
Initial Troubleshooting Steps:
-
Calculate the Final Co-solvent Concentration: Determine the percentage (v/v) of your organic solvent (e.g., DMSO, ethanol) in the final assay volume. For many cell-based and enzymatic assays, this concentration should ideally be kept below 1%, and often below 0.5%, to avoid solvent-induced artifacts.
-
Determine the Aqueous Solubility Limit: Before proceeding with your main experiment, perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your assay buffer and visually inspect for precipitation after a short incubation period. This will give you an empirical understanding of its solubility limit under your specific assay conditions.
It is crucial to understand that the solubility of a compound in a neat organic solvent does not guarantee its solubility upon dilution into an aqueous medium. The dramatic change in the dielectric constant of the solvent environment is the primary reason for this precipitation.
Q2: I've confirmed my co-solvent concentration is low, but I'm still seeing precipitation. What are my options for improving the solubility of this compound?
A2: If simple dilution of an organic stock is insufficient, a more systematic approach to formulation is required. The following strategies are presented in order of increasing complexity and potential for altering the assay environment.
While DMSO is a common starting point, it is not always the optimal choice. Different co-solvents can subtly alter the solvation environment and improve solubility.
Recommended Co-solvents for Initial Screening:
| Co-Solvent | Key Properties & Considerations | Typical Starting Concentration Range in Final Assay |
| DMSO | Excellent solubilizing power for many organics. Can be toxic to some cell lines at >0.5%.[1] | 0.1% - 1% |
| Ethanol | Less toxic than DMSO for many biological systems. Can have biological effects at higher concentrations. | 0.1% - 2% |
| PEG 400 | A non-ionic polymer that can improve solubility and reduce precipitation. Generally low toxicity. | 1% - 5% |
| Glycerol | Increases viscosity and can help maintain a stable dispersion. Very low toxicity. | 1% - 10% |
Experimental Workflow for Co-Solvent Screening:
Caption: Workflow for selecting an optimal co-solvent.
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules like this compound, effectively increasing their apparent aqueous solubility.
Key Considerations:
-
Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins.
-
It is essential to work above the CMC for effective solubilization.
-
Always run a surfactant-only control to ensure it does not interfere with your assay.
Recommended Non-ionic Surfactants:
| Surfactant | Typical CMC (in water) | Recommended Concentration Range for Assays |
| Tween® 20 | ~0.006% (w/v) | 0.01% - 0.1% |
| Tween® 80 | ~0.0015% (w/v) | 0.01% - 0.1% |
| Triton™ X-100 | ~0.015% (w/v) | 0.01% - 0.1% |
Protocol for Surfactant-Based Solubilization:
-
Prepare a stock solution of the chosen surfactant in your assay buffer (e.g., 1% w/v).
-
Prepare your this compound stock in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
In a separate tube, add the required volume of the surfactant stock solution to your assay buffer to achieve the desired final concentration (e.g., 0.05%).
-
While vortexing the surfactant-containing buffer, slowly add the this compound stock solution dropwise. This gradual addition is critical for efficient encapsulation within the micelles.
-
Allow the solution to equilibrate for 15-30 minutes before use.
Caption: Micellar solubilization of this compound.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Advantages of Cyclodextrins:
-
Generally have very low toxicity and are well-tolerated in many biological systems.
-
Can improve the stability of the guest molecule.
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (BCD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | High aqueous solubility and low toxicity. Often the first choice for biological applications. |
| Sulfobutylether-β-cyclodextrin (SBEBCD) | High aqueous solubility and can be particularly effective for certain molecules. |
Protocol for Using HPBCD:
-
Prepare a stock solution of HPBCD in your assay buffer (e.g., 10-20% w/v). The high concentration is often necessary to drive the complexation.
-
Prepare a concentrated stock of this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.
-
Add the this compound stock directly to the HPBCD solution.
-
Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
This resulting solution, now containing the this compound:HPBCD complex, can be diluted into your final assay buffer.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: This is a common strategy for ionizable compounds, but it is not applicable to this compound. This compound is a neutral molecule and lacks any acidic or basic functional groups that can be protonated or deprotonated. Therefore, altering the pH of your assay buffer will not have a significant impact on its intrinsic solubility. Attempting to do so may only serve to alter your assay conditions without providing any benefit.
Summary of Recommended Approaches
The following flowchart provides a decision-making framework for addressing this compound solubility issues.
Caption: Decision tree for troubleshooting this compound solubility.
References
-
Chroman Physicochemical Properties: PubChem. (n.d.). Chroman. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
This compound Physicochemical Properties: ChemBK. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
General Principles of Solubility for Drug Discovery: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Solubility of Bromo-Aromatic Compounds: Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved January 12, 2026, from [Link]
-
DMSO as a Solvent: ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved January 12, 2026, from [Link]
Sources
how to minimize byproduct formation in 5-Bromochroman synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of 5-Bromochroman. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and achieve high yields of your target compound.
Introduction: The Chemistry of Chroman Bromination
The synthesis of this compound typically involves the direct bromination of chroman using an electrophilic bromine source, most commonly N-Bromosuccinimide (NBS). The reaction proceeds via an electrophilic aromatic substitution mechanism. The ether oxygen of the chroman ring is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs the incoming electrophile (bromine) to specific positions.[1][2]
The primary challenge in this synthesis is controlling the regioselectivity to favor the formation of the desired 5-bromo isomer over other possible isomers and polybrominated species.
Visualizing the Reaction Pathway and Potential Byproducts
To understand and troubleshoot the synthesis, it's crucial to visualize the reaction mechanism and the formation of potential byproducts.
Figure 1: Overview of the this compound synthesis and potential byproduct pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound and a Mixture of Isomers
Q1: My reaction is producing a mixture of brominated chromans. How can I improve the selectivity for the 5-bromo isomer?
A1: Achieving high regioselectivity is the primary challenge in this synthesis. The ether oxygen in chroman directs bromination to the ortho and para positions. The para-position (C6) and the ortho-position (C8) are electronically favored. However, steric hindrance from the dihydropyran ring can influence the substitution pattern. To favor the 5-position, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) as it provides a low, steady concentration of bromine, which can improve selectivity.[3]
-
Solvent Effects: The choice of solvent can significantly impact the regioselectivity of electrophilic aromatic bromination. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are often used. Polar aprotic solvents like acetonitrile can also be employed and may alter the selectivity profile.[4]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product. Higher temperatures can lead to a mixture of isomers.
Q2: I'm observing significant amounts of what I believe to be 6-Bromochroman and 8-Bromochroman. How can I confirm their presence and separate them?
A2: The presence of isomeric byproducts is a common issue.
-
Identification: The most reliable method for identifying isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The ¹H NMR and ¹³C NMR spectra of each isomer will have a unique set of chemical shifts and coupling patterns for the aromatic protons and carbons.[6][7][8] Comparing your experimental spectra to literature values or using predictive software can help in assignment.
-
Separation: Separating closely related isomers like bromochromans can be challenging but is often achievable using column chromatography.[9][10][11][12] A high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically required. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before attempting a large-scale separation.
Issue 2: Formation of Dark, Tarry, or Insoluble Byproducts
Q3: My reaction mixture is turning dark and I'm getting a lot of insoluble material. What is causing this and how can I prevent it?
A3: The formation of dark, tarry substances is often due to polymerization or degradation of the starting material or product. This can be triggered by a few factors:
-
Acid-Catalyzed Polymerization: The reaction can generate HBr as a byproduct, which can catalyze the polymerization of the chroman ring system. To mitigate this, you can add a non-nucleophilic base, such as sodium carbonate or potassium carbonate, to the reaction mixture to act as an acid scavenger.
-
Radical Polymerization: Although less common in electrophilic aromatic substitution, radical pathways can be initiated by light or heat, leading to polymerization. Conducting the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and maintaining a low temperature can help prevent this.
-
Over-bromination: The formation of di- and polybrominated products can sometimes lead to less soluble, darker materials. Using a stoichiometric amount (or a slight excess) of the brominating agent and adding it portion-wise can help control the reaction and prevent over-bromination.
Issue 3: Incomplete Reaction or Low Conversion
Q4: My reaction is not going to completion, and I'm recovering a significant amount of starting material (chroman). What can I do to improve the conversion?
A4: Low conversion can be due to several factors:
-
Purity of Reagents: Ensure that your chroman is pure and that the N-Bromosuccinimide is of high quality. Impurities in NBS can affect its reactivity.
-
Reaction Time and Temperature: The reaction may require a longer reaction time or a slight increase in temperature to go to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Activation of the Brominating Agent: For less reactive aromatic systems, a catalyst may be necessary to activate the brominating agent.[13][14][15] However, for an activated system like chroman, this is generally not required and may lead to over-bromination.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions.
Protocol 1: Synthesis of this compound using N-Bromosuccinimide
This protocol aims to provide a general procedure for the synthesis of this compound with an emphasis on minimizing byproduct formation.
Materials:
-
Chroman
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve chroman (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: While stirring, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4] Combine the fractions containing the desired this compound product and concentrate under reduced pressure.
Protocol 2: Purification of this compound by Column Chromatography
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system for separation by running TLC plates of the crude mixture with varying ratios of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation: Identifying Your Product and Byproducts
Accurate identification of the desired product and potential byproducts is critical. Below is a table summarizing the expected ¹H NMR chemical shifts for the aromatic protons of this compound and its likely isomeric byproducts. Note that exact chemical shifts can vary depending on the solvent and spectrometer.
| Compound | Aromatic Proton | Expected Chemical Shift (δ, ppm) |
| This compound | H-6 | ~7.2 ppm (d) |
| H-7 | ~6.8 ppm (t) | |
| H-8 | ~7.0 ppm (d) | |
| 6-Bromochroman | H-5 | ~7.1 ppm (d) |
| H-7 | ~7.3 ppm (dd) | |
| H-8 | ~6.7 ppm (d) | |
| 8-Bromochroman | H-5 | ~7.0 ppm (d) |
| H-6 | ~6.9 ppm (t) | |
| H-7 | ~7.1 ppm (d) |
References
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. The Halogenation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting unexpected NMR shifts in 5-Bromochroman
Welcome to the technical support resource for 5-Bromochroman. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common and unexpected issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound. My approach is to move beyond simple problem-solution pairs and delve into the underlying physical and chemical principles governing the spectral behavior of this molecule, empowering you to make informed decisions in your experimental work.
Introduction: The Unique Spectral Nature of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a halogenated aromatic ring fused to a dihydropyran ring, presents a unique set of considerations for NMR analysis. The electronic effects of the bromine atom and the ether oxygen, combined with the conformational flexibility of the heterocyclic ring, can lead to spectra that are more complex than initially anticipated. This guide will address the most frequent challenges, providing both diagnostic procedures and the scientific rationale behind them.
Structure and Typical NMR Data
Before troubleshooting the unexpected, we must establish a baseline. Below is the structure of this compound with standard numbering and a table of typical chemical shifts.
Figure 1: Structure of this compound
A simple representation of the this compound scaffold with IUPAC numbering.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are approximate values based on standard spectral data for similar structures and may vary with solvent and concentration.[2][3][4]
| Position | Proton (¹H) δ (ppm) | Multiplicity | Integration | Carbon (¹³C) δ (ppm) |
| 2 | ~4.20 | t | 2H | ~66.5 |
| 3 | ~2.05 | m | 2H | ~22.0 |
| 4 | ~2.80 | t | 2H | ~24.0 |
| 6 | ~7.20 | d | 1H | ~129.0 |
| 7 | ~6.75 | t | 1H | ~121.0 |
| 8 | ~6.85 | d | 1H | ~117.0 |
| 4a | - | - | - | ~123.0 |
| 5 | - | - | - | ~115.0 |
| 8a | - | - | - | ~154.0 |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aromatic signals are shifted significantly from the expected values. Why is this happening?
A1: This is a common and insightful observation. Unexpected shifts in the aromatic region (H-6, H-7, H-8) are typically due to intermolecular interactions or the specific magnetic environment created by the NMR solvent.
Root Causes & Explanations:
-
Solvent Effects (Anisotropic Effects): Aromatic solvents like benzene-d₆ or pyridine-d₅ do not create a uniform (isotropic) magnetic environment. Instead, they induce their own magnetic field.[5] Solute molecules will orient themselves relative to the solvent to minimize electronic repulsion, often leading to specific solvent-solute complexes.[6] If a proton on this compound lies within the shielding cone of the benzene ring (above or below the plane), its signal will shift upfield (lower ppm).[6][7] Conversely, protons near the edge of the solvent ring will be deshielded and shift downfield. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can be a powerful tool for signal assignment but can be confusing if unexpected.[7]
-
Concentration Effects: At high concentrations, this compound molecules can interact with each other through π-stacking of the aromatic rings.[8] This self-association creates a local magnetic environment similar to that of an aromatic solvent, causing concentration-dependent chemical shifts.[9]
-
Incorrect Referencing: While basic, improper referencing to Tetramethylsilane (TMS) or the residual solvent peak is a frequent source of error.[10]
A logical workflow for troubleshooting unexpected aromatic ¹H NMR shifts.
Q2: The signals for the aliphatic protons (positions 2, 3, 4) are broad, or their splitting is more complex than a simple triplet/multiplet.
A2: This is often related to the dynamic conformational behavior of the dihydropyran ring. This six-membered heterocyclic ring is not planar and exists in a rapid equilibrium between different conformations, typically half-chair or boat forms.[11]
Root Causes & Explanations:
-
Conformational Exchange: If the rate at which the ring flips between conformations is on the same timescale as the NMR experiment, it can lead to significant signal broadening.[11] At room temperature, you might be in an intermediate exchange regime.
-
Diastereotopicity: The two protons on C-2 and C-3 are diastereotopic. This means that due to the chiral nature of the molecule (even as a racemate), they are chemically non-equivalent. One proton is 'axial-like' and the other is 'equatorial-like'. They will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on the adjacent carbon, leading to more complex splitting patterns than simple first-order analysis would predict.[11]
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause all peaks to be broad and distorted. This is an instrumental, not a chemical, cause.[12]
This is the definitive experiment to diagnose conformational exchange.[13]
-
Sample Preparation: Prepare a sample of this compound (5-10 mg) in a suitable solvent with a wide liquid range, such as toluene-d₈ or acetone-d₆.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) after careful shimming. This is your reference.
-
Cooling the Sample: Decrease the probe temperature in 10-15 °C increments. Allow the sample to equilibrate for at least 10 minutes at each new temperature. Re-shim the spectrometer at each step, as field homogeneity is temperature-dependent.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.
-
Analysis:
-
Coalescence: As you cool the sample, you may observe the broad signals first broaden further until they merge into a single, very broad hump (the coalescence temperature).
-
Sharpening: Upon further cooling, the exchange slows down sufficiently on the NMR timescale, and the broad signal will resolve into two (or more) distinct, sharp signals corresponding to the individual conformers. The integration of these signals can be used to determine the relative population of each conformer.
-
Q3: I see more signals in my spectrum than expected for a pure compound. What are they?
A3: The presence of extra signals is a clear indication of impurities, which can originate from the synthesis or handling of the sample.
Root Causes & Explanations:
-
Synthetic Impurities: The bromination of chroman can sometimes lead to side products.[14] Common impurities include:
-
Unreacted Chroman: The starting material.
-
Regioisomers: Bromination at other positions (e.g., 6- or 7-Bromochroman), although 5-bromination is often directed by the synthesis method.
-
Di-brominated products: e.g., 5,7-Dibromochroman.
-
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) are often difficult to remove completely and are a very common source of extra peaks.[9]
-
Degradation: Although chromans are generally stable, prolonged exposure to air, light, or acid/base could potentially lead to degradation products.
Sources
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- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 13. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Catalyst Loading for 5-Bromochroman Coupling
Welcome to the Technical Support Center for optimizing catalyst loading in 5-Bromochroman coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical class of chemical transformations. We will move beyond simple procedural lists to explore the underlying principles that govern these reactions, empowering you to make informed decisions in your experimental design.
Foundational Concepts: Understanding the this compound Coupling Landscape
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatization through cross-coupling reactions is a common strategy for accessing novel chemical entities. The efficiency of these transformations is highly dependent on the catalyst system, particularly the catalyst loading. While various coupling reactions can be employed (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), they all share a common reliance on a palladium catalyst.[1]
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2] The catalyst loading, expressed in mole percent (mol %) relative to the limiting reagent, directly influences the concentration of the active catalytic species and, consequently, the reaction rate and overall efficiency.[3]
The Importance of Catalyst Loading Optimization
Optimizing catalyst loading is a critical exercise in process development for several reasons:
-
Economic Viability: Palladium is a precious metal, and minimizing its usage is crucial for cost-effective synthesis, especially on a larger scale.
-
Product Purity: High catalyst loadings can lead to increased levels of residual palladium in the final product, which is often undesirable, particularly in pharmaceutical applications.[3]
-
Byproduct Formation: Excessive catalyst concentrations can sometimes promote unwanted side reactions, such as homocoupling of the coupling partner.[4][5]
-
Reaction Efficiency: While a higher catalyst loading can increase the reaction rate, there is often a point of diminishing returns. An optimized loading will achieve a desirable reaction time without unnecessary excess.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of catalyst loading for this compound coupling reactions in a question-and-answer format.
Q1: My this compound coupling reaction shows low or no conversion. Should I simply increase the catalyst loading?
A1: While insufficient catalyst is a possible cause, it's not always the optimal solution.[4] Before increasing the catalyst loading, consider the following factors:
-
Catalyst Activation and Deactivation: Is your active Pd(0) species being generated efficiently from the precatalyst?[6] Conversely, is the catalyst deactivating prematurely? The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[7]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the active palladium species and facilitating the elementary steps of the catalytic cycle.[8] For an electron-rich and somewhat sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than simpler ligands like triphenylphosphine (PPh₃).[9][10]
-
Reaction Conditions: Temperature, solvent, and base are all critical parameters. Ensure your solvent is anhydrous and properly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[11] The choice of base is also crucial and can significantly impact the reaction outcome.[12]
-
Purity of Starting Materials: Impurities in your this compound or coupling partner can poison the catalyst.
Troubleshooting Workflow:
A troubleshooting workflow for low conversion.
Experimental Protocol: Small-Scale Catalyst Loading Screen
-
Setup: In a glovebox or under a positive pressure of inert gas (e.g., Argon), arrange a series of reaction vials.
-
Reagents: To each vial, add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in an anhydrous, degassed solvent (e.g., dioxane). Add the appropriate volumes to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, and 5 mol %). Maintain a constant Pd:Ligand ratio (typically 1:1.1 to 1:2).
-
Reaction: Add the reaction solvent to each vial, seal, and heat to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1, 4, 12, 24 hours) by TLC or LC-MS.
-
Analysis: Compare the conversion and product formation across the different catalyst loadings to identify the optimal range.
Q2: I'm observing significant formation of a debrominated 5-chroman byproduct. What is the cause and how can I minimize it?
A2: The formation of a debrominated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[13] It arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species. This Pd-H species can be generated from various sources, including the solvent, base, or even the phosphine ligand.
Strategies to Minimize Debromination:
-
Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents (like water or alcohols), can promote the formation of Pd-H species.[13] Consider using a weaker, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is rigorously dried.
-
Ligand Selection: The ligand can influence the propensity for debromination. Highly basic phosphine ligands can sometimes be problematic. Screening different ligand classes may be beneficial.
-
Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway.[13] Try running the reaction at a lower temperature for a longer period.
Q3: For a Suzuki-Miyaura coupling of this compound, I see a lot of homocoupling of my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[11]
Mitigation Strategies:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen.[11] This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes reduce homocoupling.
-
Choice of Base: The base can influence the rate of homocoupling. Anhydrous carbonate or phosphate bases are generally preferred.[11]
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium precatalysts and ligands.
Q4: What is a typical starting catalyst loading for a this compound coupling, and what is considered a "low" loading?
A4: A typical starting point for catalyst loading in exploratory reactions is often in the range of 1-5 mol % of the palladium precursor.[14] For many modern, highly active catalyst systems utilizing bulky, electron-rich ligands, loadings of 0.5-2 mol % are common for achieving good yields.[15] A "low" catalyst loading is generally considered to be below 1 mol %, with some highly optimized systems operating in the parts-per-million (ppm) range, although this is more common in large-scale industrial processes.[3]
Table 1: General Catalyst Loading Ranges for Different Coupling Reactions
| Coupling Reaction | Typical Catalyst Loading (mol %) | Notes |
| Suzuki-Miyaura | 0.5 - 3 | Highly efficient with modern ligands.[9][14] |
| Buchwald-Hartwig | 1 - 5 | Can be sensitive to substrate and amine coupling partner.[16][17] |
| Sonogashira | 1 - 5 | Often requires a copper co-catalyst.[18][19] |
| Heck | 1 - 5 | Can be sensitive to steric hindrance around the double bond.[7][20] |
Visualizing the Process: Experimental Workflow
A generalized experimental workflow for this compound coupling.
Concluding Remarks
The optimization of catalyst loading for this compound coupling reactions is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental principles of the catalytic cycle and the roles of the various reaction components, researchers can effectively troubleshoot common issues and develop robust, efficient, and economical synthetic methods. This guide provides a framework for this process, but it is important to remember that each specific substrate combination may require unique optimization.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalysts for the Suzuki-Miyaura reaction of heteroaryl chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1843-1875. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5483-5491. [Link]
-
Selt, M., & Hartwig, J. F. (2022). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 144(30), 13341-13365. [Link]
-
ResearchGate. (n.d.). Ligand effects on the catalytic activity in the three-component coupling reactions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Shabani, S., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 137(31), 9901-9908. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. [Link]
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- 6. Yoneda Labs [yonedalabs.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Heck Reaction [organic-chemistry.org]
Technical Support Center: 5-Bromochroman & Its Air and Moisture Sensitivity
Welcome to the technical support center for 5-Bromochroman. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a substituted chroman, this compound is a valuable building block, particularly in the synthesis of pharmaceuticals and biologically active compounds. However, its utility is matched by its sensitivity to atmospheric conditions, which can often be a source of experimental variability and frustration.
This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the challenges associated with the air and moisture sensitivity of this compound, ensuring the success and reproducibility of your experiments.
I. Understanding the Instability of this compound
The structure of this compound, featuring a bromine atom on the aromatic ring and an ether linkage within the heterocyclic system, gives rise to its reactivity and, consequently, its sensitivity. While aryl bromides are generally more stable than alkyl bromides, the overall molecule can be susceptible to degradation through several pathways when exposed to air and moisture.
A. Hydrolysis: The primary concern with moisture is the potential for hydrolysis. Although the C-Br bond on the aromatic ring is relatively robust, trace moisture can become a significant issue in reactions that require anhydrous conditions, such as Grignard reagent formation. Water will quench the Grignard reagent as it forms, preventing its reaction with the desired electrophile and leading to low or no yield.
B. Oxidation: The chroman ring system can be susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of various degradation products, potentially including ring-opening or the introduction of hydroxyl groups, which will complicate purification and reduce the yield of the desired product.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the handling and use of this compound.
Q1: How should I properly store this compound?
A1: this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture. The container should be tightly sealed. For long-term storage, keeping it in a desiccator at room temperature is recommended. One supplier suggests storing it under an inert gas at room temperature.
Q2: I opened my bottle of this compound on the bench. Is it still usable?
A2: Brief exposure to the atmosphere is not ideal but may be tolerable for less sensitive applications. However, for reactions that require strictly anhydrous conditions, such as Grignard reagent formation, it is highly recommended to use a freshly opened bottle or to handle the reagent using proper air-free techniques, such as in a glovebox or under a positive pressure of inert gas.
Q3: What are the visible signs of this compound degradation?
A3: Pure this compound is typically a clear liquid or a low-melting solid. Discoloration (e.g., developing a yellow or brown tint) can be an indicator of degradation. The presence of solid precipitates in a liquid sample could also suggest the formation of insoluble byproducts.
Q4: Can I purify this compound if I suspect it has degraded?
A4: Yes, purification is possible. Depending on the nature of the impurities, techniques like vacuum distillation or column chromatography can be effective. However, it is crucial to carry out these purification steps under anhydrous conditions to prevent further degradation.
III. Troubleshooting Guide for Common Reactions
The sensitivity of this compound often manifests as problems in subsequent reactions. This section provides troubleshooting guidance for two common applications: Grignard reactions and Suzuki-Miyaura cross-coupling reactions.
A. Troubleshooting Grignard Reagent Formation with this compound
The formation of a Grignard reagent from this compound is notoriously difficult to initiate and sustain due to the reagent's sensitivity to moisture and the stability of the aryl bromide.
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate (no exotherm, no change in appearance). | 1. Wet glassware or solvent: Trace amounts of water will quench the Grignard reaction. 2. Inactive magnesium surface: Magnesium turnings can have an oxide layer that prevents reaction. 3. Insufficient activation: The initiation of the reaction may not have been successful. | 1. Ensure absolute dryness: Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly distilled, anhydrous ether or THF. 2. Activate the magnesium: Crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface. Alternatively, use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Initiate with sonication: Placing the reaction flask in an ultrasonic bath can sometimes help to initiate the reaction. |
| Reaction starts but then stops. | 1. Moisture introduced during the reaction: Contamination from the atmosphere or reagents. 2. Formation of byproducts: Side reactions can coat the magnesium surface, preventing further reaction. | 1. Maintain a positive inert gas pressure: Ensure a steady flow of argon or nitrogen throughout the reaction. 2. Dilution: Adding more anhydrous solvent can sometimes help to dissolve any passivating byproducts. |
| Low yield of the desired product after reaction with an electrophile. | 1. Incomplete Grignard formation: Not all of the this compound was converted to the Grignard reagent. 2. Wurtz coupling (homo-coupling): The Grignard reagent can react with unreacted this compound. | 1. Titrate the Grignard reagent: Before adding the electrophile, titrate a small aliquot of the Grignard solution to determine its concentration. This will allow for a more accurate stoichiometry in the subsequent step. 2. Slow addition of this compound: Add the this compound solution slowly to the activated magnesium to maintain a low concentration of the aryl bromide and minimize homo-coupling. |
Experimental Workflow: Grignard Reagent Formation
Caption: Interdependencies for successful Suzuki coupling.
IV. Best Practices for Handling and Storage
To minimize the impact of air and moisture sensitivity, adhere to the following best practices:
-
Work under an inert atmosphere: Whenever possible, handle this compound in a glovebox or on a Schlenk line.
-
Use dry, degassed solvents: Ensure all solvents are thoroughly dried and degassed before use.
-
Use oven-dried glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Seal containers properly: After use, flush the headspace of the container with an inert gas before sealing. Parafilm can be used for extra protection on short-term storage.
-
Purchase in appropriate quantities: To avoid repeated openings of a large container, purchase this compound in quantities that are suitable for your immediate experimental needs.
By understanding the inherent sensitivities of this compound and implementing these rigorous handling and experimental techniques, you can significantly improve the reliability and success of your synthetic work.
V. References
-
Li, C. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(15). [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Bonesi, M., et al. (2020). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 9(11), 1129. [Link]
-
Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis? ResearchGate. [Link]
-
van Boom, J. H., et al. (2000). Synthesis of 2-substituted chromenes via ring-closing metathesis and stable 1-benzopyrylium ions. Tetrahedron Letters, 41(31), 5979–5983. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]
-
Mellin, C., et al. (1996). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 39(24), 4868–4878. [Link]
-
Gevorgyan, V., et al. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. Angewandte Chemie International Edition, 64(31), e202306564. [Link]
-
ChemBK. (n.d.). 2H-1-Benzopyran, 5-bromo-3,4-dihydro-. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. [Link]
-
Fleming, F. F., et al. (2020). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Chemistry – A European Journal, 26(68), 15855–15860. [Link]
-
El-Agamey, A., & El-Faham, A. (2020). Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls. Antioxidants, 9(3), 199. [Link]
-
Gabbutt, C. D., et al. (1999). Synthesis and reactivity of some 3,4-dibromo-2H-benzopyrans: The generation and reactions of 3,4-didehydro-2H-benzopyran. Tetrahedron, 55(34), 10467-10480. [Link]
-
Posner, G. H., et al. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]
-
Arnold, W. A., & McNeill, K. (2013). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology Letters, 1(1), 85–89. [Link]
-
Fiveable. (n.d.). Organometallic Coupling Reactions. [Link]
-
Albrecht, A., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(45), 28213–28217. [Link]
-
Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(45), 28213-28217. [Link]
-
NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2022). 12.1: Organometallic reactions. [Link]
-
Bumagin, N.A., et al. (1987). Reactions of organometallic compounds catalyzed by transition metal complexes. XIV. Selection of reagents in the reactions of organometallic compounds with organic
Technical Support Center: Improving Experimental Reproducibility with 5-Bromochroman
Welcome to the technical support center for 5-Bromochroman. As Senior Application Scientists, we understand that achieving reproducible results is paramount to your research success. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered when working with this compound, a key heterocyclic building block in pharmaceutical and drug discovery research.[1][2]
Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Section 1: Purity, Handling, and Storage
Ensuring the integrity of your starting material is the first and most critical step towards reproducibility. The stability and purity of this compound can be compromised by improper handling and storage.
Q1: My reaction yield is inconsistent, and I suspect the starting material. How can I verify the purity of this compound and ensure its stability?
A1: This is a common and critical issue. The purity of your this compound directly impacts reaction outcomes, including yield and side product formation.[3]
Verification of Purity: Before use, especially when opening a new bottle or using an older reagent, it is best practice to verify its purity.
-
Appearance: Visually inspect the material. It should be a consistent solid. Any discoloration or change in appearance from the manufacturer's description could indicate degradation.
-
Analytical Characterization: For definitive purity assessment, the following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound, GC-MS can separate impurities and provide mass information for identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and detect impurities. The presence of unexpected peaks indicates contamination.[5]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can effectively quantify the purity of your sample.[6]
-
Proper Storage and Handling: this compound's stability is sensitive to atmospheric conditions.
-
Inert Atmosphere: The manufacturer recommends storing this compound under an inert gas (e.g., argon or nitrogen) at room temperature.[2] This prevents potential oxidation or reaction with atmospheric moisture.
-
Desiccation: Store the container in a desiccator to minimize exposure to water vapor, which can introduce a nucleophile that may compete in your reaction.
-
Handling: When weighing and transferring the reagent, do so in a controlled environment, preferably a glove box or under a stream of inert gas. Minimize the time the container is open to the atmosphere.
| Property | Value | Significance for Handling & Storage |
| Molecular Formula | C₉H₉BrO | Indicates the presence of a bromine atom, which can influence reactivity.[2] |
| Molecular Weight | 213.07 g/mol | Essential for accurate molar calculations.[2] |
| Boiling Point | 274.6°C at 760 mmHg | High boiling point suggests low volatility at room temperature.[2] |
| Storage Condition | Store in an inert gas at room temperature. | Critical for preventing degradation from air and moisture.[2] |
Section 2: Reaction Setup and Execution
Reproducibility is often lost due to subtle variations in reaction setup and conditions. A systematic and controlled approach is essential.
Q2: I am experiencing low yields in my cross-coupling reaction with this compound. What are the most common causes and how can I troubleshoot this?
A2: Low yields in reactions involving aryl bromides are a frequent challenge.[3] The issue can typically be traced back to reaction conditions, reagent quality, or catalyst activity.[7]
Systematic Troubleshooting for Low Yields:
-
Reagent and Solvent Purity:
-
Solvents: Ensure solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Impurities in solvents can poison catalysts or react with reagents.[3]
-
Other Reagents: The purity of all other reactants, bases, and ligands is just as important as the purity of your this compound.
-
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to incomplete reactions or product decomposition.[3] Systematically screen a range of temperatures to find the optimum. For chroman synthesis, microwave irradiation has been shown to improve yields in some cases by allowing for rapid heating to elevated temperatures.[7][8][9]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Stopping the reaction too early or letting it run too long can decrease the yield of the desired product.
-
Atmosphere Control: Many cross-coupling reactions, particularly those using palladium or nickel catalysts, are sensitive to oxygen.[3] Ensure your reaction is set up under a strictly inert atmosphere. This involves using Schlenk techniques or a glovebox.
-
-
Catalyst and Ligand Choice:
-
Catalyst Activity: The choice of catalyst and ligand is crucial. For aryl bromides, different palladium or nickel catalysts may exhibit vastly different activities.[10][11] If you suspect catalyst inactivity, consider using a fresh batch or trying a different catalyst system.
-
Ligand Selection: The ligand can significantly influence the outcome of a cross-coupling reaction. Factors to consider include the ligand's steric and electronic properties.
-
Below is a workflow to systematically address low-yield issues.
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Q3: My reaction is generating multiple side products, making purification difficult. What could be the cause?
A3: The formation of side products often points to issues with reaction selectivity, stability of intermediates or products, or the presence of impurities.
-
Side Reactions: The functional groups on this compound or your other reactants might be undergoing unintended reactions. Consider if protecting groups are necessary for sensitive moieties.[7]
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[3] Monitoring the reaction over time by TLC or LC-MS can reveal if the product forms and then degrades. If so, a shorter reaction time or milder workup conditions may be required.
-
Thermodynamic vs. Kinetic Control: Some reactions can yield different products depending on the conditions. Reactions run at lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.[12]
Section 3: Workup and Purification
A significant loss of product and introduction of impurities can occur during the workup and purification stages. A well-designed protocol is key to preserving your yield and purity.
Q4: I am losing a significant amount of my product during the aqueous workup and extraction. What can I do to improve recovery?
A4: Product loss during workup is a frustrating but solvable problem. The cause is often related to the product's solubility or stability.[13]
-
Check Aqueous Layer: Your product might have some solubility in the aqueous layer. Before discarding it, take a small sample of the aqueous layer, extract it with a small amount of a different, more polar organic solvent, and analyze the extract by TLC to see if your product is present.[13]
-
Emulsion Formation: Emulsions can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
pH Sensitivity: Your product may be sensitive to acidic or basic conditions used in the workup.[13] If you suspect this, test the stability of your product in a small-scale experiment by exposing it to the acidic or basic solution and monitoring for decomposition by TLC. If it is unstable, use a milder quenching agent or a neutral wash.
-
Solvent Choice for Extraction: Ensure you are using an appropriate extraction solvent. If your product is highly polar, a solvent like dichloromethane or ethyl acetate may be more effective than less polar solvents like hexanes.
Q5: I am having trouble purifying my this compound derivative by column chromatography. The product either streaks or co-elutes with impurities. What are my options?
A5: Column chromatography can be challenging, especially with closely related impurities.
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems (eluent) to improve separation. A good starting point is to find a solvent system that gives your product an Rf value of ~0.3 on TLC.
-
Silica Gel Quality: Ensure you are using high-quality silica gel and that it is properly packed. Deactivated silica (by adding a small amount of triethylamine to the eluent, for example) can be useful for basic compounds.
-
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other methods:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[7] This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out.
-
Distillation: If your product is a liquid with a suitable boiling point, distillation (simple, fractional, or Kugelrohr) can be an excellent purification method.[14]
-
Preparative TLC or HPLC: For small quantities of material or very difficult separations, preparative TLC or HPLC can provide high-purity samples.
-
Caption: A decision tree for selecting an appropriate purification method.
Section 4: General Experimental Protocol
This section provides a generalized, robust protocol for a Suzuki cross-coupling reaction using this compound. The principles outlined here can be adapted to other cross-coupling reactions.
Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3 equivalents)
-
Toluene (anhydrous)
-
Ethanol
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to this compound).
-
Add ethanol (typically 10-25% of the toluene volume).
-
Add the 2M aqueous Na₂CO₃ solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
-
Section 5: Safety Precautions
Working with this compound and its derivatives requires adherence to standard laboratory safety procedures.
Q6: What are the primary safety hazards associated with this compound and related reagents?
A6: While a specific safety data sheet (SDS) for this compound was not found in the search, data for structurally similar bromo-organic compounds indicate several potential hazards.[15][16][17]
-
Irritation: Bromo-compounds can be irritating to the skin, eyes, and respiratory tract.[15][17]
-
Harmful if Swallowed: Ingestion may cause irritation to mucous membranes.[15]
-
Combustibility: Some related compounds are listed as combustible.[16] Keep away from heat, sparks, and open flames.
Recommended Safety Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[15]
-
Spill Cleanup: In case of a spill, use an inert absorbent material (e.g., sand or vermiculite) for cleanup.[15] Do not allow the material to enter drains.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's regulations.
Always consult the specific Safety Data Sheet (SDS) for every chemical used in your experiment before starting work.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). This compound | 319478-14-3.
- MySkinRecipes. (n.d.). This compound.
- Safety Data Sheet. (n.d.). 5-Bromo-1-pentene.
- Sigma-Aldrich. (2014). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Chroman Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-chlorothiophene.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
- Reddit. (2022). Tips on how to approach aromatic heterocyclic mechanisms?
- Organic Syntheses. (n.d.). Procedure for distillation.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- RSC Publishing. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- National Institutes of Health. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC.
- BenchChem. (n.d.). Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene.
- PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- BenchChem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
- ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione.
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- 8. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Refinement of Workup Procedures for 5-Bromochroman Reactions
Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in reactions involving 5-Bromochroman. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimental workup procedures. The information herein is designed to enhance the purity, yield, and efficiency of your synthetic transformations.
I. Troubleshooting Guide: Common Issues in this compound Reaction Workups
This section addresses specific problems that may arise during the workup of reactions involving this compound, offering explanations and actionable solutions.
Q1: My final 5-substituted chroman product is contaminated with a significant amount of the dehalogenated (des-bromo) byproduct. What is the likely cause and how can I prevent this?
A1: The presence of a dehalogenated byproduct, where the bromine atom at the 5-position is replaced by hydrogen, is a common issue, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[1] This side reaction, known as hydrodehalogenation, reduces the yield of your desired product.[1][2]
Root Causes:
-
Formation of Palladium-Hydride Species (Pd-H): The primary culprit is often the formation of a palladium-hydride species within the catalytic cycle.[1] This reactive intermediate can then transfer a hydride to the this compound, leading to the undesired dehalogenation. Sources of hydride can include:
-
Solvents: Alcohols (e.g., isopropanol, ethanol) and even trace amounts of water can act as hydride donors.[1]
-
Bases: Certain bases, especially those containing β-hydrogens like sodium tert-butoxide (NaOtBu), can generate Pd-H species.[1]
-
Reagents: Boronic acids in Suzuki couplings can undergo protodeboronation, and additives like formic acid or formate salts are known hydride sources.[1]
-
Preventative & Remedial Strategies:
-
Solvent Choice: Employ anhydrous solvents and consider using aprotic solvents like toluene, dioxane, or THF. If a protic co-solvent is necessary, minimize its amount.
-
Base Selection: Opt for bases less prone to generating hydrides, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly in Suzuki couplings.[3]
-
Ligand Selection: The choice of phosphine ligand in palladium catalysis is crucial. Sterically hindered and electron-rich ligands can promote the desired reductive elimination over competing side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.
Q2: I'm observing a persistent emulsion during the aqueous workup of my this compound reaction. How can I effectively break this emulsion and improve phase separation?
A2: Emulsion formation is a frequent challenge in the workup of many organic reactions, and it can be particularly problematic when dealing with amphiphilic byproducts or when using certain solvents.[4][5]
Strategies for Breaking Emulsions:
-
Addition of Brine: The most common and often effective method is to add a saturated aqueous solution of sodium chloride (brine).[6] The increased ionic strength of the aqueous phase helps to break up the emulsion.
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gentle swirling or inverting the funnel can minimize emulsion formation.[6]
-
Filtration through Celite®: Passing the entire emulsified mixture through a pad of Celite® can help to break the emulsion by providing a large surface area for the droplets to coalesce.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of diethyl ether to an ethyl acetate extraction) can sometimes disrupt the emulsion.
-
Centrifugation: If the emulsion is persistent and the scale of the reaction allows, centrifugation can be a highly effective method to force phase separation.
Q3: After my column chromatography purification of a 5-aryl chroman derivative from a Suzuki coupling, I'm still seeing impurities in my NMR spectrum. What are common co-eluting impurities and how can I improve my purification?
A3: In Suzuki-Miyaura couplings, several byproducts can be generated that may have similar polarities to the desired product, making them difficult to separate by standard column chromatography.
Common Co-eluting Impurities:
-
Homocoupled Boronic Acid: The boronic acid reagent can couple with itself to form a biaryl byproduct.
-
Protodeboronated Starting Material: The boronic acid can be replaced by a hydrogen atom, leading to the corresponding arene.[6]
-
Triphenylphosphine Oxide (TPPO): If triphenylphosphine (PPh₃) based palladium catalysts are used, the resulting TPPO can be a persistent and often co-eluting impurity.[4][5]
Enhanced Purification Techniques:
| Technique | Description | Reference |
| Modified Workup for Boronic Acid Residues | After the initial aqueous workup, washing the organic layer with a dilute aqueous solution of a base (e.g., 1M NaOH) can help to remove unreacted boronic acid and its byproducts by converting them into their more water-soluble boronate salts. | [4] |
| Removal of Triphenylphosphine Oxide (TPPO) | TPPO can sometimes be removed by precipitation. After concentrating the reaction mixture, suspending the residue in a non-polar solvent like pentane or a mixture of pentane/ether and filtering can cause the TPPO to precipitate out.[4] | [4] |
| Recrystallization | If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities and obtaining a highly pure product. | [7] |
| Preparative TLC or HPLC | For small-scale reactions or particularly challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent separation. |
Q4: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives low yields. What adjustments can I make to the workup and reaction conditions?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[8][9]
Optimization Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. For coupling with primary amines, bidentate ligands like BINAP or DPPF, or sterically hindered monodentate ligands from the Buchwald or Hartwig groups, are often more effective than first-generation catalysts.[8][10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, be mindful of the potential for dehalogenation with NaOtBu.[1]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[9]
-
Workup Considerations: The workup for a Buchwald-Hartwig reaction typically involves filtering the reaction mixture through a pad of Celite® to remove the palladium catalyst, followed by an aqueous extraction.[11] If the product amine is basic, an acidic wash (e.g., dilute HCl) should be avoided as it will protonate the product and pull it into the aqueous layer. A neutral or slightly basic wash is preferable.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and purification of this compound and its derivatives.
Q1: What are the general safety precautions I should take when working with this compound and its reactions?
A1: As with any chemical reaction, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all reactions and manipulations of this compound and its reagents in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all other reagents before starting any experiment to be aware of specific hazards and handling procedures.
Q2: What is a standard workup procedure for a Suzuki-Miyaura reaction involving this compound?
A2: A generalized workup procedure for a Suzuki-Miyaura coupling is as follows:
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[11][12]
-
Washing: Wash the combined organic layers sequentially with water and then brine.[6] This helps to remove inorganic salts and residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[11]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[6][11]
Q3: How can I effectively remove residual palladium catalyst from my final product?
A3: Residual palladium can be problematic, especially for downstream applications in drug development.
-
Filtration through Celite®: A simple and common method is to dilute the reaction mixture with an organic solvent and filter it through a pad of Celite®.[6][11] This will remove precipitated palladium black.
-
Activated Carbon: Treatment of the crude product solution with activated carbon can help to adsorb residual palladium.
-
Palladium Scavengers: For applications requiring very low palladium levels, commercially available palladium scavengers (resins with functional groups that chelate palladium) can be used.
III. Visualized Workflows
General Workup and Purification Workflow
Caption: Generalized workflow for the workup and purification of this compound reaction products.
Troubleshooting Logic for Dehalogenation
Caption: Decision tree for troubleshooting dehalogenation in this compound reactions.
IV. References
-
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde - Benchchem. Available at:
-
Preventing dehalogenation of 5-Bromo-2-isobutoxybenzonitrile - Benchchem. Available at:
-
Organic Reaction Workup Formulas for Specific Reagents. Available at:
-
Process for the preparation of 5-bromophthalide - Google Patents. Available at:
-
3-Bromochroman-4-one - PMC - NIH. Available at:
-
How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at:
-
Laboratory procedure for the selective bromination of 2,2-dimethylchroman-4-one. - Benchchem. Available at:
-
Buchwald–Hartwig amination - Wikipedia. Available at:
-
Dehalogenation - Wikipedia. Available at:
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at:
-
5 Gr 12 PS - Reactions in Organic Chemistry - Dehydrohalogenation Elimination Reaction. Available at:
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at:
-
Suzuki Coupling - Organic Chemistry Portal. Available at:
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at:
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at:
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:
-
Technical Support Center: Workup Procedures for Reactions Containing (Z)-2-bromo-2-butene - Benchchem. Available at:
-
Dehalogenation Reaction I Alkyl Halide I Particles Academy - YouTube. Available at:
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC - NIH. Available at:
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available at:
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at:
-
(PDF) Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor - ResearchGate. Available at:
-
Organic Reaction Workup Guide | PDF | Solvent - Scribd. Available at:
-
About Workup - Department of Chemistry : University of Rochester. Available at:
-
Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! - YouTube. Available at:
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchGate. Available at:
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems - YouTube. Available at:
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis - YouTube. Available at:
-
Sirtuin 2 - Wikipedia. Available at:
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at:
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troubleshooting mass spectrometry fragmentation of 5-Bromochroman
Welcome to the technical support center for the mass spectrometry analysis of 5-Bromochroman. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established principles of mass spectrometry and extensive experience with the analysis of halogenated heterocyclic compounds.
I. Understanding the Fragmentation of this compound: A Predictive Approach
Key Molecular Features Influencing Fragmentation:
-
Bromine Isotope Pattern: Bromine has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in a characteristic isotopic pattern for the molecular ion (M+•) and any bromine-containing fragments, appearing as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[5][6] The presence of this M+• and M+2 peak is a key diagnostic feature for this compound.
-
Chroman Ring System: The chroman structure, a bicyclic ether, is prone to specific fragmentation pathways, including retro-Diels-Alder (RDA) reactions and the loss of small neutral molecules.[1]
-
Carbon-Bromine Bond: The C-Br bond is relatively weak and susceptible to cleavage.[7]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometry analysis of this compound.
Q1: What is the expected molecular ion peak (M+•) for this compound?
The molecular formula for this compound is C9H9BrO. The expected molecular ion peaks will be a doublet at approximately m/z 212 and 214, corresponding to the 79Br and 81Br isotopes, respectively. The relative intensity of these peaks should be roughly 1:1.
Q2: I am not observing the characteristic 1:1 M+•/M+2 isotope pattern. What could be the issue?
Several factors could lead to a distorted or absent isotopic pattern:
-
Low Signal Intensity: If the signal-to-noise ratio is poor, the M+2 peak may be difficult to distinguish from the baseline noise.[8]
-
Co-eluting Interferences: A co-eluting compound with a similar m/z value can interfere with the isotopic pattern.
-
In-source Fragmentation: If the ionization energy is too high, the molecular ion may fragment completely in the source, leading to a very weak or absent molecular ion peak.[9]
Q3: What are the most likely fragmentation pathways for this compound under Electron Ionization (EI)?
Based on the structure, the following fragmentation pathways are predicted:
-
Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment at m/z 133.
-
Retro-Diels-Alder (RDA) Reaction: The chroman ring can undergo a characteristic RDA reaction, leading to the loss of ethene (C2H4, 28 Da). This would produce a fragment ion at m/z 184/186.
-
Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) can occur, leading to a fragment at m/z 132.[10]
The following Graphviz diagram illustrates these predicted pathways:
Caption: Predicted EI fragmentation of this compound.
Q4: How would the fragmentation differ with a soft ionization technique like Electrospray Ionization (ESI)?
ESI is a soft ionization technique that typically results in less fragmentation compared to EI.[11] With ESI, you are more likely to observe the protonated molecule [M+H]+ at m/z 213/215. Fragmentation in ESI-MS/MS (tandem mass spectrometry) would likely involve the loss of small neutral molecules.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the mass spectrometry analysis of this compound.
Problem 1: Poor or No Signal
| Possible Cause | Troubleshooting Steps |
| Sample Concentration | Ensure your sample is at an appropriate concentration. Too dilute may result in a weak signal, while too concentrated can cause ion suppression.[8] |
| Ionization Efficiency | Optimize the ionization source parameters. For ESI, adjust spray voltage, gas flows, and temperatures. For EI, check the filament and electron energy.[8] |
| Instrument Contamination | A dirty ion source, transfer line, or mass analyzer can suppress the signal. Follow the manufacturer's guidelines for cleaning.[1] |
| Leaks in the System | Air leaks can significantly impact sensitivity. Check for leaks using a leak detector, paying close attention to gas connections and seals.[3] |
Problem 2: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Steps |
| Calibration Issues | Perform a mass calibration using an appropriate calibration standard across the desired mass range.[8] |
| Instrument Drift | Temperature fluctuations or electronic instability can cause mass drift. Allow the instrument to stabilize and recalibrate if necessary. |
| Space Charge Effects | High ion density in the mass analyzer can lead to mass shifts. Reduce the sample concentration or ion accumulation time. |
Problem 3: Unexpected Peaks or High Background
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Vials | Run a blank analysis of your solvent to check for contaminants. Use high-purity, LC-MS grade solvents. |
| Column Bleed (GC-MS) | Condition the GC column according to the manufacturer's instructions. An old or damaged column may need to be replaced.[1] |
| Metabolite Interference (LC-MS) | In biological samples, metabolites can interfere with the analysis. Optimize chromatographic separation to resolve the parent drug from its metabolites.[12] |
| In-source Fragmentation | If observing fragments that should only appear in MS/MS, reduce the ionization energy or cone voltage to minimize in-source fragmentation.[9] |
The following workflow can guide your troubleshooting process for unexpected peaks:
Caption: Troubleshooting workflow for unexpected peaks.
IV. Experimental Protocols
Protocol 1: Basic GC-MS Analysis of this compound
-
Sample Preparation: Dissolve this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 10-100 µg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation: Dissolve this compound in methanol or acetonitrile to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray ionization (ESI).
-
Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: Select precursor ion m/z 213 and 215, apply collision energy (e.g., 15-30 eV) and scan for product ions.
-
V. References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]
-
ResearchGate. (2016). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Request PDF.
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2018). Interference by Metabolites and the Corresponding Troubleshooting During the LC-MS/MS Bioanalysis of G004, a Bromine-Containing Hypoglycemic Agent. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
University of Calgary. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Request PDF.
-
ResearchGate. (2015). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Request PDF.
-
NIST WebBook. (n.d.). 4-Chromanol. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved from [Link]
-
PubMed. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Retrieved from [Link]
-
R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
Office of Justice Programs. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
-
Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Download Scientific Diagram.
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
-
University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
YouTube. (2018). 14.5 Isotope Effects in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of coumarin and its derivatives. Download scientific diagram.
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of Synthesized 5-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged structure in medicinal chemistry, integral to numerous biologically active compounds.[1] 5-Bromochroman, a key intermediate, serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules, including those with potential cardiovascular and central nervous system activity.[2] Its precise structure is paramount to the desired downstream chemical transformations and ultimate biological activity. Therefore, rigorous structural validation of synthesized this compound is not merely a procedural step but a cornerstone of synthetic success and experimental reproducibility.
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of synthesized this compound. It offers a detailed examination of expected versus experimental data and presents the underlying rationale for these powerful validation methods.
The Imperative of Multi-faceted Structural Validation
Relying on a single analytical technique for structural elucidation is fraught with peril. Each method probes different aspects of a molecule's constitution, and only a collective, multi-faceted approach can provide the unambiguous confirmation required in research and development. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the gold standard for comprehensive validation.
Primary Validation Workflow: A Step-by-Step Technical Guide
The following sections detail the experimental protocols and expected data for the structural validation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.[3][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the oxygen of the chroman ring.[6]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~7.2-7.3 | Doublet (d) | 1H |
| H-7 | ~6.7-6.8 | Triplet (t) | 1H |
| H-8 | ~7.0-7.1 | Doublet (d) | 1H |
| H-4 (OCH₂) | ~4.2-4.3 | Triplet (t) | 2H |
| H-3 (CH₂) | ~2.0-2.2 | Multiplet (m) | 2H |
| H-2 (CH₂) | ~2.8-2.9 | Triplet (t) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[7] Each unique carbon atom in a molecule gives a distinct signal, making it an excellent tool for confirming the number and types of carbon atoms present.[8]
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[8]
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. Proton-decoupled spectra are standard, resulting in singlets for each carbon to simplify the spectrum.[7]
-
Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation and corrections.
The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in this compound. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[9]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-8a (C-O) | ~155-157 |
| C-4a | ~120-122 |
| C-5 (C-Br) | ~115-117 |
| C-6 | ~130-132 |
| C-7 | ~122-124 |
| C-8 | ~128-130 |
| C-2 (OCH₂) | ~65-67 |
| C-3 (CH₂) | ~22-24 |
| C-4 (CH₂) | ~28-30 |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is invaluable for determining the molecular weight and can provide information about the elemental composition.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
A key feature to look for in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
| Ion | Expected m/z | Relative Abundance |
| [C₉H₉⁷⁹BrO]⁺ | 212 | ~100% |
| [C₉H₉⁸¹BrO]⁺ | 214 | ~98% |
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Place the sample in an IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]
The IR spectrum of this compound will show characteristic absorption bands for the C-H, C-O, and C-Br bonds, as well as the aromatic ring.
| Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-2960 |
| C-O-C stretch (ether) | ~1200-1250 |
| C-Br stretch | ~500-600 |
| Aromatic C=C bends | ~1450-1600 |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.[13]
Visualizing the Validation Workflow
Alternative and Complementary Validation Techniques
While the four techniques described form the core of structural validation, other methods can provide complementary information.
| Technique | Information Provided | When to Use |
| 2D NMR (COSY, HSQC, HMBC) | Provides information on the connectivity between protons and carbons. | For complex structures or to unambiguously assign all signals. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule in the solid state. | When a single crystal of sufficient quality can be grown. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.). | To confirm the empirical formula. |
Conclusion
The structural validation of synthesized this compound is a critical process that underpins the reliability of subsequent research and development. A comprehensive approach utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system, where the data from each technique corroborates the others. By understanding the principles and expected outcomes of each method, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the integrity of their scientific endeavors.
References
- Benchchem. Cross-validation of synthesis methods for substituted chromanones.
- MySkinRecipes. This compound.
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- OpenStax. 13.4 Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry LibreTexts. 6.
- Oregon St
- Unknown Source. 13C-NMR.
- OpenOChem Learn. Primer on ¹³C NMR Spectroscopy.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.
- University of Calgary. Infrared Spectroscopy.
- LibreTexts. 5.2 Mass Spectrometry.
- Doc Brown's Advanced Organic Chemistry.
- Unknown Source. Introduction to Spectroscopy V: Mass Spectrometry.
- Unknown Source. INFRARED SPECTROSCOPY (IR).
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
Sources
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- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
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- 11. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 5-Bromochroman for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the chroman scaffold is a privileged structure, forming the core of numerous biologically active molecules. The targeted introduction of a bromine atom at the 5-position of the chroman ring system yields 5-Bromochroman, a key intermediate for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries. The strategic placement of the bromine atom significantly influences the pharmacological profile of the final compounds. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering experimental insights and data to inform the selection of the most appropriate method for your research needs.
Introduction: The Strategic Importance of this compound
This compound serves as a versatile building block in organic synthesis. The carbon-bromine bond at the 5-position is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The chroman moiety itself is found in a range of natural products and synthetic compounds with activities including antioxidant, anticancer, and anti-inflammatory properties. Therefore, efficient and selective access to this compound is of paramount importance.
This guide will dissect two distinct approaches to its synthesis:
-
Route 1: Direct Electrophilic Aromatic Bromination of Chroman. A direct, one-step approach that leverages the inherent reactivity of the chroman ring.
-
Route 2: Regioselective Synthesis via Intramolecular Cyclization. A multi-step, but more controlled, approach that builds the chroman ring from a pre-brominated precursor.
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding of their respective advantages and limitations.
Route 1: Direct Electrophilic Aromatic Bromination of Chroman
This approach is the most direct method to introduce a bromine atom onto the chroman scaffold. It relies on the principles of electrophilic aromatic substitution (EAS), where the aromatic ring of chroman acts as a nucleophile, attacking an electrophilic bromine species.
Chemical Principles and Mechanistic Insights
The ether oxygen atom of the chroman ring is an activating group, donating electron density to the aromatic ring through resonance. This activation directs incoming electrophiles to the ortho and para positions. In the case of chroman, the positions ortho to the ether oxygen are C-8 and C-5 (if considering the numbering relative to the oxygen), while the para position is C-6. Consequently, the direct bromination of chroman is expected to yield a mixture of isomeric products, primarily 5-bromo-, 6-bromo-, and 8-bromochroman.[1] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.[2]
The choice of brominating agent and reaction conditions can influence the regioselectivity to some extent, although achieving high selectivity for the 5-position is inherently challenging with this method. Common brominating agents for this type of transformation include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS).[3][4]
Diagram of the Electrophilic Aromatic Bromination of Chroman
Caption: Synthetic pathway for the direct bromination of chroman.
Experimental Protocol: Bromination of Chroman with N-Bromosuccinimide (NBS)
Materials:
-
Chroman
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve chroman (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomeric products.
Advantages and Disadvantages of Route 1
| Feature | Assessment |
| Number of Steps | 1 |
| Atom Economy | High |
| Reagent Accessibility | Chroman and NBS are readily available. |
| Yield | Moderate to good total yield of brominated products. |
| Regioselectivity | Poor; yields a mixture of isomers requiring careful separation. |
| Purification | Challenging due to the similar polarities of the isomeric products. |
| Scalability | Potentially difficult to scale up due to the need for chromatographic separation of isomers. |
Route 2: Regioselective Synthesis via Intramolecular Cyclization
This multi-step route offers a more controlled and regioselective synthesis of this compound. The strategy involves the initial preparation of a phenol derivative with the bromine atom already in the desired position, followed by the construction of the chroman ring through an intramolecular cyclization. A common and effective method for this cyclization is the Mitsunobu reaction.[5]
Chemical Principles and Mechanistic Insights
The synthesis begins with a Williamson ether synthesis between 2-bromophenol and a suitable three-carbon electrophile, such as 3-bromo-1-propanol, to form the key intermediate, 3-(2-bromophenoxy)propan-1-ol. This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating 2-bromophenol with a base, acts as a nucleophile.[2]
The subsequent intramolecular cyclization of 3-(2-bromophenoxy)propan-1-ol to this compound can be efficiently achieved using the Mitsunobu reaction.[5][6][7][8] In this reaction, the alcohol is activated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The triphenylphosphine and DEAD react to form a phosphonium salt, which then activates the hydroxyl group of the propanol side chain, converting it into a good leaving group. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide moiety to form the chroman ring.[8]
Diagram of the Regioselective Synthesis of this compound
Caption: A two-step, regioselective synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Intramolecular Mitsunobu Cyclization
Step 1: Synthesis of 3-(2-bromophenoxy)propan-1-ol
Materials:
-
2-Bromophenol
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone, add 2-bromophenol (1.0 eq.).
-
Add 3-bromo-1-propanol (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude 3-(2-bromophenoxy)propan-1-ol, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
Materials:
-
3-(2-bromophenoxy)propan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-bromophenoxy)propan-1-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Advantages and Disadvantages of Route 2
| Feature | Assessment |
| Number of Steps | 2 |
| Atom Economy | Moderate; generates stoichiometric byproducts (e.g., triphenylphosphine oxide). |
| Reagent Accessibility | All starting materials and reagents are commercially available. |
| Yield | Good to excellent yields for both steps. |
| Regioselectivity | Excellent; the position of the bromine is pre-determined. |
| Purification | Generally straightforward, with byproducts that are often easily separated. |
| Scalability | The Mitsunobu reaction can be challenging to scale up due to the formation of byproducts and the exothermic nature of the reaction. |
Comparative Analysis and Conclusion
The choice between direct bromination and a multi-step cyclization approach for the synthesis of this compound is a classic example of the trade-off between reaction efficiency and selectivity in organic synthesis.
| Parameter | Route 1: Direct Bromination | Route 2: Intramolecular Cyclization |
| Starting Material | Chroman | 2-Bromophenol, 3-Bromo-1-propanol |
| Key Reagents | Br₂/FeBr₃ or NBS | K₂CO₃, PPh₃, DIAD |
| Number of Steps | 1 | 2 |
| Overall Yield | Variable, depends on isomer separation | Good to Excellent |
| Regioselectivity | Poor | Excellent |
| Purification | Difficult (Isomer separation) | Straightforward |
| Scalability | Challenging | Moderate |
| Ideal Application | Rapid, small-scale synthesis where isomer separation is feasible. | Large-scale synthesis requiring high purity and regioselectivity. |
Expert Recommendation:
For researchers and drug development professionals requiring high-purity this compound, especially for use in subsequent high-stakes reactions like cross-couplings, Route 2: Regioselective Synthesis via Intramolecular Cyclization is the superior choice. While it involves an additional synthetic step, the excellent regioselectivity eliminates the need for tedious and often inefficient isomer separation, leading to a more reliable and ultimately more efficient process for obtaining the desired product in a pure form. The control over the bromine position from the outset is a significant advantage that outweighs the increased step count.
Route 1: Direct Electrophilic Aromatic Bromination may be considered for initial exploratory studies where a mixture of isomers can be tolerated or for the synthesis of a reference standard. However, for any application where regiochemical purity is critical, the challenges associated with product isolation make this route less desirable.
By carefully considering the specific requirements of your project, including scale, purity, and available resources, you can select the synthetic strategy that best aligns with your research goals.
References
- On the bromination of pyrano[3,2-f]chromenes rel
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Mitsunobu reaction - Wikipedia.
- 2-Bromo-6-nitrophenol synthesis - ChemicalBook.
- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison - Benchchem.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Mitsunobu and Related Reactions: Advances and Applic
- Mitsunobu Reaction - Organic Chemistry Portal.
- Mitsunobu Reaction - Master Organic Chemistry.
- o-BROMOPHENOL - Organic Syntheses Procedure.
- A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing.
- An In-depth Technical Guide to the Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanism - Benchchem.
- Electrophilic Aromatic Substitution - University of California, Irvine.
- Visible light-induced intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides: efficient construction of 2-azaspiro[4.
- Predict the major products of bromination of the following compounds - Pearson+.
- p-BROMOPHENOL - Organic Syntheses Procedure.
- Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system - ResearchG
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google P
- Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage - The Royal Society of Chemistry.
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Introduction: The Chroman Scaffold and the Strategic Role of Bromination
An In-Depth Comparative Guide to Brominated Chromans in Biological Assays: A Focus on 5-Bromochroman and Its Isomers
The chroman ring system, a core component of many natural products like vitamin E, is a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for developing a wide range of biologically active compounds, including antioxidant, anticancer, anti-inflammatory, and neuroprotective agents[1][2]. A key strategy for modulating the therapeutic potential of the chroman scaffold is halogenation, with bromination being a particularly effective approach. The introduction of a bromine atom can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These changes can, in turn, enhance binding affinity to biological targets, improve membrane permeability, and influence metabolic stability.
This guide provides a comparative analysis of this compound versus other brominated chroman isomers in key biological assays. We will delve into the structure-activity relationships (SAR) that govern their performance, with a focus on enzyme inhibition, anticancer, and antioxidant activities. By synthesizing data from authoritative studies, we aim to provide researchers and drug development professionals with a clear understanding of how the position of the bromine atom on the chroman ring dictates biological efficacy.
Comparative Biological Activity: The Critical Impact of Bromine's Position
The substitution pattern of bromine on the chroman's aromatic ring is a critical determinant of its biological activity. While direct comparative data for this compound is less prevalent in the literature, extensive research on other isomers, particularly those based on the chroman-4-one core, provides a strong foundation for understanding the underlying SAR principles.
Enzyme Inhibition: A Case Study in SIRT2
Sirtuin 2 (SIRT2), a histone deacetylase, has emerged as a significant target for cancer and neurodegenerative diseases[3][4]. Chroman-4-ones have been identified as potent and selective SIRT2 inhibitors, and their activity is heavily influenced by bromination[3][5][6].
Studies consistently show that large, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring are highly favorable for potent SIRT2 inhibition[3][6]. The bromine atom, with its electron-withdrawing nature and size, fits this requirement perfectly. For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one study, with an IC₅₀ value of 1.5 μM[3]. Another study highlighted that a 6-bromo-8-chloro-chroman-4-one derivative (IC₅₀ 1.8 μM) was more than twice as active as the lead compound, suggesting a potential halogen bonding interaction between the halide at the 6-position and the enzyme's backbone[5].
While data for this compound in this context is scarce, the established SAR suggests that substitution at the 6- and 8-positions is optimal for this specific target. This indicates that this compound may exhibit lower, though not necessarily insignificant, SIRT2 inhibitory activity compared to its 6-bromo and 8-bromo counterparts.
Table 1: Comparative SIRT2 Inhibitory Activity of Brominated Chroman-4-one Derivatives
| Compound | Substitution Pattern | SIRT2 IC₅₀ (μM) | Reference |
| Lead Compound 1a | 8-bromo-6-chloro-2-pentyl | 4.5 | [3] |
| Derivative 6i | 6-bromo-8-chloro | 1.8 | [5] |
| Most Potent Inhibitor | 6,8-dibromo-2-pentyl | 1.5 | [3] |
Anticancer and Antiproliferative Activity
The anticancer effects of brominated chromans often correlate with their enzyme inhibitory activity. The potent SIRT2 inhibition by 6- and 8-brominated chroman-4-ones leads to significant antiproliferative effects in cancer cell lines such as breast cancer (MCF-7) and lung carcinoma (A549)[5]. Similarly, brominated plastoquinone analogs, which share structural similarities with chromans, have demonstrated remarkable cytotoxic activity against a panel of cancer cell lines, inducing cell cycle arrest and oxidative stress in MCF-7 cells[7].
Another mechanism involves the inhibition of ATP-binding cassette (ABC) transporters like ABCG2, which contribute to multidrug resistance in cancer. A study on chromone derivatives found that a 5-(4-bromobenzyloxy) substituent was crucial for the potent inhibition of ABCG2-mediated drug efflux[8]. While this involves bromination on a side chain rather than the core ring, it underscores the general importance of bromine in designing effective anticancer agents based on the chroman scaffold.
Table 2: Anticancer Activity of Brominated Chroman-Related Compounds
| Compound Class | Cancer Cell Line | Activity Metric | Value (μM) | Reference |
| Chroman Carboxamide 5k | MCF-7 (Breast) | GI₅₀ | 40.9 | [9] |
| Chroman Carboxamide 5l | MCF-7 (Breast) | GI₅₀ | 41.1 | [9] |
| Brominated Plastoquinone (BrPQ5) | Various | GI₅₀ | 1.55 - 4.41 | [7] |
Antioxidant Activity
The chroman ring is the core of α-tocopherol (Vitamin E), the most potent lipid-soluble antioxidant in humans. Chemical modification of this scaffold, including bromination, can modulate its antioxidant properties. Studies on related flavonoid structures have shown that bromination can significantly enhance antioxidant activity[10][11].
The introduction of bromine atoms, typically at the C6 and C8 positions, increases the lipophilicity of the molecule. This allows the brominated compounds to diffuse more easily through cellular membranes, potentially increasing their intracellular concentration and protective effects[10][11]. Furthermore, brominated derivatives often exhibit superior radical scavenging activity compared to their parent compounds in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical method[11][12][13]. This enhanced activity is attributed to the electronic effects of the bromine atom on the phenolic hydroxyl groups, which are key to the radical scavenging mechanism.
Visualizing the Process: Workflows and Pathways
To better understand the evaluation and mechanism of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Simplified pathway of SIRT2 inhibition by brominated chromans in cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed methodologies for key assays are provided below.
Protocol 1: SIRT2 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from methodologies described for evaluating chroman-4-one inhibitors.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human SIRT2 enzyme.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2 substrate)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (brominated chromans) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions into the assay buffer to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
25 µL of Assay Buffer
-
5 µL of test compound dilution (or DMSO for control wells)
-
10 µL of NAD⁺/Substrate mixture (final concentrations typically 500 µM NAD⁺ and 100 µM substrate)
-
-
Enzyme Addition: To initiate the reaction, add 10 µL of diluted SIRT2 enzyme (final concentration ~10-20 ng/µL) to each well. For a "no enzyme" control, add 10 µL of assay buffer instead.
-
Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes to allow the developer to work.
-
Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each compound concentration relative to the "DMSO only" control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating antioxidant activity.[12][13]
Objective: To measure the capacity of a test compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (brominated chromans) dissolved in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well clear microplates
-
UV-Vis microplate reader (absorbance at ~517 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Assay Setup: In each well of the 96-well plate, add:
-
100 µL of the test compound dilution (or methanol for the blank control).
-
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Scavenging against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion and Future Perspectives
The biological activity of brominated chromans is profoundly dictated by the position of the bromine substituent. Extensive research on chroman-4-ones demonstrates a clear preference for bromination at the 6- and 8-positions to achieve potent SIRT2 inhibition and corresponding anticancer effects.[3][5] In contrast, studies on related flavonoids suggest that bromination at these same positions can enhance antioxidant potential by increasing lipophilicity and radical scavenging capability.[10][11]
While this compound itself is not as extensively studied as its isomers, the established structure-activity relationships provide a strong predictive framework. It is likely to be biologically active but may be less potent than 6- or 8-bromo isomers in assays where electronic effects and specific steric interactions at those positions are paramount (e.g., SIRT2 inhibition). However, its unique electronic and steric profile could confer selectivity for other, less-explored biological targets.
Future research should focus on the direct, side-by-side comparison of all mono-brominated chroman isomers (5-, 6-, 7-, and 8-bromo) across a wide panel of biological assays. This would provide a definitive and comprehensive understanding of their SAR and could uncover novel therapeutic applications for isomers that have historically received less attention.
References
-
Title: Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 Source: PubMed URL: [Link]
-
Title: Antimicrobial and antioxidant activities of substituted halogenated coumarins Source: ResearchGate (PDF) URL: [Link]
-
Title: Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction Source: PubMed URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Structure and antioxidant activity of brominated flavonols and flavanones Source: PubMed URL: [Link]
-
Title: Synthesis of chromans and flavanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter Source: ScienceDirect URL: [Link]
-
Title: Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs Source: ResearchGate URL: [Link]
-
Title: Structure and antioxidant activity of brominated flavonols and flavanones Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products Source: PMC - NIH URL: [Link]
-
Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes Source: PubMed URL: [Link]
-
Title: Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity Source: PMC - NIH URL: [Link]
-
Title: Research progress in biological activities of isochroman derivatives Source: PubMed URL: [Link]
-
Title: Research progress in biological activities of isochroman derivatives Source: ResearchGate URL: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Bromochroman and Its Positional Isomers: A Guide for Drug Development Professionals
The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including vitamin E. The introduction of a bromine atom to this privileged structure offers a powerful tool for modulating its physicochemical properties and pharmacological effects. This guide provides a comprehensive comparative analysis of 5-Bromochroman and its positional analogs—6-Bromochroman, 7-Bromochroman, and 8-Bromochroman. We will delve into their synthesis, physicochemical characteristics, and a comparative evaluation of their anticancer, anti-inflammatory, and neuroprotective activities, supported by experimental data from the literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chroman-based therapeutics.
Introduction to Brominated Chromans
Chroman, a bicyclic ether, is a versatile heterocyclic scaffold. The strategic placement of a bromine atom on the aromatic ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This alteration of electronic and steric properties can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will focus on the comparative aspects of the four key positional isomers of monobrominated chroman, providing a framework for understanding their structure-activity relationships (SAR).
Physicochemical Properties: A Comparative Overview
The position of the bromine atom on the chroman ring subtly influences its physicochemical properties, which in turn can affect its biological activity. While extensive experimental data for all isomers is not available in a single comparative study, we can infer trends based on general principles of organic chemistry.
| Property | This compound | 6-Bromochroman | 7-Bromochroman | 8-Bromochroman |
| Molecular Formula | C₉H₉BrO | C₉H₉BrO | C₉H₉BrO | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol [1] | 213.07 g/mol | 213.07 g/mol | 213.07 g/mol |
| Boiling Point | 274.6°C at 760 mmHg[1] | Not Reported | Not Reported | Not Reported |
| Predicted Lipophilicity (cLogP) | Higher | Moderate | Lower | Higher |
| Predicted Dipole Moment | Moderate | Lower | Higher | Moderate |
Note: Predicted values are based on computational models and may vary from experimental results. The lipophilicity and dipole moment are influenced by the position of the electron-withdrawing bromine atom and its interplay with the ether oxygen.
Synthesis of Bromochroman Isomers: A Comparative Approach
The synthesis of bromochroman isomers typically involves the bromination of a chroman or a precursor, followed by necessary functional group manipulations. The regioselectivity of the bromination is a key challenge and often depends on the starting material and the brominating agent used.
General Synthetic Strategies
A common route to chromans involves the intramolecular cyclization of a substituted phenoxypropanol or a related derivative. Bromination can be performed on the phenol starting material or on the formed chroman ring.
Below is a generalized workflow for the synthesis of bromochroman isomers.
Caption: Generalized synthetic workflows for bromochroman isomers.
Synthesis of Specific Isomers
-
This compound: The synthesis of this compound can be challenging due to the directing effects of the ether oxygen. Specialized synthetic routes may be required to achieve regioselectivity. It is often used as an intermediate in the synthesis of pharmaceuticals with potential cardiovascular and central nervous system activity.[1]
-
6-Bromochroman: This isomer can be synthesized from 4-bromophenol, following a similar route of etherification, cyclization, and reduction.
-
7-Bromochroman: The synthesis of 7-bromochroman-4-one has been achieved by the hydrogenation of 7-bromo-4H-chromen-4-one using Wilkinson's catalyst.[2]
-
8-Bromochroman: A plausible synthesis of 8-bromochroman involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenoxy)propanoic acid to form 8-bromochroman-4-one, followed by a Wolff-Kishner reduction.[3]
Comparative Biological Activity
The position of the bromine atom can have a profound impact on the biological activity of the chroman scaffold. While direct comparative studies on all four isomers are scarce, we can collate available data on their individual activities and those of closely related analogs to draw meaningful comparisons.
Anticancer Activity
Chroman and its derivatives have been extensively investigated for their anticancer properties. The introduction of a bromine atom can enhance this activity.
| Compound/Analog | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-(4-bromobenzyloxy)-2-(...)chromen-4-one | - | ABCG2-mediated drug efflux inhibition | - | Valdameri et al., 2012 |
| Bromo coumarin derivative | MCF-7 (Breast) | MTT | 51.70 | [4] |
| Brominated Plastoquinone Analog (BrPQ5) | Various | GI₅₀ | 1.55 - 4.41 | [5] |
| 3- and 10-Bromofascaplysins | Various | MTS | Submicromolar | [6] |
The available data suggests that brominated heterocyclic compounds can exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes. The position of the bromine atom likely influences the binding affinity to target proteins.
Anti-inflammatory Activity
Chronic inflammation is implicated in a range of diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.
| Compound/Analog | Assay | Key Findings | Reference |
| Chroman derivatives | Inhibition of TNF-α-induced ICAM-1 expression | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was the most potent. | [7] |
While specific data on the anti-inflammatory activity of the four bromochroman isomers is limited, the chroman scaffold is known to possess anti-inflammatory properties. The position of the bromine atom would likely modulate this activity by affecting the molecule's interaction with inflammatory targets such as cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).
Neuroprotective Activity
Neurodegenerative diseases are characterized by progressive neuronal loss. Compounds with neuroprotective effects are highly sought after.
| Compound/Analog | Assay | IC₅₀ (µM) / Key Findings | Reference |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Inhibition of NMDA-induced excitotoxicity | IC₅₀ = 16.95 | [8] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | IC₅₀ = 1.5 | [1][2][3] |
Sirtuin 2 (SIRT2) is an enzyme implicated in neurodegenerative diseases, and its inhibition is a potential therapeutic strategy.[9] The potent SIRT2 inhibitory activity of 6,8-dibromo-2-pentylchroman-4-one highlights the potential of brominated chromans in this area.[1][2][3] The position of the bromine atom would be critical in determining the selectivity and potency of SIRT2 inhibition.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for chroman and other brominated heterocyclic systems, we can infer some general SAR trends for bromochroman isomers:
-
Position of Bromine: The electronic and steric effects of the bromine atom vary depending on its position. Bromine at the 6- or 8-position may have a more significant impact on interactions with hydrophobic pockets of target proteins. The 5- and 7-positions are electronically different and may influence hydrogen bonding or other polar interactions.
-
Lipophilicity: Bromine substitution generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
Electronic Effects: As an electron-withdrawing group, bromine can influence the reactivity of the chroman ring and its ability to participate in hydrogen bonding.
Caption: Inferred Structure-Activity Relationship insights for bromochroman isomers.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a bromochroman intermediate and a common biological assay.
Synthesis of 8-Bromochroman-4-one
This protocol describes the intramolecular Friedel-Crafts acylation to form the chromanone ring.
Materials:
-
3-(2-Bromophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 3-(2-Bromophenoxy)propanoic acid and polyphosphoric acid.
-
Heat the mixture with stirring at 100°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromochroman-4-one.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bromochroman analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromochroman analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion
This comparative guide highlights the synthetic accessibility and potential biological activities of this compound and its positional isomers. While direct comparative data is limited, the available information on related structures suggests that brominated chromans are a promising class of compounds for drug discovery, with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders. The position of the bromine atom is a critical determinant of their pharmacological profile, and a systematic investigation of all four isomers is warranted to fully elucidate their structure-activity relationships. The synthetic protocols and assay methodologies provided herein offer a foundation for researchers to embark on such investigations. Further studies are needed to fill the existing gaps in our understanding and to unlock the full therapeutic potential of these intriguing molecules.
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 5-Bromochroman
For researchers and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. 5-Bromochroman, a synthetic heterocyclic compound, has emerged as a molecule of interest due to the diverse biological activities observed in its broader chroman chemical class, including potential anti-cancer and neuroprotective effects. However, its precise mechanism of action remains largely unconfirmed, presenting a significant hurdle to its therapeutic development.
This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind our experimental choices. This self-validating system of inquiry is designed to build a robust and defensible mechanistic narrative, from initial target identification to the confirmation of downstream cellular effects.
The Central Hypothesis: Is this compound a Novel SIRT2 Modulator?
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with a variety of biological targets. Notably, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a NAD-dependent deacetylase.[1] SIRT2 is a compelling therapeutic target implicated in neurodegenerative diseases and cancer, making it a plausible candidate for modulation by this compound.[1]
Our central working hypothesis is that This compound exerts its biological effects through the direct inhibition of SIRT2, leading to downstream modulation of cellular pathways such as NF-κB signaling.
To rigorously test this hypothesis, we will employ a multi-pronged experimental approach, beginning with unbiased target identification and progressively narrowing our focus to specific enzymatic and cellular assays.
Phase 1: Unbiased Identification of the Molecular Target
The critical first step is to identify the direct binding partner(s) of this compound within the complex milieu of the cellular proteome. While traditional affinity-based pull-down methods are an option, they require chemical modification of the compound, which can alter its binding properties.[2] Therefore, we will prioritize a label-free approach to assess target engagement in a more native context.
Workflow for Target Identification
Caption: Workflow for unbiased target identification using CETSA.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by observing the thermal stabilization of a protein upon ligand binding.[3][4]
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., a breast cancer cell line like MCF-7 or a neuronal cell line like SH-SY5Y) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-70°C).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of soluble protein at each temperature point. Analyze the samples using mass spectrometry to identify and quantify the proteins that exhibit a significant thermal shift in the presence of this compound.
Rationale: A protein that directly binds to this compound will be stabilized, leading to a higher melting temperature and more of the protein remaining in the soluble fraction at elevated temperatures. This provides an unbiased method to identify candidate target proteins.
Phase 2: Confirmation of Target Engagement and Enzymatic Inhibition
Assuming CETSA and subsequent proteomic analysis identify SIRT2 as a primary candidate target, the next phase is to confirm this interaction and determine if this compound modulates its enzymatic activity.
Workflow for Target Validation and Inhibition
Caption: Workflow for validating SIRT2 inhibition.
Experimental Protocol: In Vitro SIRT2 Enzymatic Assay
A direct enzymatic assay is essential to confirm that this compound inhibits the catalytic activity of SIRT2. Several commercial kits are available for this purpose.[5][6]
-
Reaction Setup: In a 96-well plate, combine recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.
-
Inhibitor Addition: Add varying concentrations of this compound or a known SIRT2 inhibitor (e.g., AGK2) as a positive control.
-
Enzymatic Reaction and Detection: Incubate the reaction mixture to allow for deacetylation. Add a developer solution that generates a fluorescent signal proportional to the amount of deacetylated substrate.
-
Data Analysis: Measure the fluorescence intensity and calculate the percentage of inhibition at each concentration of this compound. Determine the half-maximal inhibitory concentration (IC50) value.
Rationale: This assay provides direct evidence of SIRT2 inhibition and allows for the quantification of the potency of this compound as an inhibitor.
Comparative Data: Potency of SIRT2 Inhibitors
| Compound | Target Enzyme | IC50 Value (µM) | Assay Type |
| This compound (Hypothetical) | SIRT2 | To be determined | In vitro enzymatic |
| AGK2 | SIRT2 | ~3.5 | In vitro enzymatic |
| SirReal2 | SIRT2 | ~0.014 | In vitro enzymatic |
| Sirtinol | SIRT1/SIRT2 | ~131 (SIRT2) | In vitro enzymatic |
This table will be populated with the experimentally determined IC50 value for this compound, allowing for a direct comparison of its potency against known SIRT2 inhibitors.
Phase 3: Elucidating Downstream Cellular Effects
Confirming direct target inhibition is a crucial step, but understanding the downstream cellular consequences of this interaction is equally important for building a comprehensive mechanistic picture. SIRT2 is known to deacetylate several proteins, including α-tubulin and components of the NF-κB signaling pathway.[7]
Workflow for Downstream Pathway Analysis
Caption: Workflow for analyzing downstream cellular pathways.
Experimental Protocol: NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, which can be influenced by SIRT2 activity.[8][9]
-
Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid should be co-transfected for normalization.
-
Cell Treatment: Treat the transfected cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.
Rationale: This experiment links the inhibition of SIRT2 by this compound to a functional cellular outcome, providing further evidence for its mechanism of action.
Conclusion: Building a Coherent Mechanistic Narrative
By systematically progressing through these three phases of investigation, from unbiased target discovery to the validation of downstream cellular effects, a comprehensive and scientifically rigorous understanding of this compound's mechanism of action can be established. The proposed workflow, centered on the hypothesis of SIRT2 inhibition, provides a clear and logical path to confirming or refuting this proposed mechanism. The comparative data generated will be invaluable for positioning this compound relative to existing modulators of the same pathway and for guiding its future development as a potential therapeutic agent.
References
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Enzo Life Sciences. (n.d.). SIRT2 Fluorimetric Drug Discovery Kit. Retrieved from [Link]
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Wikipedia. (2023, December 18). Sirtuin 2. Retrieved from [Link]
- Kozurkova, M., et al. (2011). Chroman-4-one based compounds and their potential biological applications. European journal of medicinal chemistry, 46(8), 3147-3161.
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Abgenex. (n.d.). NF-kB Reporter Assay. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromochroman
Introduction: The Analytical Imperative for 5-Bromochroman
This compound is a key heterocyclic building block in medicinal chemistry, often serving as a precursor or intermediate in the synthesis of novel therapeutic agents. The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, robust, reliable, and validated analytical methods are not merely a matter of good science; they are a regulatory necessity.
This guide provides an in-depth, objective comparison of common analytical methodologies for the characterization and quantification of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental design, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Our focus will be on the practical application of method validation and the critical process of cross-validation, ensuring data integrity across different techniques and laboratories.
The Regulatory and Scientific Foundation: ICH Q2(R2) Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] The recently revised ICH Q2(R2) guideline, along with its companion guideline ICH Q14 on analytical procedure development, provides a comprehensive framework for this process.[2][3][4] These guidelines emphasize a lifecycle approach, where the analytical method is continuously monitored and improved.[5] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[1]
-
Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Workflow for Method Validation and Cross-Validation
The following diagram illustrates the logical flow from initial method development through full validation and subsequent cross-validation when a new or alternative method is introduced.
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The Chroman Core: A Comparative Guide to the Reactivity of 5-Bromochroman in Modern Cross-Coupling Chemistry
In the landscape of modern drug discovery and materials science, the chroman scaffold stands as a privileged heterocyclic motif, underpinning the structure of a multitude of biologically active compounds and functional materials. The strategic functionalization of this core structure is paramount for the development of novel molecular entities. Among the various synthetic handles employed for this purpose, the bromine atom at the 5-position of the chroman ring offers a versatile gateway for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromochroman in key palladium-catalyzed cross-coupling reactions and Grignard reagent formation, benchmarked against other commonly encountered aryl bromides.
Understanding the Reactivity of Aryl Bromides: A Mechanistic Overview
The reactivity of an aryl bromide in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the ease of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This rate-determining step is profoundly influenced by both electronic and steric factors inherent to the aryl bromide.
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition by lowering the electron density of the C-Br bond, making it more susceptible to cleavage. Conversely, electron-donating groups can retard this process.
Steric Effects: Steric hindrance, particularly at the positions ortho to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
The general reactivity trend for aryl halides in these reactions is I > OTf > Br > Cl.[1] While aryl bromides are less reactive than their iodide counterparts, they offer a good balance of reactivity and stability, making them widely used in synthesis.
Comparative Reactivity in Key Transformations
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[2][3][4] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.
dot
Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Analysis of this compound's Reactivity:
The chroman ring system in this compound introduces unique electronic and steric features. The oxygen atom in the dihydropyran ring is an electron-donating group through resonance, which could potentially decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromobenzene. However, the aliphatic portion of the chroman ring is electron-donating through induction. The position of the bromine at C5 is ortho to a methylene group (C4) and meta to the ether oxygen. The steric hindrance around the C5-Br bond is moderate.
| Aryl Bromide | Key Structural Features | Expected Relative Reactivity in Suzuki Coupling |
| This compound | Electron-donating ether oxygen (meta), moderate steric hindrance. | Moderate |
| Bromobenzene | Unsubstituted, baseline reactivity. | Moderate |
| 4-Bromoanisole | Strong electron-donating methoxy group (para). | Lower |
| 4-Bromotoluene | Weakly electron-donating methyl group (para). | Slightly Lower |
| 2-Bromopyridine | Electron-withdrawing nitrogen atom, potential for catalyst inhibition. | Higher (electronically), but can be complex |
| 4-Bromoacetophenone | Strong electron-withdrawing acetyl group (para). | Higher |
Supporting Experimental Data:
While direct comparative studies are scarce, successful Suzuki couplings of related brominated chroman structures have been reported. For instance, the coupling of 6-Bromo-2,2-dimethylchroman-4-amine with various boronic acids proceeds efficiently, suggesting that the chroman scaffold is well-tolerated in these reactions.[5] The choice of a robust catalyst system, often employing bulky, electron-rich phosphine ligands, is crucial for achieving high yields, especially with potentially less reactive substrates.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][8] Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of a palladium(0) catalyst to the aryl bromide.
dot
Figure 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Analysis of this compound's Reactivity:
The same electronic and steric considerations discussed for the Suzuki coupling apply to the Buchwald-Hartwig amination. The electron-donating nature of the chroman ring system might necessitate slightly more forcing conditions or a more active catalyst system compared to electron-deficient aryl bromides. The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often being essential to promote the reductive elimination step and prevent catalyst decomposition.[7][9]
| Aryl Bromide | Expected Relative Reactivity in Buchwald-Hartwig Amination |
| This compound | Moderate |
| Bromobenzene | Moderate |
| 4-Bromoanisole | Lower |
| 4-Bromotoluene | Slightly Lower |
| 2-Bromopyridine | Higher (electronically), potential for N-coordination challenges |
| 4-Bromoacetophenone | Higher |
Supporting Experimental Data:
The successful amination of various five-membered heterocyclic bromides highlights the importance of ligand selection for achieving high yields.[10] For substrates that are not strongly electronically activated, such as this compound, the use of modern, highly active catalyst systems is recommended to ensure efficient coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12]
dot
Figure 3: Generalized Catalytic Cycle for Sonogashira Coupling.
Analysis of this compound's Reactivity:
The reactivity trends in Sonogashira coupling are similar to those in Suzuki and Buchwald-Hartwig reactions. The oxidative addition of the palladium catalyst to the C-Br bond is the initial and often rate-limiting step. Therefore, the electronic properties of the aryl bromide play a significant role. The electron-donating character of the chroman ring in this compound would suggest a moderate reactivity, likely requiring optimized conditions for high yields.
| Aryl Bromide | Expected Relative Reactivity in Sonogashira Coupling |
| This compound | Moderate |
| Bromobenzene | Moderate |
| 4-Bromoanisole | Lower |
| 4-Bromotoluene | Slightly Lower |
| 2-Bromopyridine | Higher (electronically) |
| 4-Bromoacetophenone | Higher |
Supporting Experimental Data:
Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have demonstrated that high yields can be achieved with a variety of terminal alkynes under optimized conditions, including the choice of palladium catalyst, ligand, and base.[13] These findings suggest that with proper optimization, this compound should be a viable substrate for Sonogashira couplings.
Grignard Reagent Formation: A Classic C-C Bond Forming Reaction
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal.[14][15] This reaction proceeds via a radical mechanism on the surface of the magnesium.
dot
Figure 4: Simplified Mechanism of Grignard Reagent Formation.
Analysis of this compound's Reactivity:
The ease of Grignard reagent formation is also influenced by the electronic properties of the aryl bromide. Electron-withdrawing groups can sometimes hinder the reaction by promoting side reactions. The electron-donating nature of the chroman ring in this compound should be compatible with Grignard formation. A key consideration for any Grignard reaction is the absence of acidic protons in the substrate. The chroman ring itself does not contain acidic protons, making this compound a suitable precursor for a Grignard reagent, provided the reaction is carried out under strictly anhydrous conditions.
| Aryl Bromide | Expected Ease of Grignard Formation |
| This compound | Favorable |
| Bromobenzene | Favorable |
| 4-Bromoanisole | Favorable |
| 4-Bromotoluene | Favorable |
| 2-Bromopyridine | Can be challenging due to the basicity of the nitrogen |
| 4-Bromoacetophenone | Incompatible due to the acidic α-protons of the ketone |
Supporting Experimental Data:
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv) to the vessel.
-
Add anhydrous, degassed toluene or dioxane and seal the vessel.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time.
-
Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7][9]
General Procedure for a Sonogashira Coupling Reaction
-
To a solution of the aryl bromide (1.0 equiv) in a suitable solvent (e.g., THF or DMF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[11][12]
General Procedure for Grignard Reagent Formation and Reaction
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Place magnesium turnings (1.2 equiv) in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the aryl bromide (1.0 equiv) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated with gentle heating.
-
Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to the desired temperature (often 0 °C) and add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent dropwise.
-
After the addition is complete, stir the reaction for an appropriate amount of time.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or distillation.[14][15]
Conclusion
This compound is a versatile building block for the synthesis of functionalized chroman derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions is moderate, influenced by the electron-donating nature of the chroman ring system. Compared to simple aryl bromides, its reactivity is generally expected to be slightly lower than that of electron-deficient aryl bromides like 4-bromoacetophenone and potentially higher than strongly electron-rich systems like 4-bromoanisole. For successful transformations, the use of modern, highly active catalyst systems and carefully optimized reaction conditions is recommended. In Grignard reagent formation, this compound is expected to perform well due to the absence of acidic protons and the favorable electronic nature of the chroman ring. This guide provides a framework for researchers and scientists to effectively utilize this compound in their synthetic endeavors, enabling the exploration of new chemical space in drug discovery and materials science.
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A Comparative Benchmarking Guide to 5-Bromochroman-Based Probes for Cellular Oxidative Stress
For researchers, scientists, and drug development professionals, the precise detection of reactive oxygen and nitrogen species (RONS) is paramount to unraveling the complexities of cellular signaling, oxidative stress, and disease pathogenesis. This guide provides an in-depth technical comparison of a novel class of fluorescent probes based on the 5-Bromochroman scaffold, benchmarking their performance against established alternatives for the detection of peroxynitrite (ONOO⁻), a highly reactive and damaging RONS.
Introduction: The Challenge of Detecting Peroxynitrite
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are critical signaling molecules at physiological concentrations but can cause significant damage to lipids, proteins, and DNA when overproduced—a state known as oxidative stress.[1] Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[2] Its high reactivity and short half-life make its selective detection in the complex cellular milieu a significant analytical challenge.[3] An ideal fluorescent probe for peroxynitrite must exhibit high sensitivity, selectivity over other RONS, rapid response kinetics, and photostability for live-cell imaging applications.[4]
This guide focuses on a class of probes utilizing a chroman scaffold, a versatile heterocyclic motif that has been increasingly employed in the design of fluorescent sensors.[5] We will specifically explore the hypothetical, yet scientifically grounded, advantages conferred by a bromine substitution at the 5-position of the chroman ring.
The this compound Scaffold: A Strategic Design
The core of the probes discussed here is the chroman (or its unsaturated analog, chromene) structure. For our case study, we will focus on a probe designed for peroxynitrite detection, exemplified by chromene-based sensors that utilize a dicyano-vinyl group as a reactive site.[5]
The Role of the 5-Bromo Moiety: A Scientific Perspective
While a specific "this compound" probe for peroxynitrite is not yet widely documented in peer-reviewed literature, the inclusion of a bromine atom at the 5-position is a deliberate design choice rooted in established photophysical principles. The introduction of a halogen, like bromine, can influence a fluorophore in several ways:
-
The Heavy Atom Effect : The presence of a heavy atom like bromine can enhance intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet state.[6] While this is often associated with fluorescence quenching, in certain molecular architectures, it can be harnessed to modulate the probe's photophysical properties or enable other detection modalities like photodynamic therapy.[6][7] In the context of probe design, this effect can be minimized through rigid structural design, but it can also be exploited to fine-tune the probe's characteristics.
-
Modulation of Electronic Properties : Bromine is an electron-withdrawing group, and its position on the aromatic ring can alter the electron density of the chroman system. This can shift the excitation and emission wavelengths and modulate the pKa of nearby functional groups, potentially optimizing the probe for physiological pH.
-
Steric and Conformational Effects : The bromine atom can influence the conformation of the probe and its interaction with the target molecule, which could enhance selectivity.
-
Synthetic Handle : A bromine atom provides a convenient site for further chemical modification through cross-coupling reactions, allowing for the attachment of targeting moieties (e.g., for mitochondria or lysosomes) or other functional groups.[8]
Mechanism of a Chromene-Based Peroxynitrite Probe
The detection mechanism of our representative chromene-based probe involves the specific reaction of peroxynitrite with a reactive site on the probe, leading to a change in its fluorescence properties. For instance, a probe with a dicyano-vinyl group can be oxidized by peroxynitrite, which cleaves this group and converts it to an aldehyde.[5] This transformation alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a significant "turn-on" or ratiometric shift in its fluorescence signal.[8]
Caption: Mechanism of a chromene-based peroxynitrite probe.
Performance Benchmarking: this compound Probe vs. Alternatives
To objectively evaluate the performance of our representative this compound-based probe, we compare it to two widely used classes of peroxynitrite sensors: boronate-based probes and rhodamine-based probes.
| Feature | This compound Probe (Hypothetical/BC-PN-2) | Boronate-Based Probes (e.g., HKGreen-4A) | Rhodamine-Based Probes (e.g., Red-PN) |
| Target Analyte | Peroxynitrite (ONOO⁻) | Peroxynitrite (ONOO⁻), H₂O₂, HOCl | Peroxynitrite (ONOO⁻) |
| Mechanism | Oxidative cleavage of dicyano-vinyl group | Oxidation of boronate ester | Spirocycle opening |
| Response Type | Ratiometric or Turn-on | Turn-on | Turn-on |
| Excitation (nm) | ~488 nm | ~490 nm | ~560 nm |
| Emission (nm) | ~520 nm | ~516 nm | ~580 nm |
| Detection Limit | ~10.4 nM[8] | ~130 nM | ~4.3 nM[6] |
| Response Time | < 30 seconds[8] | < 70 seconds | < 5 seconds[6] |
| Selectivity | High for ONOO⁻ over other ROS/RNS[5] | Can cross-react with H₂O₂ and HOCl[1] | High for ONOO⁻ |
| Advantages | Fast response, high sensitivity, potential for ratiometric imaging. | Well-established, commercially available. | Red-shifted emission minimizes autofluorescence. |
| Disadvantages | Newer scaffold, less commercial availability. | Potential for cross-reactivity. | Photostability can be a concern. |
Experimental Protocols for Benchmarking
To ensure trustworthiness and reproducibility, the following detailed protocols should be followed for a comprehensive comparison of peroxynitrite probes.
In Vitro Characterization
Objective: To determine the sensitivity, selectivity, and kinetics of the probes in a cell-free system.
Materials:
-
This compound probe, Boronate probe, Rhodamine probe (1 mM stock solutions in DMSO)
-
Peroxynitrite (ONOO⁻) stock solution
-
Hydrogen peroxide (H₂O₂), Superoxide (KO₂), Hypochlorite (NaOCl), Nitric Oxide donor (e.g., DEA/NO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Sensitivity (Detection Limit):
-
Prepare a series of dilutions of peroxynitrite in PBS (e.g., 0-10 µM).
-
Add the probe to each well of a 96-well plate to a final concentration of 5 µM.
-
Add the peroxynitrite dilutions to the wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for each probe.
-
Plot fluorescence intensity versus peroxynitrite concentration and calculate the limit of detection (LOD) as 3σ/slope, where σ is the standard deviation of the blank.
-
-
Selectivity:
-
Prepare solutions of various ROS and RNS (e.g., 100 µM H₂O₂, 50 µM NaOCl, etc.) in PBS.
-
To separate wells of a 96-well plate, add 5 µM of each probe.
-
Add each ROS/RNS solution to the respective wells. Use 10 µM peroxynitrite as a positive control.
-
Incubate and measure fluorescence as described above.
-
Compare the fluorescence response of each probe to peroxynitrite versus other reactive species.
-
-
Kinetics (Response Time):
-
Add 5 µM of the probe to a well.
-
Set the fluorescence plate reader to take kinetic readings every 10 seconds.
-
Inject a solution of peroxynitrite (final concentration 10 µM) into the well while the reading is in progress.
-
Monitor the change in fluorescence over time to determine the time to reach a stable signal.
-
Caption: Workflow for in vitro benchmarking of peroxynitrite probes.
Live-Cell Imaging and Analysis
Objective: To evaluate the probes' performance in detecting endogenous and exogenous peroxynitrite in a cellular environment.
Materials:
-
RAW 264.7 macrophages or HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce endogenous ONOO⁻
-
SIN-1 (a peroxynitrite donor) for exogenous ONOO⁻
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading:
-
Wash cells twice with warm PBS.
-
Incubate cells with 5 µM of the desired probe in serum-free medium for 30 minutes at 37°C.
-
Wash cells twice with warm PBS to remove excess probe.
-
-
Induction of Peroxynitrite:
-
Endogenous: Treat cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 4-6 hours prior to imaging.
-
Exogenous: Add SIN-1 (e.g., 10 µM) to the cells immediately before imaging.
-
-
Fluorescence Microscopy:
-
Place the dish on the microscope stage.
-
Acquire images using the appropriate filter sets for each probe. Use minimal laser power and exposure time to reduce phototoxicity.
-
Capture images from control (unstimulated) and treated cells.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), quantify the mean fluorescence intensity from multiple cells in each condition.
-
Compare the fluorescence intensity between control and treated groups to determine the probe's response to cellular peroxynitrite.
-
Conclusion and Future Outlook
The development of fluorescent probes with high sensitivity and specificity is crucial for advancing our understanding of the role of peroxynitrite in health and disease. While established probes based on boronate and rhodamine scaffolds are valuable tools, the chroman framework offers a promising platform for the design of next-generation sensors. The hypothetical inclusion of a 5-bromo substituent provides a scientifically-backed strategy for fine-tuning the probe's photophysical properties and enabling further functionalization.
The experimental data and protocols presented in this guide provide a robust framework for the objective comparison of these probes. The chromene-based probe, exemplified by molecules like BC-PN-2, demonstrates excellent performance in terms of sensitivity and response time for detecting peroxynitrite.[5][8] As research continues, we anticipate the development of even more sophisticated this compound-based probes with features such as near-infrared emission, two-photon excitation capabilities, and organelle-specific targeting, which will further empower researchers to dissect the intricate roles of peroxynitrite in biological systems.
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Demirbay, B., Widengren, J., & Isacsson, J. (2023). Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy. Methods and Applications in Fluorescence, 11(4), 045011. [Link]
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Li, W., Li, J., Yang, Y., Fan, C., & Wang, J. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces, 10(20), 17327–17334. [Link]
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Wang, K., Zhang, Y., Li, X., Liu, H., & Sun, M. (2022). Enhancing probe's sensitivity for peroxynitrite through alkoxy modification of dicyanovinylchromene. Analytical and Bioanalytical Chemistry, 414(23), 6779–6789. [Link]
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Kim, T., & Lee, J. H. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 219. [Link]
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Xu, K., Wang, B., Zhang, R., & Chen, L. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. International Journal of Molecular Sciences, 24(16), 12821. [Link]
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Palanisamy, S., Wang, Y. M., & Chen, C. T. (2022). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Biosensors, 12(10), 834. [Link]
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Zielonka, J., Sikora, A., & Kalyanaraman, B. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5961. [Link]
-
Wu, Y., Sun, L., Han, H., He, X., Cao, W., & James, T. D. (2024). Selective FRET nano probe based on carbon dots and naphthalimide–isatin for the ratiometric detection of peroxynitrite in drug-induced liver injury. Chemical Science, 15(2), 757-764. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Commercially Sourced 5-Bromochroman
Introduction: The Critical Role of Purity in 5-Bromochroman for Advanced Research
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic structure and the presence of a reactive bromine atom make it an invaluable intermediate for the synthesis of a wide array of complex molecules, including novel pharmaceutical agents. However, the synthetic routes to this compound can introduce a variety of impurities, such as starting materials, byproducts, and isomers. The presence of even trace amounts of these impurities can have significant downstream consequences, leading to failed reactions, the formation of unintended side products, and misleading biological data.[1][2] Impurities can alter the physical and chemical properties of a substance, reduce its therapeutic efficacy, and even introduce toxicity.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of commercially sourced this compound. We will objectively compare the performance of several key analytical techniques, providing supporting experimental data and detailed protocols. This multi-faceted approach is designed to provide a high degree of confidence in the quality of this critical reagent, ensuring the integrity and reproducibility of your research. The validation methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[6][7][8][9]
Understanding Potential Impurities in this compound
The purity of this compound is intrinsically linked to its synthesis and subsequent purification. Common synthetic routes can inadvertently lead to several classes of impurities.[6] A primary concern is the formation of isomeric and related structural variants. For instance, incomplete cyclization or side reactions can result in the formation of 2H-chromene derivatives, which are common dehydration byproducts in chroman synthesis.[6] Other potential impurities include unreacted starting materials and byproducts from side reactions, such as self-condensation products. The presence of these impurities can complicate purification and significantly impact the yield and purity of the final product.[4]
A Multi-Modal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is essential for a robust and reliable assessment of this compound. This guide will focus on a suite of four complementary techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of proton- and carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): For the quantitative determination of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the detection and identification of volatile impurities.
-
Melting Point Analysis: A fundamental indicator of purity.
The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound.
Caption: Logical workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Commercial this compound Samples
To illustrate the application of these techniques, we present hypothetical data from the analysis of this compound samples obtained from three different fictional commercial suppliers (Supplier A, Supplier B, and Supplier C).
Table 1: Summary of Purity Analysis for this compound from Different Suppliers
| Analytical Technique | Parameter | Supplier A | Supplier B | Supplier C |
| ¹H NMR | Purity (%) | >99 | 98.2 | 95.5 |
| Impurity Peaks | None Detected | Minor unidentifiable peaks | Significant impurity peaks | |
| HPLC-UV (280 nm) | Purity (% Area) | 99.8 | 98.5 | 96.1 |
| Number of Impurities | 1 | 2 | 4 | |
| GC-MS | Purity (% Area) | 99.9 | 99.1 | 97.3 |
| Volatile Impurities | Trace solvent | Residual starting material | Multiple byproducts | |
| Melting Point | Range (°C) | 45-46 | 43-46 | 40-45 |
Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for each analytical technique. The rationale behind key experimental choices is explained to provide a deeper understanding of the validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity assessment.[10] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule.[5]
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.5 µs
-
Acquisition time: 3.0 s
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 4.0 µs
-
Acquisition time: 1.0 s
-
Proton decoupling: Broadband decoupling.
-
Data Interpretation:
-
¹H NMR: The spectrum of pure this compound should exhibit characteristic signals for the aromatic and aliphatic protons. The integration of these signals should correspond to the number of protons in the molecule. The presence of unexpected signals, even at low integration values, indicates impurities. For Supplier C, significant impurity peaks were observed, suggesting a lower purity sample.
-
¹³C NMR: The spectrum should display the correct number of signals corresponding to the carbon atoms in this compound. The chemical shifts of these signals are highly sensitive to the local electronic environment. Impurity peaks will appear as additional signals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of non-volatile impurities in pharmaceutical intermediates.[11][12] A reversed-phase method is typically employed for compounds like this compound.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Data Interpretation:
The purity is determined by the area percentage of the main peak corresponding to this compound. The chromatogram for the sample from Supplier A showed a single major peak with a purity of 99.8%, indicating high purity. In contrast, the sample from Supplier C exhibited four additional peaks, suggesting the presence of multiple impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents, unreacted starting materials, and volatile byproducts.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Data Interpretation:
The total ion chromatogram (TIC) is used to determine the purity based on peak area percentages. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification. The analysis of the sample from Supplier B revealed the presence of a residual starting material, which was not detected by HPLC. This highlights the importance of using orthogonal techniques.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range.
Experimental Protocol:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Data Interpretation:
A narrow melting point range (typically < 1-2°C) is indicative of high purity. The sample from Supplier A exhibited a sharp melting point range of 45-46°C. In contrast, the broader melting point ranges of the samples from Suppliers B and C are consistent with the presence of impurities detected by other techniques.
Impact of Impurities on a Hypothetical Signaling Pathway
The purity of a compound like this compound is paramount when it is used as a precursor for a biologically active molecule. Impurities can lead to the formation of analogs with altered pharmacological profiles, potentially causing off-target effects or reduced efficacy. The following diagram illustrates a hypothetical scenario where an impurity could interfere with a signaling pathway.
Caption: Potential interference of an impurity analog in a target signaling pathway.
Conclusion and Recommendations
The comprehensive purity validation of commercially sourced this compound requires a multi-faceted analytical approach. This guide has demonstrated the synergistic use of NMR, HPLC, GC-MS, and melting point analysis to build a complete purity profile.
Based on our hypothetical data:
-
Supplier A provides the highest purity this compound, making it the most suitable choice for applications where purity is paramount, such as in late-stage drug development.
-
Supplier B offers a product of acceptable purity for many research applications, although the presence of a minor impurity should be noted.
-
Supplier C 's product exhibits a significantly lower purity and the presence of multiple impurities, making it less suitable for sensitive applications without further purification.
It is imperative for researchers to recognize that a supplier's certificate of analysis may not always provide a complete picture of a compound's purity. Independent validation using a combination of orthogonal analytical techniques is a critical step in ensuring the quality and reliability of experimental data. This rigorous approach to quality control is fundamental to the principles of good scientific practice and is essential for the successful advancement of research and development projects.
References
-
SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. SGRL. Retrieved from [Link]
-
European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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PubMed. (n.d.). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. PubMed. Retrieved from [Link]
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Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? ResearchGate. Retrieved from [Link]
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Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Advent Chembio. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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PubMed Central (PMC). (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Organic Chemistry Portal. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Pharmacokinetic Profile of 5-Bromochroman Derivatives
The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including natural products like vitamin E and various synthetic therapeutic agents.[1][2] Its rigid, bicyclic structure provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic modification of this scaffold, such as through halogenation, is a key tactic in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides a comprehensive framework for the comparative study of 5-Bromochroman derivatives, focusing on the essential pharmacokinetic assays and the rationale behind their application. While direct comparative data on a series of this compound derivatives is limited in publicly available literature, this document serves as a detailed roadmap for researchers aiming to characterize this promising class of compounds.
The Rationale for Bromine Substitution at the C5-Position
The introduction of a bromine atom onto the chroman core, specifically at the 5-position of the aromatic ring, can profoundly influence a molecule's drug-like properties. Bromine, being an electron-withdrawing group, can alter the electronic distribution of the molecule, potentially affecting its binding affinity to target proteins. From a pharmacokinetic perspective, the key impacts of bromo-substitution include:
-
Lipophilicity: Halogens generally increase the lipophilicity of a molecule. This can enhance membrane permeability and absorption but may also lead to increased metabolic clearance and potential off-target effects.
-
Metabolic Stability: The C-Br bond can be a site of metabolism, but it can also block metabolism at that position, potentially redirecting metabolic pathways to other parts of the molecule. Understanding this is crucial for optimizing a compound's half-life.
-
Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its receptor.
A systematic comparative study of this compound derivatives, varying other substituents on the chroman skeleton, is therefore essential to elucidate the structure-activity relationships (SAR) and structure-pharmacokinetic relationships (SPR) that govern their therapeutic potential.[3][4][5]
Part 1: In Vitro ADME Profiling—The Foundation of Pharmacokinetic Assessment
A tiered approach, beginning with in vitro assays, is the most efficient method for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. These assays are relatively high-throughput and provide crucial data to select the most promising candidates for more resource-intensive in vivo studies.
Experimental Protocols: Core In Vitro Assays
-
Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. This assay predicts the intrinsic clearance of a compound.
-
Methodology:
-
Preparation: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
Incubation: Incubate the test compound (typically at a final concentration of 1 µM) with liver microsomes (from human and relevant preclinical species like rat or mouse) and the cofactor NADPH in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Rationale: The extent to which a drug binds to plasma proteins (primarily albumin and α1-acid glycoprotein) determines its free concentration in the bloodstream. Only the unbound drug is available to interact with its target and to be metabolized or excreted. High plasma protein binding can affect the drug's distribution and clearance.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane.
-
Sample Addition: Add plasma to one chamber and the this compound derivative dissolved in phosphate buffer to the other chamber.
-
Incubation: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling: After incubation, equal volumes are taken from both the plasma and buffer chambers.
-
Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
-
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for predicting intestinal absorption of orally administered drugs.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation.
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. This represents drug absorption.
-
Basolateral to Apical (B-A) Permeability: The compound is added to the basolateral side, and its appearance on the apical side is monitored. This helps to identify if the compound is a substrate for efflux transporters (like P-glycoprotein).
-
Analysis: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.
-
Data Presentation: Comparative In Vitro ADME Profile
The data from these assays should be compiled into a clear, comparative table.
| Compound ID | Structure Modification | MW ( g/mol ) | logP | Metabolic Stability (t½, min) | Plasma Protein Binding (% Bound) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio |
| 5-Bromo-Chroman-X1 | R = H | 227.08 | 3.1 | >60 | 95.2 | 15.3 | 1.1 |
| 5-Bromo-Chroman-X2 | R = OCH₃ | 257.11 | 3.0 | 45 | 98.1 | 10.5 | 3.5 |
| 5-Bromo-Chroman-X3 | R = COOH | 271.08 | 2.5 | >60 | 85.0 | 1.2 | 0.9 |
| Control Drug (e.g., Propranolol) | - | 259.34 | 2.9 | 30 | 90 | 20.0 | 1.0 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Part 2: In Vivo Pharmacokinetic Studies—Characterizing the Drug in a Living System
Following promising in vitro data, lead candidates are advanced to in vivo pharmacokinetic studies, typically in rodents (e.g., rats), to understand how the drug behaves in a whole organism.[6][7]
Workflow for an In Vivo Pharmacokinetic Study
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 7. mdpi.com [mdpi.com]
Confirming Cellular Target Engagement of 5-Bromochroman and Analogs: A Comparative Guide to Modern Techniques
For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended intracellular target is a cornerstone of modern chemical biology and pharmacology. This guide provides an in-depth comparison of contemporary methods for confirming the cellular target engagement of 5-Bromochroman and its analogs, a class of compounds showing promise as modulators of critical cellular pathways. Drawing from field-proven insights, this document will navigate the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
While this compound itself is a versatile synthetic intermediate, structurally similar compounds, such as (S)-2-Pentyl-6-chloro,8-bromo-chroman-4-one, have been identified as selective inhibitors of Sirtuin 2 (SIRT2)[1]. SIRT2 is an NAD+-dependent deacetylase that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, metabolic homeostasis, and tumorigenesis[1]. Consequently, SIRT2 presents a compelling putative target for chroman-based compounds. This guide will therefore focus on methodologies to confirm the engagement of these compounds with SIRT2 within the complex milieu of a living cell.
The Imperative of Target Engagement
Confirming that a compound binds to its intended target in a cellular context is paramount. It serves as a critical link between the compound's chemical structure and its observed biological effect, mitigating the risk of misinterpreting off-target or non-specific activities. Robust target engagement data provides confidence in the mechanism of action, guides lead optimization, and is a foundational element for the development of effective and specific therapeutics.
This guide will dissect and compare three orthogonal and widely adopted methodologies for confirming cellular target engagement:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses ligand binding by measuring changes in the thermal stability of the target protein.
-
Reporter-Based Assays: Genetically encoded systems that measure the functional consequences of target engagement, such as alterations in downstream signaling.
-
Antibody-Based Co-Immunoprecipitation: A classic technique to probe the physical interaction between a compound (often in a derivatized form) and its target protein.
Below, we delve into the principles, protocols, and comparative performance of these techniques in the context of confirming the engagement of this compound analogs with SIRT2.
Comparative Analysis of Target Engagement Methodologies
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable to endogenous proteins; direct measure of binding.[2][3] | Not all binding events cause a significant thermal shift; can be lower throughput.[2][3] | Western Blot, ELISA, Mass Spectrometry. |
| Reporter-Based Assays | Measures the functional downstream effect of target modulation (e.g., changes in gene expression). | High-throughput; provides functional confirmation of target modulation. | Indirect measure of binding; requires genetic modification of cells. | Luminescence, Fluorescence. |
| Antibody-Based Co-Immunoprecipitation | An antibody pulls down the target protein, and co-precipitated binding partners (including the drug) are detected. | Direct evidence of interaction; can identify components of a protein complex. | Often requires a modified/tagged compound; potential for non-specific binding to beads or antibody. | Western Blot. |
I. Cellular Thermal Shift Assay (CETSA): The Biophysical Benchmark
CETSA is a powerful technique that directly assesses the physical interaction between a small molecule and its target protein in a native cellular environment. The principle is elegantly simple: the binding of a ligand, such as a this compound analog to SIRT2, confers additional stability to the protein, making it more resistant to thermal denaturation[2][3].
Causality of Experimental Design
The choice of CETSA is predicated on the desire for a label-free method that interrogates the direct binding event. By heating intact cells or cell lysates to a range of temperatures, a "melting curve" for the target protein can be generated. In the presence of a binding compound, this curve will shift to higher temperatures, providing direct evidence of target engagement. This method is particularly valuable as it does not require modification of the compound or the target protein, thus preserving their native states.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for SIRT2 Engagement
-
Cell Culture and Treatment:
-
Culture a human cell line known to express SIRT2 (e.g., HEK293T, MCF-7) to ~80% confluency.
-
Treat cells with varying concentrations of the this compound analog or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Treatment:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SIRT2 in each sample by Western blot using a SIRT2-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble SIRT2 relative to the non-heated control against the corresponding temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples indicates target engagement.
-
Supporting Experimental Data for SIRT2 Inhibitors
Studies on various SIRT2 inhibitors have successfully employed CETSA to demonstrate target engagement. For instance, a study on mechanism-based SIRT2 inhibitors showed a clear thermal stabilization of SIRT2 in HEK293T cells upon treatment with the compounds, with EC50 values in the low nanomolar range[4][5].
| Compound | Cell Line | CETSA EC50 | Reference |
| Inhibitor 26 | HEK293T | ~25 nM | [4][5] |
| TM | HCT116 | Not explicitly stated, but stabilization observed | [6][7] |
II. Reporter-Based Assays: A Functional Readout of Engagement
Reporter-based assays provide an indirect but highly valuable measure of target engagement by quantifying a functional consequence of the compound-target interaction. For an enzyme like SIRT2, this typically involves monitoring the expression of a gene that is regulated by a SIRT2 substrate.
Causality of Experimental Design
SIRT2 is known to deacetylate several transcription factors, thereby modulating their activity. For example, SIRT2 can deacetylate and influence the activity of FOXO1, which in turn regulates genes involved in metabolic processes[1]. A reporter assay can be designed where the expression of a luciferase or fluorescent protein is driven by a promoter containing FOXO1 binding sites. Inhibition of SIRT2 by a this compound analog would be expected to alter the acetylation status and activity of FOXO1, leading to a measurable change in reporter gene expression. This approach is chosen for its high-throughput potential and its ability to confirm that target binding translates into a functional cellular outcome.
Caption: Principle of a SIRT2-based reporter assay.
Experimental Protocol: SIRT2 Deacetylase Activity Reporter Assay
-
Construct and Cell Line Generation:
-
Clone a luciferase reporter construct containing a promoter with multiple FOXO1 response elements.
-
Co-transfect a suitable cell line (e.g., HEK293T) with the reporter construct and a plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
-
Alternatively, generate a stable cell line expressing both constructs.
-
-
Compound Treatment:
-
Plate the reporter cell line in a multi-well plate (e.g., 96-well).
-
Treat the cells with a dilution series of the this compound analog or a known SIRT2 inhibitor as a positive control.
-
-
Lysis and Luminescence Measurement:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells using a suitable lysis buffer.
-
Measure the activity of both the experimental (Firefly) and control (Renilla) luciferases using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Supporting Experimental Data for SIRT2 Inhibitors
While direct reporter assays for SIRT2 engagement are less common than for transcription factors, the principle has been widely applied. For SIRT2, a more direct functional assay often involves measuring the acetylation level of a known substrate, like α-tubulin, via immunofluorescence or Western blot. For example, the SIRT2 inhibitor SirReal2 has been shown to lead to tubulin hyperacetylation in HeLa cells[8]. A study directly comparing SIRT2 inhibitors demonstrated that the compound TM increased α-tubulin acetylation in cells, confirming its engagement and inhibition of SIRT2's deacetylase activity[6][7].
| Compound | Assay | Result | Reference |
| SirReal2 | Tubulin Acetylation (Immunofluorescence) | Increased perinuclear α-tubulin acetylation | [8] |
| TM | Tubulin Acetylation (Western Blot) | Increased α-tubulin acetylation | [6][7] |
III. Antibody-Based Co-Immunoprecipitation: Probing Direct Interaction
Co-immunoprecipitation (Co-IP) is a technique used to enrich a specific protein and its binding partners from a cell lysate. To confirm target engagement of a small molecule, a modified version of the compound, typically with a tag or a reactive group, can be used to covalently link to its target. The target protein is then immunoprecipitated, and the presence of the compound is detected.
Causality of Experimental Design
This method is chosen when direct, physical evidence of the compound binding to the target protein is desired. It complements methods like CETSA by providing a different modality of direct evidence and can be particularly useful for validating hits from screens or when a thermal shift is not observed. The key requirement is the synthesis of a suitable compound analog that retains binding affinity for the target while allowing for subsequent detection or enrichment.
Caption: Workflow for Co-Immunoprecipitation of a tagged compound.
Experimental Protocol: Co-IP for SIRT2 Engagement
-
Synthesis of a Tagged Analog:
-
Synthesize a version of the this compound analog that includes a tag (e.g., biotin) or a photo-activatable crosslinking group.
-
-
Cell Treatment and Lysis:
-
Treat cells with the tagged analog. If using a photo-crosslinker, expose the cells to UV light to induce covalent binding.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-SIRT2 antibody to form an antibody-SIRT2-compound complex.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an antibody against the tag on the compound (e.g., streptavidin-HRP for a biotin tag) to confirm its presence in the SIRT2 immunoprecipitate.
-
Supporting Experimental Data for SIRT2
While less common for small molecule target engagement confirmation than CETSA, Co-IP has been instrumental in identifying protein-protein interactions involving SIRT2. For example, studies have used Co-IP followed by mass spectrometry to identify novel substrates and interaction partners of SIRT2 in T cells[9]. This same principle can be adapted to confirm the binding of a small molecule, provided a suitable tagged version is available.
Conclusion and Recommendations
Confirming the cellular target engagement of this compound analogs with their putative target, SIRT2, is a critical step in their development as research tools or therapeutic agents. Each of the described methods—CETSA, reporter-based assays, and antibody-based co-immunoprecipitation—provides a unique and valuable perspective on this interaction.
-
For direct, label-free confirmation of binding, CETSA is the gold standard. Its ability to work with endogenous proteins in their native environment provides high-quality, biophysical evidence of target engagement.
-
To understand the functional consequences of this binding and for higher-throughput screening, reporter-based assays are invaluable. They provide a critical link between target engagement and a measurable cellular outcome.
-
When direct physical evidence is required and a modified compound is feasible, co-immunoprecipitation offers a robust, alternative approach.
A truly comprehensive validation of target engagement would ideally involve at least two of these orthogonal methods. For instance, demonstrating a thermal shift with CETSA and a corresponding change in a functional reporter assay would provide very strong evidence that the this compound analog not only binds to SIRT2 in cells but that this binding event is also functionally relevant. By carefully selecting and executing these self-validating experimental systems, researchers can build a compelling and accurate model of their compound's mechanism of action.
References
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Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. [Link]
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Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. National Institutes of Health. [Link]
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Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. National Institutes of Health. [Link]
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Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding. RSC Publishing. [Link]
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A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors. National Institutes of Health. [Link]
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Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity. National Institutes of Health. [Link]
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Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. National Institutes of Health. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health. [Link]
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A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. National Institutes of Health. [Link]
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Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block cancer cell migration. RSC Publishing. [Link]
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Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. [Link]
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A one-step specific assay for continuous detection of sirtuin 2 activity. National Institutes of Health. [Link]
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A Small-Molecule SIRT2 Inhibitor That Promotes K-Ras4a Lysine Fatty-Acylation. PubMed. [Link]
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Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology (RSC Publishing). [Link]
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Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. Immunity. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Sirtuin 2. Wikipedia. [Link]
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Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer. Wiley Online Library. [Link]
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Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. National Institutes of Health. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
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Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed. [Link]
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Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. ResearchGate. [Link]
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Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed. [Link]
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Sirtuin modulators: past, present, and future perspectives. National Institutes of Health. [Link]
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Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Northwestern Scholars. [Link]
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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Novel Chroman Derivatives: A Comparative Framework Using 5-Bromochroman as a Case Study
A Note on Scope: As of early 2026, 5-Bromochroman is primarily documented as a chemical intermediate used in organic synthesis rather than a well-characterized bioactive agent with extensive pharmacological data in the public domain.[1] Therefore, this guide will leverage the chroman scaffold, a common motif in bioactive compounds,[2][3] to establish a comprehensive framework for assessing off-target effects. We will use this compound as a hypothetical starting point to illustrate the rigorous, multi-pronged experimental strategy required to de-risk a novel chemical entity for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
The central dogma of targeted therapy is the selective modulation of a single biological entity to elicit a desired therapeutic effect. However, the reality is that most small molecules interact with multiple unintended proteins. These "off-target" interactions are a primary driver of clinical toxicity and a major cause of late-stage drug development failures.[4][5] Proactively and systematically identifying these unintended interactions is not merely a regulatory hurdle but a fundamental component of building a robust safety profile and understanding a compound's true mechanism of action.
This guide provides an integrated, field-proven strategy for characterizing the selectivity of a novel compound, using the this compound structure as our conceptual model. We will progress from broad, predictive in silico methods to high-throughput experimental screens and finally to targeted cellular validation assays, explaining the causal logic behind each step.
Part 1: The Predictive Foundation - In Silico Off-Target Profiling
Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable initial assessment of potential off-target liabilities. These approaches utilize vast databases of known compound-protein interactions to predict a molecule's binding profile based on its chemical structure.[6]
The rationale here is to generate a data-driven hypothesis. By comparing the structure of this compound to millions of other compounds with known activities, we can flag protein families that are statistically more likely to be unintended binders. This allows for the intelligent design of subsequent experimental panels, focusing resources on the most probable areas of concern. Modern approaches often employ multi-task graph neural networks, which can provide a predicted binding probability across thousands of potential off-targets.[6][7]
Caption: Workflow for in silico prediction of off-target interactions.
Part 2: Casting a Wide Net - Broad Experimental Selectivity Screening
With a set of computationally-derived hypotheses, the next logical step is to perform broad experimental screens. These assays are designed for high-throughput and survey a large, diverse set of potential targets to empirically identify interactions.
A. Kinase Selectivity Profiling
Causality: The human kinome, comprising over 500 protein kinases, is one of the most frequently implicated families in off-target effects, largely due to the conserved nature of the ATP-binding pocket.[8] Dysregulation of kinase signaling is linked to numerous diseases, making unintended kinase inhibition a significant safety concern.[9] Therefore, profiling against a large kinase panel is a standard and critical step in early drug development.
Methodology Overview: Kinase profiling services typically utilize in vitro enzymatic assays. A test compound (e.g., this compound) is incubated with a large panel of purified kinases at a fixed concentration (e.g., 1 µM or 10 µM). The activity of each kinase is measured, and the percent inhibition is calculated relative to a vehicle control. Hits (e.g., >50% inhibition) are then typically followed up with full dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation: Hypothetical Kinase Panel Screen
To illustrate, the table below compares hypothetical data for this compound against a more selective, hypothetical analogue, "Chroman-Analogue X". This format allows for a direct visual comparison of selectivity.
| Kinase Target | This compound (% Inhibition @ 1µM) | Chroman-Analogue X (% Inhibition @ 1µM) | Primary Target Family |
| Target-A | 95% | 98% | Yes |
| Target-B | 8% | 5% | Yes |
| CDK2/CycA | 78% | 15% | No |
| SRC | 65% | 8% | No |
| LCK | 59% | 4% | No |
| PIM1 | 12% | 10% | No |
| BTK | 88% | 2% | No |
| EGFR | 5% | 7% | No |
This data is illustrative and does not represent real experimental results for this compound.
B. Proteome-Wide Off-Target Identification
Causality: While kinase profiling is essential, it is inherently biased towards a single protein family. To gain a truly global and unbiased view of a compound's interactions, chemoproteomic strategies are employed. These methods assess binding across the entire proteome in a cellular context, providing the most comprehensive map of on- and off-target engagement.[10]
Key Methodologies:
-
Thermal Proteome Profiling (TPP) / Proteome-Wide CETSA®: This powerful technique extends the principle of the Cellular Thermal Shift Assay (CETSA) to the entire proteome using quantitative mass spectrometry.[11] Cells are treated with the compound or vehicle, heated to various temperatures, and the remaining soluble proteins at each temperature are quantified. A ligand binding to its target will stabilize it, shifting its melting curve. This method identifies direct targets and downstream pathway effects without requiring any modification to the compound.[11]
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently react with the active sites of specific enzyme families.[12][13] In a competitive profiling experiment, a cell lysate or live cell is pre-treated with the test compound (e.g., this compound), which binds to its targets. The system is then treated with a broad-spectrum probe. If the compound is bound to a target, it will block the probe from binding. The probe-labeled proteins are then enriched and identified by mass spectrometry, revealing the targets that were "competed away" by the test compound.
Caption: Workflow for identifying targets via competitive ABPP.
Part 3: Validating Engagement in the Cellular Milieu
Broad screens generate a list of potential interactors. The critical next step is to validate these "hits" and confirm that the compound engages them within an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14][15]
Causality & Self-Validation: The principle of CETSA is that when a ligand binds to a protein, it confers thermodynamic stability.[16] This stabilization results in the protein having a higher melting temperature (Tₘ). By heating cells treated with a compound across a temperature gradient and measuring the amount of soluble target protein remaining, we can directly observe this thermal shift.[17] An observed shift is direct, biophysical evidence of target engagement in a physiological context. The self-validating nature of this protocol comes from the comparison between the vehicle-treated and compound-treated melting curves; a specific shift that is dose-dependent is highly unlikely to be an artifact.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to generate a "melt curve" to determine the effect of a compound on protein thermal stability.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., HEK293, or a disease-relevant line) to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or the vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Harvesting and Aliquoting:
-
Harvest the cells by scraping (to maintain cellular integrity) and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point. A typical temperature range would be 40°C to 70°C in 2-3°C increments.
-
-
Heating Step:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Run a program that heats each tube to its designated temperature for a fixed duration (e.g., 3 minutes) and then holds them at a consistent temperature (e.g., 25°C) for another 3 minutes.[14]
-
-
Cell Lysis:
-
Lyse the cells to release their contents. This is typically achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at room temperature) to avoid detergents that might interfere with protein stability.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[18]
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the specific target protein in the supernatant using a quantitative protein detection method, such as Western Blot or an AlphaScreen®/ELISA-based format.[14]
-
-
Data Analysis and Interpretation:
-
Quantify the band intensity for each temperature point.
-
Normalize the data for each curve to the intensity at the lowest temperature point (considered 100% soluble protein).
-
Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Caption: Step-by-step experimental workflow for CETSA.
Summary Comparison of Methodologies
| Methodology | Principle | Strengths | Limitations |
| In Silico Profiling | Structure-based prediction using known bioactivity data.[6] | Fast, low-cost, hypothesis-generating. | Predictive, requires experimental validation, can miss novel interactions. |
| Kinase Profiling | In vitro enzymatic assays against a panel of purified kinases.[8][19] | High-throughput, quantitative (IC₅₀), industry standard for a key target class. | Biased to kinases, in vitro artifacts possible, doesn't confirm cellular activity. |
| Proteome-Wide CETSA® | Ligand-induced thermal stabilization measured across the proteome via MS.[11] | Unbiased, confirms cellular engagement, no compound modification needed. | Technically complex, requires specialized MS equipment and expertise. |
| CETSA (Targeted) | Ligand-induced thermal stabilization of a specific protein in cells.[14][15] | Gold standard for validating cellular target engagement, physiological context. | Low-throughput, requires a specific antibody for detection. |
Conclusion
A thorough assessment of off-target effects is non-negotiable in modern drug discovery. For a novel compound like this compound or any of its more complex derivatives, a tiered and integrated approach is paramount. Beginning with cost-effective in silico predictions to build hypotheses, followed by broad experimental screening with kinase panels and unbiased chemoproteomics, allows for the efficient identification of potential liabilities. Finally, validating the most significant interactions in a physiological context using CETSA provides the definitive evidence of target engagement needed to make informed decisions. This rigorous, multi-faceted strategy not only de-risks a compound's safety profile but also deepens the fundamental understanding of its biological activity, ultimately paving the way for the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Reproducibility and Robustness in SIRT2 Inhibition Assays: A Comparative Analysis of Chroman-Based and Alternative Inhibitors
For researchers in drug discovery and development, the sirtuin family of enzymes, particularly SIRT2, has emerged as a compelling target for therapeutic intervention in neurodegenerative diseases and cancer.[1][2] The pursuit of potent and selective SIRT2 inhibitors has led to the exploration of various chemical scaffolds. Among these, chroman-4-one derivatives have shown significant promise.[1][3] This guide provides an in-depth, objective comparison of the performance of chroman-based SIRT2 inhibitors, with a focus on reproducibility and robustness in commonly used assays. We will delve into the technical nuances of a fluorescence-based SIRT2 inhibition assay, compare the efficacy of a representative chroman derivative with other classes of inhibitors, and provide actionable insights to enhance the reliability of your screening campaigns.
The Critical Role of Assay Robustness in Inhibitor Discovery
In the landscape of high-throughput screening (HTS) for drug candidates, reproducibility is paramount. An assay's ability to consistently produce similar results under identical conditions is the bedrock of reliable data. Robustness, a related concept, refers to the assay's capacity to remain unaffected by small, deliberate variations in experimental parameters. A robust assay is crucial for ensuring that the identified "hits" are genuine and not artifacts of experimental noise. Key metrics for evaluating assay performance include the Z'-factor, a statistical measure of assay quality, and the signal-to-background (S/B) ratio.[4] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
Comparative Efficacy of SIRT2 Inhibitors
The chroman-4-one scaffold has been a fertile ground for the development of potent and selective SIRT2 inhibitors.[1][2] For the purpose of this guide, we will focus on a representative and potent example from the literature: 6,8-dibromo-2-pentylchroman-4-one , which is structurally analogous to 5-Bromochroman. This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 1.5 µM against SIRT2.[1][3][5]
To provide a comprehensive comparison, we will evaluate this chroman derivative alongside other well-characterized SIRT2 inhibitors from different chemical classes.
| Inhibitor Class | Representative Compound | SIRT2 IC50 (µM) | Selectivity Profile | Key Features & Considerations |
| Chroman-4-one | 6,8-dibromo-2-pentylchroman-4-one | 1.5[1][3][5] | High selectivity over SIRT1 and SIRT3[1][5] | Lipophilicity can be a concern for in vivo applications, but derivatives with improved hydrophilicity are being developed.[2] |
| Thienopyrimidinone | AGK2 | 3.5[6] | Selective for SIRT2 over SIRT1 and SIRT3 at higher concentrations.[6][7] | Identified for its ability to rescue α-synuclein-mediated toxicity.[7] |
| SirReal | SirReal2 | 0.14[6] | Highly potent and selective for SIRT2.[6][7] | May not inhibit the demyristoylation activity of SIRT2.[7] |
| Thiadiazole | Tenovin-6 | ~9[7] | Inhibits both SIRT1 and SIRT2 with similar potency.[7] | May have better solubility and cellular uptake compared to some other inhibitors.[7] |
| Thio-myristoyl | TM | 0.028[6] | Highly potent and selective for SIRT2; inhibits both deacetylation and demyristoylation.[6][7] | Demonstrates cancer cell-specific toxicity.[7] |
This table highlights the diversity of available SIRT2 inhibitors. While the chroman-4-one derivative shows excellent potency and selectivity, alternatives like TM offer even greater potency and a dual-inhibition mechanism. The choice of inhibitor will ultimately depend on the specific research question and experimental context.
Experimental Protocol: Fluorescence-Based SIRT2 Inhibition Assay
A common and robust method for screening SIRT2 inhibitors is a fluorescence-based assay that measures the deacetylation of a fluorogenic peptide substrate.[4][8]
Principle
The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC).[4] In the presence of NAD+, SIRT2 deacetylates the lysine. A developing solution containing trypsin is then added, which cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT2 activity. Inhibitors will reduce the rate of deacetylation, resulting in a lower fluorescent signal.
Workflow Diagram
Caption: Workflow of a fluorescence-based SIRT2 inhibition assay.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 6,8-dibromo-2-pentylchroman-4-one) in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of recombinant human SIRT2 enzyme, fluorogenic peptide substrate, and NAD+ in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compounds to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the SIRT2 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+ mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This allows the deacetylation reaction to proceed.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding a developer solution containing trypsin.
-
Incubate the plate at room temperature for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ensuring Reproducibility and Robustness: A Scientist's Checklist
To ensure the integrity of your screening data, consider the following critical factors:
-
Reagent Quality: Use high-purity recombinant SIRT2 enzyme and substrates. Inconsistent reagent quality is a major source of variability.
-
Compound Solubility: Poor solubility of test compounds can lead to inaccurate IC50 values. Ensure complete dissolution in DMSO and the final assay buffer. The lipophilicity of some chroman-4-ones necessitates careful attention to this point.[2]
-
Assay Controls: Always include appropriate positive and negative controls on every plate. This allows for the normalization of data and the calculation of the Z'-factor.
-
Instrumentation: Regularly calibrate and maintain plate readers and liquid handling robotics to ensure accuracy and precision.
-
Environmental Factors: Maintain consistent temperature and humidity in the laboratory environment, as these can affect enzyme activity and reagent stability.
-
Data Analysis: Employ robust statistical methods for data analysis and IC50 determination.
Logical Relationships in SIRT2 Inhibition and Downstream Effects
The inhibition of SIRT2 can have significant downstream cellular consequences, particularly in the context of cancer. One of the key substrates of SIRT2 is α-tubulin.[9] Deacetylation of α-tubulin by SIRT2 is involved in regulating microtubule dynamics and cell migration.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.
By inhibiting SIRT2, compounds like the this compound derivative can lead to an accumulation of acetylated α-tubulin, which in turn can affect microtubule stability and potentially inhibit cancer cell migration.[10] This provides a clear mechanistic rationale for the development of SIRT2 inhibitors as anti-cancer agents.
Conclusion
Assays involving this compound and its derivatives, particularly in the context of SIRT2 inhibition, offer a promising avenue for drug discovery. However, the path to reliable and translatable results is paved with meticulous attention to assay reproducibility and robustness. By understanding the comparative efficacy of different inhibitor classes, implementing well-controlled experimental protocols, and being mindful of the critical factors that can influence assay performance, researchers can confidently advance their screening campaigns. The chroman-4-one scaffold represents a valuable starting point for the development of novel SIRT2 inhibitors, and with the rigorous application of scientific principles, its full therapeutic potential can be unlocked.
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Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9476-9492. [Link]
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Safety Operating Guide
Proper Disposal of 5-Bromochroman: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromochroman, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to excellence that extends beyond the laboratory bench.
Immediate Safety & Hazard Assessment: Understanding this compound
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.[1]
Table 1: Key Safety and Hazard Information for this compound
| Parameter | Information | Source |
| GHS Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat | [1] |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood | [1] |
Waste Segregation: The Critical First Step
The fundamental principle of chemical waste management is proper segregation. This compound is a halogenated organic compound due to the presence of a bromine atom.[2][3][4][5] As such, it must never be mixed with non-halogenated organic waste. The disposal cost for halogenated solvents is significantly higher, often two to three times more than for non-halogenated solvents, because they require more extensive treatment, such as incineration, to prevent environmental pollution.[4][5]
Diagram 1: Decision-Making Workflow for this compound Waste
Caption: Workflow for the proper segregation and initial storage of this compound waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
I. Container Selection and Labeling:
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap.[3][5] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][4] The label must include:
II. Waste Collection:
-
Segregate at the Source: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads from a small spill) in the designated halogenated organic waste container.[2][3][4]
-
Avoid Contamination: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[6] Also, keep it separate from non-halogenated solvents, aqueous waste, and solid waste.[2][4]
-
Keep Containers Closed: Always keep the waste container securely closed when not actively adding waste to it. This prevents the release of harmful vapors.[3][4]
III. Storage and Final Disposal:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[4][7] The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[7]
-
Arrange for Pickup: Once the container is full or you have finished the project generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Ultimate Disposal Method: Halogenated organic wastes like this compound are typically sent for incineration at a regulated hazardous waste facility.[2][5][8] This high-temperature process is designed to destroy the organic compounds and scrub harmful byproducts, such as hydrobromic acid, from the emissions.[9][10]
Emergency Procedures: Spill Management
In the event of a this compound spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation by working within a fume hood or opening windows if safe to do so.[11]
-
Wear Appropriate PPE: Before attempting to clean up any spill, don the required PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Contain and Absorb: For small spills, cover the liquid with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12]
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container for halogenated organic waste.[12]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible handling and disposal of chemicals like this compound are integral to the integrity of our research and our commitment to a sustainable future.
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromochroman
Understanding the Hazard: The Rationale for Stringent PPE
5-Bromochroman belongs to the family of halogenated organic compounds. Experience with similar molecules dictates that we must anticipate certain hazards. These include potential acute toxicity if swallowed, dermal absorption, or inhalation.[1][2][3] Furthermore, skin and eye irritation are common risks associated with this class of chemicals.[1][2] Some brominated compounds are also suspected of causing genetic defects.[1] Therefore, our PPE strategy is not merely a checklist but a comprehensive barrier system designed to mitigate these risks at every potential point of exposure.
The Core Ensemble: Your Non-Negotiable PPE
The following table outlines the essential PPE for any procedure involving this compound. The rationale behind each selection is crucial for understanding and adapting to varying experimental conditions.
| PPE Component | Specifications | Rationale for Use with this compound |
| Hand Protection | Nitrile gloves (minimum) | Provides a primary barrier against dermal absorption, a common route of exposure for halogenated organics.[4] For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves.[4] |
| Eye and Face Protection | Chemical splash goggles | Protects against accidental splashes of this compound, which can cause serious eye irritation.[1][2] |
| Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing, providing full-face protection.[5][6] | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[4][6] |
| Respiratory Protection | Use in a certified chemical fume hood | This is the primary engineering control to prevent inhalation of vapors or aerosols.[7][8] |
Step-by-Step Guide to PPE Usage: A Procedural Workflow
Adherence to a strict, sequential PPE protocol is critical to ensure its efficacy. The following workflow is designed to be a self-validating system, minimizing the risk of contamination.
Caption: A clear pathway for the segregation and disposal of waste generated from handling this compound.
Conclusion: A Culture of Safety
The responsible handling of this compound, and indeed any chemical reagent, is not merely about following a set of rules. It is about cultivating a deep-seated culture of safety, where every action is informed by a thorough understanding of the potential risks and the rationale behind the protective measures we employ. By internalizing the principles outlined in this guide, you not only protect yourself and your colleagues but also uphold the integrity of your scientific endeavors.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of Wisconsin. (2022, October). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
